2-Hydrazinylbenzenesulfonamide
Description
BenchChem offers high-quality 2-Hydrazinylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydrazinylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydrazinylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2S/c7-9-5-3-1-2-4-6(5)12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTEZEDIMFASQNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NN)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00458683 | |
| Record name | 2-hydrazinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90824-33-2 | |
| Record name | 2-hydrazinylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00458683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Hydrazinylbenzenesulfonamide basic properties
An In-depth Technical Guide to 2-Hydrazinylbenzenesulfonamide: Core Properties and Scientific Applications
Introduction
2-Hydrazinylbenzenesulfonamide is an aromatic sulfonamide compound characterized by the presence of a hydrazinyl group at the ortho-position relative to the sulfonamide moiety.[1] As a member of the sulfonamide class of compounds, it holds significant interest for researchers in medicinal chemistry and drug development. While its para-isomer, 4-Hydrazinylbenzenesulfonamide, is a well-documented precursor in the synthesis of prominent pharmaceuticals like the COX-2 inhibitor Celecoxib, the ortho-isomer presents a unique structural scaffold for the exploration of novel chemical entities.[2]
This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 2-Hydrazinylbenzenesulfonamide, offering field-proven insights for researchers and scientists. The unique spatial arrangement of its functional groups—the acidic sulfonamide and the basic hydrazinyl group—creates a distinctive chemical environment ripe for investigation as a versatile synthetic building block and a potential pharmacophore.
Section 1: Core Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-Hydrazinylbenzenesulfonamide is essential for its handling, storage, and application in experimental settings. The compound is typically a powder or crystalline solid.[2] While extensive experimental data for the 2-hydrazinyl isomer is less common than for its para counterpart, computed properties provide reliable estimates for laboratory use.
Physicochemical Data Summary
The following table summarizes the key computed and available data for 2-Hydrazinylbenzenesulfonamide and its common hydrochloride salt form.
| Property | Value (2-Hydrazinylbenzenesulfonamide) | Value (2-Hydrazinylbenzenesulfonamide HCl) | Source |
| IUPAC Name | 2-hydrazinylbenzenesulfonamide | 2-hydrazinylbenzenesulfonamide;hydrochloride | [1] |
| CAS Number | 90824-33-2 | 1187929-19-6 | [1][3] |
| Molecular Formula | C₆H₉N₃O₂S | C₆H₁₀ClN₃O₂S | [1][3] |
| Molecular Weight | 187.22 g/mol | 223.68 g/mol | [1][3] |
| Appearance | Powder to crystal | Not specified | [2] |
| Topological Polar Surface Area | 107 Ų | 98.21 Ų | [1][3] |
| XLogP3 / LogP | -0.1 | 0.0414 | [1][3] |
| Hydrogen Bond Donors | 3 | 3 | [1][3] |
| Hydrogen Bond Acceptors | 5 | 4 | [1][3] |
| Rotatable Bonds | 2 | 2 | [1][3] |
| Storage Temperature | Not specified | 2-8°C (Sealed, dry) | [3] |
Section 2: Synthesis and Reactivity
The synthesis of 2-Hydrazinylbenzenesulfonamide is not as widely published as its 4-substituted isomer. However, a robust and logical synthetic route can be extrapolated from established methodologies for aromatic hydrazines, starting from the readily available precursor, 2-aminobenzenesulfonamide (orthanilamide).
Proposed Synthetic Pathway: Diazotization and Reduction
The most field-proven approach for converting an aromatic amine to a hydrazine is via a two-step process involving the formation of a diazonium salt, followed by a controlled reduction.
-
Diazotization of 2-Aminobenzenesulfonamide: The primary amine group of orthanilamide is converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid, typically hydrochloric acid (HCl). This reaction is highly exothermic and the diazonium salt intermediate is unstable at higher temperatures.
-
Causality: Performing the reaction at low temperatures (0–5 °C) is critical to prevent the premature decomposition of the diazonium salt, which would otherwise hydrolyze to a phenol or engage in unwanted side reactions, drastically reducing the yield.
-
-
Reduction of the Diazonium Salt: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in a concentrated acidic medium.
-
Causality: Tin(II) chloride is a sufficiently strong reducing agent to convert the diazonium group to a hydrazine without over-reducing it or affecting the sulfonamide moiety. The acidic environment maintains the stability of the reactants and intermediates.
-
Experimental Protocol: Laboratory-Scale Synthesis
This protocol is a self-validating system designed for synthesizing the hydrochloride salt of 2-Hydrazinylbenzenesulfonamide.
Materials:
-
2-Aminobenzenesulfonamide (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Deionized Water
-
Ice Bath
Procedure:
-
Vessel Preparation: Equip a three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Dissolution: Suspend 2-aminobenzenesulfonamide in a solution of concentrated HCl and water. Cool the mixture to 0 °C using an ice-salt bath.
-
Diazotization: Dissolve sodium nitrite in a minimal amount of cold deionized water. Add this solution dropwise to the stirred suspension from the dropping funnel, ensuring the internal temperature does not exceed 5 °C. Stir for an additional 30 minutes at 0-5 °C after the addition is complete.
-
Reduction: In a separate beaker, prepare a solution of tin(II) chloride dihydrate in concentrated HCl. Cool this solution in an ice bath.
-
Addition: Slowly add the cold diazonium salt solution from step 3 to the stirred tin(II) chloride solution. A precipitate may form. Maintain the temperature below 10 °C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir for several hours, gradually warming to room temperature.
-
Isolation: Collect the resulting solid precipitate by vacuum filtration.
-
Purification: Wash the crude product with cold, dilute HCl to remove unreacted starting materials and inorganic salts. The product can be further purified by recrystallization from an appropriate solvent system (e.g., aqueous ethanol).
-
Drying: Dry the final product, 2-Hydrazinylbenzenesulfonamide hydrochloride, under vacuum.
Section 3: Applications in Research and Drug Development
The primary value of 2-Hydrazinylbenzenesulfonamide in a research context lies in its utility as a scaffold for synthesizing more complex molecules, particularly those with potential biological activity.
Carbonic Anhydrase Inhibition
The sulfonamide moiety is a classic pharmacophore known to inhibit carbonic anhydrases (CAs), a family of metalloenzymes crucial for pH regulation and other physiological processes.[4][5] The mechanism of action involves the coordination of the deprotonated sulfonamide nitrogen to the zinc (Zn²⁺) ion located in the enzyme's active site, displacing a water/hydroxide molecule and blocking catalytic activity.[5]
Derivatives of hydrazinylbenzenesulfonamides have been shown to be potent inhibitors of human carbonic anhydrase (hCA) isoforms I and II.[5] While most studies focus on the 4-hydrazinyl isomer, the 2-hydrazinyl scaffold offers a unique vector for structural modifications. The adjacent hydrazinyl group can be used as a chemical handle to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR) and the targeting of specific pockets within the enzyme's active site to potentially improve isoform selectivity.
Synthetic Intermediate for Heterocyclic Chemistry
The hydrazinyl group is highly reactive and serves as a key nucleophile in condensation reactions with carbonyl compounds (aldehydes and ketones) to form hydrazones. These hydrazones are versatile intermediates for constructing a wide array of heterocyclic ring systems, such as pyrazoles and indoles, which are privileged structures in medicinal chemistry. The use of 2-Hydrazinylbenzenesulfonamide allows for the direct incorporation of a sulfonamide group onto these important heterocyclic scaffolds.
Section 4: Safety, Handling, and Storage
As a research chemical, 2-Hydrazinylbenzenesulfonamide must be handled with appropriate caution. The Global Harmonized System (GHS) classifications indicate several potential hazards.
GHS Hazard Identification
Based on notifications to the ECHA C&L Inventory, 2-Hydrazinylbenzenesulfonamide is classified with the following hazard statements:[1]
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[1]
Recommended Safety Protocols
A self-validating safety system should be employed when working with this compound:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.
-
Handling: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[6]
-
Storage: The hydrochloride salt should be stored in a tightly sealed container in a dry, cool place, with recommended temperatures between 2-8°C.[3][6]
Conclusion
2-Hydrazinylbenzenesulfonamide is a valuable, albeit under-explored, chemical entity. Its unique ortho-substituted pattern provides a distinct structural foundation compared to its more famous para-isomer. With a straightforward and scalable synthetic route, it serves as an excellent starting point for generating novel sulfonamide-containing compounds. Its potential as a precursor for new carbonic anhydrase inhibitors and as a building block for diverse heterocyclic systems makes it a compound of significant interest for researchers dedicated to advancing the frontiers of medicinal chemistry and drug discovery.
References
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PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Hussain, T., Ullah, S., Alrokayan, S., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 18471–18479. Retrieved from [Link]
-
ChemWhat. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
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Taylor & Francis Online. (n.d.). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
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- 4. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. fishersci.co.uk [fishersci.co.uk]
2-Hydrazinylbenzenesulfonamide CAS number 90824-33-2
An In-Depth Technical Guide to 2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2)
Introduction: Navigating the Isomeric Landscape
2-Hydrazinylbenzenesulfonamide, bearing the CAS number 90824-33-2, is an aromatic organic compound containing both a hydrazinyl and a sulfonamide functional group at the ortho positions. While this specific isomer is documented in chemical databases, it is crucial for the research community to recognize that the vast majority of published literature, including detailed synthetic protocols and therapeutic applications, focuses on its structural isomer, 4-Hydrazinylbenzenesulfonamide (the para-isomer, CAS for hydrochloride salt: 17852-52-7). The para-isomer is a well-established and critical intermediate in the synthesis of the selective COX-2 inhibitor, Celecoxib.[1][2]
This guide, therefore, serves a dual purpose. First, it will consolidate the available technical data for the ortho-isomer, 2-Hydrazinylbenzenesulfonamide. Second, by drawing authoritative parallels from its extensively studied para-isomer, it will provide a robust, scientifically-grounded framework for researchers to design synthetic routes, anticipate biological activity, and explore potential applications for this lesser-known, yet potentially valuable, chemical entity. As a Senior Application Scientist, the rationale is not merely to present data, but to illuminate a path for meaningful investigation.
Physicochemical Properties and Identifiers
A comprehensive understanding of a molecule begins with its fundamental properties. The data for 2-Hydrazinylbenzenesulfonamide is primarily derived from computational models and chemical databases.
| Property | Value | Source |
| CAS Number | 90824-33-2 | PubChem[3] |
| Molecular Formula | C₆H₉N₃O₂S | PubChem[3] |
| Molecular Weight | 187.22 g/mol | PubChem[3] |
| IUPAC Name | 2-hydrazinylbenzenesulfonamide | PubChem[3] |
| SMILES | C1=CC=C(C(=C1)NN)S(=O)(=O)N | PubChem[3] |
| XLogP3 | -0.1 | PubChem[3] |
| Hydrogen Bond Donors | 3 | PubChem[3] |
| Hydrogen Bond Acceptors | 5 | PubChem[3] |
| Topological Polar Surface Area | 107 Ų | PubChem[3] |
| Hydrochloride CAS | 1187929-19-6 | ChemScene[4] |
| Hydrochloride M.W. | 223.68 g/mol | ChemScene[4] |
Synthesis and Purification: A Proposed Protocol
The logical starting material for the ortho-isomer is 2-aminobenzenesulfonamide (Orthanilamide). The causality behind this choice is the commercial availability of the precursor and the proven reliability of the diazotization-reduction sequence for this class of compounds.
Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for 2-Hydrazinylbenzenesulfonamide HCl.
Detailed Experimental Protocol (Proposed)
This protocol is a self-validating system. Each step includes controls and checkpoints to ensure the reaction is proceeding as expected.
Materials:
-
2-Aminobenzenesulfonamide (Orthanilamide)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride Dihydrate (SnCl₂·2H₂O)
-
Deionized Water
-
Ethanol
Step 1: Diazotization of 2-Aminobenzenesulfonamide
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 1 mole equivalent of 2-aminobenzenesulfonamide in a mixture of concentrated HCl (3 mole equivalents) and water.
-
Cooling: Immerse the flask in an ice-salt bath to bring the internal temperature to 0-5 °C. The stability of the diazonium salt is critically dependent on maintaining this low temperature.[2]
-
Diazotization Reaction: Prepare a solution of NaNO₂ (1.1 mole equivalents) in deionized water and cool it to ~5 °C. Add this NaNO₂ solution dropwise to the stirred amine suspension over 30-45 minutes.
-
Causality: A slow, dropwise addition is essential to control the exothermic reaction and prevent localized heating, which would decompose the diazonium salt and lead to side products.
-
-
Validation: Monitor the reaction using starch-iodide paper. A persistent blue-black color indicates a slight excess of nitrous acid, signaling the completion of the diazotization. The solution should become clear upon completion.
Step 2: Reduction to Hydrazine
-
Reductant Preparation: In a separate, larger reaction vessel, prepare the reducing solution by dissolving SnCl₂·2H₂O (3-4 mole equivalents) in concentrated HCl. Stir until a clear solution is formed. Cool this solution to below 10 °C.
-
Reduction Reaction: Slowly add the freshly prepared, cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution.
-
Causality: The diazonium salt is the limiting reagent and is added to the excess reductant to ensure complete conversion and minimize side reactions like diazo coupling. Maintaining a low temperature is crucial to control the reaction rate.
-
-
Completion: After the addition is complete, allow the mixture to stir for an additional 2-4 hours at low temperature. The product, 2-Hydrazinylbenzenesulfonamide hydrochloride, will precipitate as a solid.[5]
Step 3: Isolation and Purification
-
Filtration: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, dilute HCl followed by a minimal amount of cold water to remove residual salts and impurities.
-
Drying: Dry the product under vacuum at a low temperature (e.g., 40-50 °C).
-
Purification: For higher purity, recrystallization is the method of choice. A solvent system like aqueous ethanol is a logical starting point. The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, promoting the formation of pure crystals.
-
Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[6]
Potential Applications & Research Directions
While direct applications for 2-Hydrazinylbenzenesulfonamide are not documented, the established roles of its para-isomer provide a compelling roadmap for investigation.
Carbonic Anhydrase Inhibition
The benzenesulfonamide moiety is a classic pharmacophore that acts as a potent inhibitor of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[6][7] These enzymes catalyze the reversible hydration of CO₂ to bicarbonate and are implicated in numerous physiological and pathological processes.[7]
Derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamide have shown potent inhibitory activity against various human carbonic anhydrase (hCA) isoforms.[6]
| Compound Derivative (from para-isomer) | Target Isozyme | Inhibition Constant (Kᵢ) (nM) |
| S1 (Acetophenone) | hCA I | 2.11 ± 0.15 |
| S1 (Acetophenone) | hCA II | 1.72 ± 0.58 |
| S3 (4-chloroacetophenone) | hCA I | 1.79 ± 0.22 |
| S3 (4-chloroacetophenone) | hCA II | 2.18 ± 0.61 |
| S9 (2-acetylfuran) | hCA I | 2.73 ± 0.08 |
| S9 (2-acetylfuran) | hCA II | 11.64 ± 5.21 |
| (Data synthesized from reference[6]) |
Research Proposition: The hydrazinyl group of 2-Hydrazinylbenzenesulfonamide serves as a reactive handle for synthesizing a library of derivatives (e.g., hydrazones) by reacting it with various aldehydes and ketones.[6] These new chemical entities could be screened for inhibitory activity against a panel of hCA isoforms (e.g., hCA I, II, IX, XII), potentially leading to novel therapeutics for glaucoma, epilepsy, or cancer.[6]
Precursor for Heterocyclic Synthesis
The compound is an ideal precursor for synthesizing pyrazole-based structures, which are prevalent in medicinal chemistry. The reaction of the hydrazine moiety with a 1,3-dicarbonyl compound or its equivalent is a standard method for constructing a pyrazole ring. This is precisely the strategy used in the industrial synthesis of Celecoxib from the para-isomer.[1]
Research Proposition: 2-Hydrazinylbenzenesulfonamide can be used as a building block to create novel ortho-sulfonamidophenyl-pyrazole derivatives. The difference in substitution pattern compared to the Celecoxib precursor could lead to compounds with unique pharmacological profiles, potentially targeting different enzymes or receptors.
Biological Activity & Mechanism of Action
Carbonic Anhydrase Inhibition Mechanism
The authoritative mechanism for sulfonamide-based CA inhibitors is well-understood.[7] The deprotonated sulfonamide nitrogen (R-SO₂NH⁻) acts as a strong zinc-binding group, coordinating directly to the Zn²⁺ ion at the enzyme's active site. This coordination displaces the zinc-bound hydroxide ion, which is the key nucleophile in the catalytic cycle, thereby inhibiting the enzyme's function.[6]
Caption: Mechanism of carbonic anhydrase inhibition by a sulfonamide.
Hydrazine Moiety: A Note on Biotransformation
It is important for drug development professionals to consider the metabolic fate of the hydrazine group. Hydrazine derivatives can undergo metabolic activation through enzymatic or non-enzymatic one-electron oxidation.[8] This can generate reactive radical species that may lead to toxicity or DNA damage. While this is a general property of hydrazines, the specific biotransformation pathway and associated risks for 2-Hydrazinylbenzenesulfonamide would need to be experimentally determined in preclinical studies.[8]
Safety, Handling, and Storage
Safety is paramount in the laboratory. The following guidelines are based on GHS classifications provided for the parent compound and its hydrochloride salt.[3][4]
Hazard Identification:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3]
-
Skin Irritation: Causes skin irritation.[3]
-
Eye Irritation: Causes serious eye irritation.[3]
-
Respiratory Irritation: May cause respiratory irritation.[3]
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust.
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety glasses with side shields, and nitrile gloves. Avoid contact with skin and eyes.[9]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring the solid. Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after handling.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[4][9] Some suppliers recommend storage at 2-8 °C.[4] The hydrochloride salt may be hygroscopic and should be stored under an inert atmosphere if necessary.[10]
-
Spill & Disposal: In case of a spill, collect the material carefully without creating dust and dispose of it as hazardous chemical waste in accordance with local, state, and federal regulations.
Conclusion and Future Outlook
2-Hydrazinylbenzenesulfonamide (CAS 90824-33-2) represents an under-explored area of chemical space. While data on this specific ortho-isomer is sparse, a wealth of information on its para-isomer provides a solid foundation for future research. This guide has provided a proposed, robust synthetic protocol and outlined clear, evidence-based avenues for investigation, particularly in the field of carbonic anhydrase inhibition and heterocyclic synthesis. The key takeaway for researchers is that the established chemistry and pharmacology of the benzenesulfonamide and hydrazine scaffolds make this compound a promising starting point for the development of novel small-molecule therapeutics. Rigorous experimental validation of the proposed synthesis and subsequent biological screening are the logical and necessary next steps to unlock its full potential.
References
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC, NIH. (2023-06-20). [Link]
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Ozturk, H., et al. (2016). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 1-5. [Link]
- The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
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2-Hydrazinylbenzenesulfonamide. PubChem, National Center for Biotechnology Information. [Link]
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4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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Safety Data Sheet - 4-Hydrazinylbenzenesulfonamide xhydrochloride. Angene Chemical. (2024-02-26). [Link]
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Safety data sheet - Varybond Regular Grade. ZF Aftermarket. (2024-02-23). [Link]
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BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate. [Link]
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New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Taylor & Francis Online. [Link]
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An In-Depth Technical Guide to the Molecular Structure of 2-Hydrazinylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 2-hydrazinylbenzenesulfonamide, a molecule of significant interest in medicinal chemistry and drug development. We will delve into its molecular structure, synthesis, and analytical characterization, offering field-proven insights and detailed protocols to empower your research and development endeavors.
Introduction: The Significance of the Hydrazinylbenzenesulfonamide Scaffold
The benzenesulfonamide moiety is a cornerstone of numerous therapeutic agents, renowned for its ability to inhibit carbonic anhydrase, a family of enzymes implicated in various physiological and pathological processes. The introduction of a hydrazinyl group at the ortho position of the benzene ring creates 2-hydrazinylbenzenesulfonamide, a versatile building block for synthesizing a diverse array of heterocyclic compounds with potential pharmacological activities. While its para-isomer, 4-hydrazinylbenzenesulfonamide, is widely recognized as a key intermediate in the synthesis of the COX-2 inhibitor Celecoxib, the ortho-isomer presents unique structural and electronic properties that warrant dedicated investigation for novel drug discovery programs.[1]
This document will serve as a definitive resource on the molecular architecture of 2-hydrazinylbenzenesulfonamide, providing the foundational knowledge necessary for its effective utilization in the design and synthesis of next-generation therapeutics.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-hydrazinylbenzenesulfonamide consists of a benzene ring substituted with a hydrazinyl group (-NHNH₂) at position 2 and a sulfonamide group (-SO₂NH₂) at position 1. This ortho-substitution pattern gives rise to specific steric and electronic effects that influence its reactivity and biological interactions.
dot graph "2_Hydrazinylbenzenesulfonamide_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];
} Caption: 2D structure of 2-Hydrazinylbenzenesulfonamide.
Table 1: Physicochemical Properties of 2-Hydrazinylbenzenesulfonamide
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₂S | PubChem[2] |
| Molecular Weight | 187.22 g/mol | PubChem[2] |
| CAS Number | 90824-33-2 | PubChem[2] |
| Topological Polar Surface Area | 107 Ų | PubChem[2] |
| Hydrogen Bond Donors | 3 | PubChem[2] |
| Hydrogen Bond Acceptors | 5 | PubChem[2] |
| LogP (calculated) | -0.1 | PubChem[2] |
Synthesis of 2-Hydrazinylbenzenesulfonamide
The synthesis of 2-hydrazinylbenzenesulfonamide is most effectively achieved through a two-step process starting from the readily available 2-aminobenzenesulfonamide. This method, analogous to the synthesis of its 4-isomer, involves diazotization of the primary aromatic amine followed by reduction of the resulting diazonium salt.
dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Synthetic workflow for 2-Hydrazinylbenzenesulfonamide.
Detailed Experimental Protocol: Diazotization and Reduction
Causality Behind Experimental Choices: The choice of low temperature (0-5 °C) for the diazotization step is critical to prevent the decomposition of the unstable diazonium salt. The use of a reducing agent like stannous chloride or sodium sulfite is essential to convert the diazonium group to the desired hydrazine functionality.
Step 1: Diazotization of 2-Aminobenzenesulfonamide
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, suspend 2-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature remains below 5 °C. The reaction is typically complete when a slight excess of nitrous acid is detected with starch-iodide paper.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of the reducing agent. For stannous chloride reduction, dissolve stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. For sodium sulfite reduction, prepare a fresh aqueous solution.
-
Cool the reducing agent solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the stirred reducing solution, maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring the reaction mixture for several hours at room temperature.
-
The resulting precipitate of 2-hydrazinylbenzenesulfonamide (often as its hydrochloride salt) is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or a water/ethanol mixture.
Self-Validating System: The success of the synthesis can be monitored at each stage. The formation of the diazonium salt can be confirmed by a coupling reaction with a suitable aromatic compound (e.g., 2-naphthol) to form a colored azo dye. The final product's identity and purity should be confirmed by the analytical techniques described in the following section.
Analytical Characterization and Molecular Structure Elucidation
A comprehensive analytical characterization is paramount to confirm the identity, purity, and molecular structure of the synthesized 2-hydrazinylbenzenesulfonamide.
Spectroscopic Analysis
4.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show a complex multiplet pattern for the aromatic protons in the range of δ 7.0-8.0 ppm due to the ortho-substitution. The protons of the hydrazinyl (-NHNH₂) and sulfonamide (-SO₂NH₂) groups will appear as broad singlets, and their chemical shifts will be dependent on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum will display six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electron-donating hydrazinyl group and the electron-withdrawing sulfonamide group.
4.1.2. Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
Table 2: Expected IR Absorption Frequencies for 2-Hydrazinylbenzenesulfonamide
| Functional Group | Characteristic Absorptions (cm⁻¹) |
| N-H (Hydrazine & Sulfonamide) | 3400-3200 (stretching, multiple bands) |
| Aromatic C-H | 3100-3000 (stretching) |
| S=O (Sulfonamide) | 1350-1300 (asymmetric stretching) 1160-1140 (symmetric stretching) |
| Aromatic C=C | 1600-1450 (stretching) |
4.1.3. Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The molecular ion peak (M⁺) for 2-hydrazinylbenzenesulfonamide would be observed at m/z 187.
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional molecular structure. Although a crystal structure for 2-hydrazinylbenzenesulfonamide is not currently deposited in the Cambridge Structural Database (CSD), analysis of related ortho-substituted benzenesulfonamides can provide insights into the expected solid-state conformation and intermolecular interactions, such as hydrogen bonding involving the sulfonamide and hydrazinyl groups.
Applications in Drug Discovery and Medicinal Chemistry
The 2-hydrazinylbenzenesulfonamide scaffold is a valuable starting point for the synthesis of various heterocyclic systems, including pyrazoles, indazoles, and triazoles, many of which exhibit a wide range of biological activities.
dot graph "Applications" { node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];
} Caption: Potential applications of 2-Hydrazinylbenzenesulfonamide derivatives.
Carbonic Anhydrase Inhibitors
The primary sulfonamide group is a well-established zinc-binding group in the active site of carbonic anhydrases (CAs). By modifying the hydrazinyl moiety of 2-hydrazinylbenzenesulfonamide, novel CA inhibitors with improved potency and isoform selectivity can be developed. The ortho-disposition of the substituents allows for unique interactions with the enzyme's active site compared to the more extensively studied para-isomers.
Structure-Activity Relationships (SAR)
The development of potent and selective inhibitors requires a thorough understanding of the structure-activity relationships. For derivatives of 2-hydrazinylbenzenesulfonamide, key SAR considerations include:
-
Modification of the Hydrazinyl Group: Condensation of the hydrazinyl group with various aldehydes and ketones can lead to the formation of hydrazones. The nature of the substituent introduced can significantly impact the inhibitory activity and selectivity.
-
Cyclization Reactions: The hydrazinyl group can be used as a handle for the construction of various heterocyclic rings fused to the benzenesulfonamide core. The type and substitution pattern of the resulting heterocycle are critical determinants of biological activity.
Safety and Handling
2-Hydrazinylbenzenesulfonamide and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting. Based on data for related compounds, it may be harmful if swallowed, inhaled, or in contact with skin, and can cause skin and eye irritation.[3] Always consult the Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Conclusion
2-Hydrazinylbenzenesulfonamide is a promising and versatile building block for the development of novel therapeutic agents. Its unique ortho-substitution pattern offers opportunities for the design of inhibitors with novel binding modes and improved selectivity for various drug targets. This guide has provided a comprehensive overview of its molecular structure, synthesis, and analytical characterization, equipping researchers and drug development professionals with the essential knowledge to unlock the full potential of this valuable scaffold. Further exploration of its reactivity and the biological evaluation of its derivatives are poised to yield exciting discoveries in the field of medicinal chemistry.
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Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Medicinal Chemistry, 14(7), 1235-1247. Available at: [Link]
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2-Hydrazinylbenzenesulfonamide mechanism of action
An In-Depth Technical Guide to the Core Mechanism of Action of 2-Hydrazinylbenzenesulfonamide
Abstract
This technical guide provides a comprehensive analysis of the postulated mechanism of action for 2-Hydrazinylbenzenesulfonamide. While direct studies on this specific molecule are limited, its chemical structure as a benzenesulfonamide derivative strongly suggests its primary mode of action is the inhibition of carbonic anhydrase (CA) enzymes. This document synthesizes information from the broader class of benzenesulfonamide inhibitors to elucidate this mechanism. We will delve into the structure and function of carbonic anhydrases, the molecular interactions governing inhibition by sulfonamides, and the physiological ramifications of this inhibition. Furthermore, this guide presents detailed experimental protocols for researchers to validate the carbonic anhydrase inhibitory activity of 2-Hydrazinylbenzenesulfonamide and similar compounds. The intended audience for this guide includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Benzenesulfonamide Scaffold and the Carbonic Anhydrase Family
Benzenesulfonamide and its derivatives represent a cornerstone in medicinal chemistry, recognized for a wide array of therapeutic applications, including anticancer, antimicrobial, and antidiabetic activities.[1] A primary and well-established mechanism for many of these effects is the inhibition of carbonic anhydrases (CAs).[1][2][3]
Carbonic anhydrases are a ubiquitous family of zinc-containing metalloenzymes (metalloenzymes) that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4][5] This reaction is fundamental to numerous physiological processes, including pH homeostasis, CO₂ transport, electrolyte secretion, and various biosynthetic pathways.[5] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution and subcellular localization, making them attractive targets for isoform-specific drug design.[5][6][7] The involvement of specific CA isoforms in the pathophysiology of diseases like glaucoma, epilepsy, cancer, and obesity has made them significant therapeutic targets.[5][8][9]
Given its structure, 2-Hydrazinylbenzenesulfonamide is hypothesized to function as a carbonic anhydrase inhibitor (CAI). This guide will explore the core principles of this mechanism.
Core Mechanism of Action: Inhibition of Carbonic Anhydrase
The inhibitory action of benzenesulfonamides is centered on the active site of the carbonic anhydrase enzyme.
The Carbonic Anhydrase Active Site
The active site of α-CAs, the class found in mammals, is located in a 15 Å deep conical cleft.[10] At the bottom of this cleft lies a single, catalytically essential zinc(II) ion.[4][10][11] This zinc ion is tetrahedrally coordinated by three histidine residues from the protein backbone and a water molecule or hydroxide ion.[10][12] The zinc ion's role is to lower the pKa of the coordinated water molecule from ~14 to ~7, facilitating the formation of a potent nucleophile, the zinc-bound hydroxide ion (Zn-OH⁻), at physiological pH.[11][13]
The Catalytic Cycle of Carbonic Anhydrase
The catalytic mechanism of CO₂ hydration by CA is a two-step "ping-pong" process that is among the fastest known enzymatic reactions.[4][13][14]
-
Nucleophilic Attack: The zinc-bound hydroxide ion performs a nucleophilic attack on the carbon atom of a CO₂ molecule that has entered the active site. This forms a zinc-bound bicarbonate intermediate.[15][16]
-
Regeneration of the Active Site: The bicarbonate product is displaced by a water molecule from the solvent. To complete the cycle, the zinc-bound water molecule must lose a proton to regenerate the nucleophilic hydroxide ion. This proton is transferred to the surrounding buffer via a proton shuttle, often involving a histidine residue (His-64 in hCA II) in the active site cavity.[13][16]
Caption: The catalytic cycle of carbonic anhydrase.
Binding of Benzenesulfonamide Inhibitors
The primary sulfonamide group (-SO₂NH₂) is the key functional group, or "zinc-binding group," for this class of inhibitors. The mechanism of inhibition is a direct coordination to the active site zinc ion.
-
Deprotonation: The sulfonamide group, with a pKa of 9-10, is believed to bind to the zinc ion in its deprotonated, anionic form (-SO₂NH⁻).[8]
-
Coordination: The anionic nitrogen atom of the sulfonamide displaces the water/hydroxide ligand and coordinates directly to the zinc ion, forming a stable tetrahedral complex.[8][17][18]
-
Hydrogen Bonding: One of the sulfonamide oxygen atoms typically forms a hydrogen bond with the backbone amide group of residue Threonine-199, further anchoring the inhibitor in the active site.[18]
-
Van der Waals Interactions: The benzene ring of the inhibitor makes additional van der Waals contacts with hydrophobic and hydrophilic residues lining the active site cleft, which contributes to the binding affinity and can influence isoform selectivity.[8][17][19]
By binding tightly to the zinc ion, the sulfonamide inhibitor prevents the coordination of water, thereby blocking the generation of the nucleophilic hydroxide and halting the catalytic cycle.
Caption: Binding of a benzenesulfonamide inhibitor to the CA active site.
Potential Therapeutic Relevance of CA Inhibition
The specific physiological consequences of CA inhibition depend on which isoform is targeted. The table below summarizes the roles of key CA isoforms and the therapeutic rationale for their inhibition.
| Isoform | Location | Physiological/Pathological Role | Therapeutic Application of Inhibition |
| hCA I | Erythrocytes, GI tract | CO₂ transport, electrolyte secretion. Considered an off-target for many applications.[15] | Generally avoided to reduce side effects. |
| hCA II | Erythrocytes, eye, kidney, CNS | Aqueous humor secretion, cerebrospinal fluid production, renal bicarbonate reabsorption.[1][15] | Glaucoma, altitude sickness, epilepsy, diuretics.[1][2][20] |
| hCA IX | Transmembrane, overexpressed in hypoxic tumors | pH regulation in the tumor microenvironment, promoting cancer cell survival and proliferation.[2][8] | Anticancer therapy.[2] |
| hCA XII | Transmembrane, overexpressed in some cancers | Similar to hCA IX, contributes to tumor acidosis and growth.[6][15] | Anticancer therapy.[6] |
Experimental Validation: Carbonic Anhydrase Inhibition Assay
To confirm that 2-Hydrazinylbenzenesulfonamide acts as a carbonic anhydrase inhibitor and to quantify its potency (e.g., IC₅₀ value), a standardized in vitro assay is required. The colorimetric esterase activity assay is a common, convenient, and high-throughput method.[21][22]
Principle of the Colorimetric Esterase Assay
This assay leverages the ability of carbonic anhydrase to hydrolyze certain ester substrates, such as p-nitrophenyl acetate (pNPA). The hydrolysis of the colorless pNPA yields p-nitrophenol, a yellow-colored product that can be quantified by measuring the increase in absorbance at 400-405 nm.[21][22] The rate of this reaction is proportional to the CA activity. The presence of an inhibitor will decrease the rate of p-nitrophenol formation.[22][23]
Detailed Experimental Protocol
This protocol is a generalized procedure for a 96-well plate format.
Materials:
-
Purified human Carbonic Anhydrase (e.g., hCA II)
-
Test Compound: 2-Hydrazinylbenzenesulfonamide
-
Positive Control: Acetazolamide (a known potent CAI)[23][24]
-
Substrate: p-Nitrophenyl Acetate (pNPA)
-
Assay Buffer: 50 mM Tris-SO₄, pH 7.6[21]
-
Solvent: DMSO or acetonitrile (for dissolving compounds and pNPA)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of kinetic measurements at 405 nm
Procedure:
-
Reagent Preparation:
-
CA Enzyme Stock: Prepare a stock solution of hCA II in Assay Buffer. The final concentration in the well should be determined empirically but is typically in the low nanomolar range.
-
pNPA Stock: Prepare a 20 mM stock solution of pNPA in acetonitrile or DMSO. This should be prepared fresh.[21]
-
Test Compound & Control Stock: Prepare stock solutions of 2-Hydrazinylbenzenesulfonamide and Acetazolamide in DMSO. Create a serial dilution series (e.g., 10 concentrations) to determine the IC₅₀.
-
-
Assay Setup (per well):
-
Blank Wells: 180 µL Assay Buffer + 10 µL Solvent + 10 µL pNPA Stock.
-
Enzyme Control (100% Activity) Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL Solvent.
-
Test Compound Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL of the respective test compound dilution.
-
Positive Control Wells: 170 µL Assay Buffer + 10 µL CA Enzyme Stock + 10 µL of the respective Acetazolamide dilution.
-
-
Reaction and Measurement:
-
Add the buffer, enzyme, and inhibitor/solvent to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.[24]
-
Initiate the reaction by adding 10 µL of the 20 mM pNPA stock solution to all wells except the blanks (to which pNPA is added before the measurement step for background correction). The final pNPA concentration will be 1 mM.[21]
-
Immediately place the plate in a microplate reader pre-set to 25°C.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.[21]
-
-
Data Analysis:
-
For each well, calculate the rate of reaction (V = ΔAbsorbance/minute) from the linear portion of the kinetic curve.
-
Subtract the average rate of the blank wells from all other wells.
-
Calculate the percent inhibition for each concentration of the test compound and control using the formula: % Inhibition = [1 - (V_inhibitor / V_enzyme_control)] * 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
-
Caption: Experimental workflow for the colorimetric CA inhibition assay.
Conclusion
The chemical architecture of 2-Hydrazinylbenzenesulfonamide places it firmly within the class of compounds known to act as carbonic anhydrase inhibitors. The core mechanism of action is postulated to involve the coordination of its deprotonated sulfonamide group to the catalytic zinc ion within the enzyme's active site, thereby blocking its function. This inhibition has significant therapeutic potential, particularly if the compound exhibits selectivity for disease-relevant CA isoforms such as hCA II, IX, or XII. The definitive confirmation of this mechanism and the quantification of its inhibitory potency require empirical validation through established biochemical assays, such as the colorimetric pNPA esterase assay detailed in this guide. The insights provided herein offer a robust scientific foundation for researchers and drug development professionals to investigate the pharmacological profile of 2-Hydrazinylbenzenesulfonamide.
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Nemr, M. T. M., AboulMagd, A. M., Hassan, H. M., Hamed, A. A., Hamed, M. I. A., & Elsaadi, M. T. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(44), 27581–27593. [Link]
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Lindskog, S. (1997). Catalytic mechanism of α-class carbonic anhydrases: CO2 hydration and proton transfer. Pharmacology & Therapeutics, 74(1), 1–20. [Link]
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Jonsson, B. H., Steiner, H., & Lindskog, S. (1976). The catalytic mechanism of carbonic anhydrase. FEBS Letters, 64(2), 310–314. [Link]
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Synapse. (2024). What is the mechanism of Acetazolamide? Patsnap Synapse. [Link]
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Sharma, A., Kumar, P., Sharma, R., Singh, I., & Aneja, B. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry, 61(7), 3151–3165. [Link]
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Dr.Oracle. (2025). What is the mechanism of action of acetazolamide? Dr.Oracle. [Link]
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Lee, S. H., & Kim, Y. (2020). Structure of native carbonic anhydrase II (Zn-CA II) and its catalytic mechanism. ResearchGate. [Link]
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Silverman, D. N. (1991). The catalytic mechanism of carbonic anhydrase. Canadian Journal of Botany, 69(5), 1070-1078. [Link]
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PharmaCompass. (n.d.). ACETOZOLAMIDE. PharmaCompass.com. [Link]
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De Luca, L., et al. (2022). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-231. [Link]
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Drugs.com. (2023). Acetazolamide: Package Insert / Prescribing Information. Drugs.com. [Link]
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Smirnov, A., et al. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules, 25(19), 4539. [Link]
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Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(7), 828-833. [Link]
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Giel, C., et al. (2022). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1699-1709. [Link]
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McKenna, R., & Supuran, C. T. (2014). Structural Analysis of Charge Discrimination in the Binding of Inhibitors to Human Carbonic Anhydrases I and II. Journal of the American Chemical Society, 136(4), 1433-1445. [Link]
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Wikipedia. (n.d.). Carbonic anhydrase. Wikipedia. [Link]
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Ilies, M. A. (2013). Carbonic anhydrases as disease markers. Expert Opinion on Therapeutic Patents, 23(6), 677-690. [Link]
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Gebbink, E. A., et al. (2012). Revisiting Zinc Coordination in Human Carbonic Anhydrase II. Inorganic Chemistry, 51(20), 10719-10725. [Link]
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Saint Mary's College of California. (2016). CHEM 245 - Carbonic anhydrase. Saint Mary's College of California. [Link]
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ResearchGate. (n.d.). Carbonic anhydrase (CA) related diseases with associated isoform targets. ResearchGate. [Link]
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Christianson, D. W., & Fierke, C. A. (1996). Carbonic Anhydrase: Evolution of the Zinc Binding Site by Nature and by Design. Accounts of Chemical Research, 29(7), 331-339. [Link]
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Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8, 169. [Link]
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Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]
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Zhao, P., Geyer, R. R., & Boron, W. F. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology, 8. [Link]
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Ali, A., et al. (2015). Carbonic Anhydrase XII Functions in Health and Disease. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1854(10), 1684-1692. [Link]
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Long, B. M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. Methods in Enzymology, 696, 223-247. [Link]
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ResearchGate. (n.d.). Carbonic anhydrases as disease markers. ResearchGate. [Link]
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Reithofer, M. R., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Catalysts, 11(7), 834. [Link]
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D'Ambrosio, K., et al. (2017). Activation of carbonic anhydrase isoforms involved in modulation of emotional memory and cognitive disorders with histamine agonists, antagonists and derivatives. Scientific Reports, 7(1), 17094. [Link]
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ResearchGate. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. ResearchGate. [Link]
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Biological activity of 2-Hydrazinylbenzenesulfonamide
An In-Depth Technical Guide to the Biological Activity of 2-Hydrazinylbenzenesulfonamide and Its Derivatives
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the biological activities associated with 2-hydrazinylbenzenesulfonamide and its broader class of benzenesulfonyl hydrazide derivatives. It is intended for researchers, scientists, and professionals in drug development, offering insights into the synthesis, mechanisms of action, and therapeutic potential of these compounds. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding.
Introduction: The Scientific Interest in Benzenesulfonyl Hydrazides
The benzenesulfonyl hydrazide scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities.[1] This class of compounds, characterized by a sulfonamide group and a hydrazone moiety, has been extensively explored for a wide range of therapeutic applications. The sulfonamide group (R-SO₂NH₂) is a critical zinc-binding function, making these compounds potent inhibitors of metalloenzymes, most notably carbonic anhydrases.[2] Furthermore, the hydrazone backbone is a well-established structural core in compounds with anticancer, antibacterial, and other biological properties.[3] This guide will focus on the 2-hydrazinylbenzenesulfonamide isomer and its derivatives, exploring their synthesis, primary biological targets, and the experimental methodologies used to evaluate their efficacy.
Synthesis of 2-Hydrazinylbenzenesulfonamide Derivatives
The synthesis of benzenesulfonyl hydrazides is typically achieved through the reaction of a corresponding benzenesulfonyl chloride with hydrazine.[4] A general and efficient method involves the slow addition of the sulfonyl chloride to a solution of hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF) at reduced temperatures to control the exothermic reaction.[4]
A related and widely used compound, 4-hydrazinylbenzenesulfonamide hydrochloride, serves as a crucial building block in the synthesis of various biologically active molecules, including the selective COX-2 inhibitor, Celecoxib.[5] Its synthesis is often accomplished via a two-step process involving the diazotization of 4-aminobenzenesulfonamide followed by reduction of the diazonium salt.[5]
Below is a generalized workflow for the synthesis of benzenesulfonyl hydrazide derivatives, which can be adapted for the 2-isomer.
Caption: Generalized workflow for the synthesis of benzenesulfonyl hydrazides.
Key Biological Activities and Mechanisms of Action
Derivatives of hydrazinylbenzenesulfonamide have demonstrated a wide spectrum of biological activities, primarily centered around enzyme inhibition and cytotoxicity against pathogenic cells.
Carbonic Anhydrase Inhibition
A prominent and well-documented activity of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[2] CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing a crucial role in pH regulation, CO₂ transport, and various biosynthetic pathways.[6] Certain CA isoforms, particularly hCA I, II, IX, and XII, are established therapeutic targets for conditions like glaucoma, epilepsy, and cancer.[2][6]
Mechanism of Action: The therapeutic effect of sulfonamide-based inhibitors stems from the coordination of the sulfonamide group (SO₂NH₂) to the Zn²⁺ ion located in the active site of the carbonic anhydrase enzyme. This binding event blocks the catalytic activity of the enzyme.[2] Derivatives of 4-(2-substituted hydrazinyl)benzenesulfonamide have shown potent inhibition of cytosolic hCA I and II isoenzymes, with Ki values in the low nanomolar range.[2]
Caption: Mechanism of benzenesulfonamide-based carbonic anhydrase inhibition.
Anticancer Activity
The hydrazide-hydrazone backbone is a feature of many compounds with noted anticancer properties.[7] Studies have demonstrated that derivatives of benzenesulfonamide exhibit potent cytotoxic effects against various cancer cell lines, including MCF-7 (breast carcinoma).[7][8]
Mechanism of Action: The anticancer activity of these compounds is often mediated through the induction of apoptosis. For certain novel hydrazide derivatives, treatment of MCF-7 cells led to an increase in the Bax/Bcl-2 ratio and cleavage of caspase-3, indicating that apoptosis proceeds through a caspase- and mitochondrial-dependent pathway.[7] These compounds have also been shown to cause an accumulation of cells in the sub-G1 phase of the cell cycle, a hallmark of apoptosis.[7]
Caption: Apoptosis induction via the mitochondrial pathway by hydrazide derivatives.
Antibacterial and Other Activities
Benzenesulfonyl hydrazones have also been identified as promising antibacterial agents, particularly against Gram-positive bacteria.[3] Some derivatives have shown minimal inhibitory concentration (MIC) values ranging from 7.81 to 15.62 µg/mL against reference strains.[3] Additionally, the broader class of benzenesulfonyl hydrazones has been investigated for antifungal, antidepressant, and α-glucosidase inhibitory activities, highlighting their diverse pharmacological potential.[1][9][10]
Experimental Protocols for Biological Evaluation
To validate the biological activities of 2-hydrazinylbenzenesulfonamide derivatives, a series of standardized in vitro and in vivo assays are employed. The choice of assay is dictated by the therapeutic target under investigation.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol is designed to determine the inhibitory potency of a compound against specific carbonic anhydrase isoforms.
Principle: This is a spectrophotometric assay that measures the enzyme's esterase activity using 4-nitrophenyl acetate (NPA) as a substrate, which is hydrolyzed by CA to the yellow-colored 4-nitrophenolate. The rate of formation of this product is monitored at 400 nm.
Step-by-Step Methodology: [11]
-
Preparation of Reagents:
-
Assay Buffer: 50 mM Tris-HCl with 0.1 mM ZnCl₂, pH 7.4.
-
Enzyme Solution: Prepare a stock solution of the desired hCA isoenzyme in the assay buffer.
-
Inhibitor Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to create a stock solution, then prepare serial dilutions.
-
Substrate Solution: Prepare a stock solution of 4-nitrophenyl acetate in acetonitrile.
-
-
Assay Procedure:
-
In a 96-well plate, add 140 µL of assay buffer, 20 µL of the test compound solution (or solvent for control), and 20 µL of the enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding 20 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 400 nm using a plate reader in kinetic mode, recording readings every 30 seconds for 5-10 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each concentration of the inhibitor.
-
Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by fitting the data to a dose-response curve. Ki values can be subsequently calculated using the Cheng-Prusoff equation.
-
In Vitro Anticancer Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The amount of formazan produced is proportional to the number of living cells.
Step-by-Step Methodology: [7]
-
Cell Culture:
-
Culture the desired cancer cell line (e.g., MCF-7) in appropriate media and conditions until they reach logarithmic growth phase.
-
-
Cell Seeding:
-
Harvest the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot cell viability against the logarithm of the compound concentration to determine the IC₅₀ value.
-
In Vivo Antitumor Activity Assessment
This protocol evaluates the efficacy of a compound in a living organism bearing a tumor.
Principle: A murine tumor model is used to assess the ability of a test compound to inhibit tumor growth in vivo. Tumor volume is measured over time to determine the compound's efficacy compared to a control group.
Step-by-Step Methodology: [7]
-
Animal Model:
-
Use an appropriate mouse strain (e.g., BALB/c mice).
-
Acclimate the animals for at least one week before the experiment. All procedures must be approved by an Institutional Animal Care and Use Committee.
-
-
Tumor Cell Implantation:
-
Subcutaneously inject a suspension of tumor cells (e.g., 4T1 mammary carcinoma cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Randomly divide the mice into treatment and control groups.
-
-
Compound Administration:
-
Administer the test compound to the treatment group via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule (e.g., daily for 3 weeks).
-
Administer the vehicle (e.g., saline with 0.5% DMSO) to the control group.
-
-
Monitoring:
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor the body weight and general health of the mice throughout the study.
-
-
Endpoint and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, Western blotting).
-
Compare the tumor growth curves and final tumor weights between the treatment and control groups to determine the in vivo efficacy.
-
Data Summary
Quantitative data from studies on benzenesulfonyl hydrazide derivatives demonstrate their potent biological activities.
Table 1: Carbonic Anhydrase Inhibition Data for 4-(2-substituted hydrazinyl)benzenesulfonamide Derivatives [2]
| Compound | Target Isozyme | Kᵢ (nM) |
| Derivative S1 | hCA I | 2.11 ± 0.34 |
| hCA II | 8.41 ± 2.15 | |
| Derivative S9 | hCA I | 2.73 ± 0.08 |
| hCA II | 11.64 ± 5.21 | |
| Derivative S11 | hCA I | 1.79 ± 0.22 |
| hCA II | 1.72 ± 0.58 |
Table 2: In Vitro Cytotoxicity of Novel Hydrazide Derivatives [7]
| Compound | Cell Line | IC₅₀ (µM) |
| Compound 1 | MCF-7 | 0.7 |
| Compound 2 | MCF-7 | 0.18 |
Conclusion and Future Directions
2-Hydrazinylbenzenesulfonamide and its derivatives represent a versatile and highly promising class of compounds in drug discovery. Their well-established ability to inhibit carbonic anhydrases, coupled with emerging evidence of potent anticancer and antibacterial activities, makes them attractive candidates for further development. The core mechanisms, involving metalloenzyme inhibition and induction of apoptosis, provide a solid foundation for rational drug design.
Future research should focus on synthesizing and screening a wider array of isomers and derivatives to establish detailed structure-activity relationships (SAR). Investigating isoform selectivity for carbonic anhydrase inhibitors is crucial to minimize off-target effects. For anticancer applications, a deeper exploration of the modulated signaling pathways and evaluation in a broader range of cancer models, including in vivo xenografts, will be essential to translate the in vitro potential into tangible therapeutic outcomes.
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Fernandes, T. B., et al. (2018). General Procedure for Sulfonylhydrazide Synthesis. Letters in Drug Design & Discovery, 15(12), 1288-1298. [Link]
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Senturk, M., et al. (2019). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1549-1555. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Chemical and Pharmaceutical Research, 13(5), 1-11. [Link]
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Salimi, M., et al. (2017). In vitro and in vivo assessments of two novel hydrazide compounds against breast cancer as well as mammary tumor cells. Cancer Chemotherapy and Pharmacology, 79(6), 1199-1208. [Link]
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Szałkowska, K., et al. (2022). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Molecules, 27(19), 6563. [Link]
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Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851. [Link]
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Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19349-19365. [Link]
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Popiołek, Ł. (2021). The bioactivity of benzenesulfonyl hydrazones: A short review. Biomedicine & Pharmacotherapy, 141, 111851. [Link]
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Ceruso, M., & Supuran, C. T. (2020). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 25(21), 5158. [Link]
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Parodi, S., et al. (1981). DNA-damaging Activity in Vivo and Bacterial Mutagenicity of Sixteen Hydrazine Derivatives as Related Quantitatively to Their Carcinogenicity. Cancer Research, 41(4), 1469-1482. [Link]
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Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide–Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
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Hussain, T., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19349-19365. [Link]
-
Sinha, B. K. (1995). Biotransformation of hydrazine dervatives in the mechanism of toxicity. Current Drug Metabolism, 1(1), 1-17. [Link]
-
Popiołek, Ł., et al. (2023). Design, Synthesis, and In Vitro and In Vivo Bioactivity Studies of Hydrazide-Hydrazones of 2,4-Dihydroxybenzoic Acid. International Journal of Molecular Sciences, 24(24), 17481. [Link]
-
Farooq, U., et al. (2021). In-silico modeling and in-vitro studies of 2,1-benzothiazine-2,2-dioxide based hydrazone derivatives as α-glucosidase inhibitors. Pakistan Journal of Pharmaceutical Sciences, 34(5(Supplementary)), 1951-1955. [Link]
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An In-Depth Technical Guide to 2-Hydrazinylbenzenesulfonamide as a Putative Carbonic Anhydrase Inhibitor
Executive Summary
Carbonic Anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes critical to fundamental physiological processes, including pH homeostasis, respiration, and electrolyte secretion. Their dysfunction or upregulation is implicated in a range of pathologies, from glaucoma to cancer, making them high-value therapeutic targets. Benzenesulfonamides represent the archetypal class of CA inhibitors (CAIs), leveraging a core chemical scaffold to achieve potent and, increasingly, isoform-selective inhibition. This guide provides a comprehensive technical framework for the investigation of 2-Hydrazinylbenzenesulfonamide, a lesser-explored but promising derivative. We will detail the scientific rationale for its consideration, propose a robust synthetic route, and outline a complete experimental workflow for its characterization as a CAI, from initial screening to selectivity profiling. This document is intended for researchers, chemists, and drug development professionals seeking to explore novel chemical matter in the field of carbonic anhydrase inhibition.
Chapter 1: The Carbonic Anhydrase Family: A Primer for Drug Discovery
1.1 Physiological Roles and Catalytic Mechanism
Carbonic anhydrases (CAs) are zinc-containing enzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] This seemingly simple reaction is fundamental to cellular life. The catalytic core of α-CAs, the family found in humans, features a Zn²⁺ ion coordinated by three histidine residues and a water molecule. This zinc-bound water molecule is the key catalytic species; its pKa is lowered to ~7, facilitating its deprotonation to a nucleophilic hydroxide ion that readily attacks carbon dioxide.[2]
1.2 Key Human Isoforms in Health and Disease
To date, 15 human CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and catalytic properties.[1] This diversity allows for fine-tuned physiological regulation but also presents a challenge for targeted drug design. Understanding the key players is paramount.
| Isoform | Typical Location | Physiological Function | Disease Relevance |
| hCA I | Red blood cells, GI tract | CO₂ transport, electrolyte secretion | Considered an off-target for many therapies |
| hCA II | Cytosolic, widespread (eye, kidney, RBCs) | Aqueous humor secretion, CSF production, renal bicarbonate reabsorption | Glaucoma, epilepsy, altitude sickness[3][4] |
| hCA IX | Transmembrane, tumor cells | pH regulation in hypoxic tumor microenvironments | Major anticancer target[5] |
| hCA XII | Transmembrane, tumor cells | Similar to hCA IX, contributes to tumor acidosis | Anticancer target[6] |
1.3 CAs as Validated Therapeutic Targets
The clinical utility of CA inhibitors is well-established. By targeting specific isoforms, a range of therapeutic effects can be achieved:
-
Glaucoma: Inhibition of hCA II in the ciliary body of the eye reduces aqueous humor production, lowering intraocular pressure.[3][4]
-
Cancer: Inhibition of tumor-associated isoforms hCA IX and XII counteracts the acidification of the tumor microenvironment, disrupting cancer cell survival and proliferation.[5][6]
-
Epilepsy & Other Neurological Disorders: Modulation of CA activity in the central nervous system can alter pH and neuronal excitability.[3]
-
Diuretics: Inhibition of hCA II in the proximal tubules of the kidney leads to increased excretion of bicarbonate, sodium, and water.[4]
Chapter 2: Benzenesulfonamides: The Archetypal CA Inhibitors
2.1 The Sulfonamide Zinc-Binding Group (ZBG): Mechanism of Action
The primary benzenesulfonamides (Ar-SO₂NH₂) are the cornerstone of CA inhibitor design. Their mechanism relies on the sulfonamide moiety acting as a potent zinc-binding group (ZBG). In its deprotonated, anionic form (SO₂NH⁻), the sulfonamide coordinates directly to the active site Zn²⁺ ion, displacing the catalytic hydroxide and effectively shutting down the enzyme's function. This interaction is incredibly strong, leading to inhibitors with affinities in the low nanomolar to picomolar range.[4]
2.2 The "Tail Approach": A Paradigm for Achieving Isoform Selectivity
While the sulfonamide group anchors the inhibitor to the zinc ion, true therapeutic potential is unlocked through isoform selectivity. The "tail approach" involves modifying the aryl portion of the benzenesulfonamide scaffold. These tails extend into the active site cavity, which varies in size, shape, and amino acid composition between isoforms. By rationally designing these tails to form specific interactions (e.g., hydrogen bonds, hydrophobic contacts) with residues unique to a target isoform, selectivity can be dramatically enhanced, minimizing off-target side effects.
Chapter 3: 2-Hydrazinylbenzenesulfonamide: Rationale and Synthetic Strategy
3.1 Rationale for Investigation
While a vast number of para-substituted benzenesulfonamides have been explored, ortho-substituted derivatives like 2-Hydrazinylbenzenesulfonamide remain less characterized. This compound is of interest for several reasons:
-
Novel Vector: The ortho positioning places the hydrazinyl (-NHNH₂) group in close proximity to the active site entrance and a different region of the catalytic pocket compared to para-substituents. This could lead to unique interactions and a novel selectivity profile.
-
Chemical Handle: The hydrazinyl group is a versatile chemical handle. It can act as a hydrogen bond donor and acceptor. Furthermore, it can be readily reacted with aldehydes or ketones to form hydrazones, enabling the rapid generation of a chemical library to explore structure-activity relationships (SAR).[7][8]
-
Confirmed Relevance: The pairing of 2-aminobenzenesulfonamide and 2-hydrazinylbenzenesulfonamide in a computational study of CA-II inhibitors confirms its relevance to the field, suggesting it has demonstrated inhibitory activity.
3.2 Proposed Synthetic Protocol
The synthesis of 2-Hydrazinylbenzenesulfonamide can be reliably achieved via nucleophilic aromatic substitution of a suitable precursor, such as 2-chlorobenzenesulfonamide, with hydrazine hydrate. This method is analogous to established procedures for synthesizing other sulfonyl hydrazides.
Reaction: 2-Chlorobenzenesulfonamide + Hydrazine Hydrate → 2-Hydrazinylbenzenesulfonamide
Materials & Reagents:
-
2-Chlorobenzenesulfonamide
-
Hydrazine hydrate (80% or higher)
-
Tetrahydrofuran (THF), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-chlorobenzenesulfonamide (1.0 eq) in anhydrous THF.
-
Cooling: Cool the solution to -10 °C to 0 °C using an ice-salt or dry ice/acetone bath. Causality Note: The reaction is exothermic, and maintaining a low temperature prevents side reactions and decomposition of the starting materials.
-
Addition of Hydrazine: Slowly add hydrazine hydrate (2.0-2.2 eq) dropwise to the cooled solution over 30 minutes. A white precipitate may form. Causality Note: A slight excess of hydrazine ensures complete consumption of the starting sulfonyl chloride and acts as a base to neutralize the HCl byproduct.
-
Reaction Monitoring: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by column chromatography on silica gel to afford pure 2-Hydrazinylbenzenesulfonamide.
Conclusion and Future Directions
This guide establishes a comprehensive framework for the synthesis and evaluation of 2-Hydrazinylbenzenesulfonamide as a carbonic anhydrase inhibitor. Its unique ortho-substitution pattern presents a novel avenue for exploring the SAR of benzenesulfonamides. The proposed synthetic and screening workflows provide a clear and robust path for determining its inhibitory potency and, crucially, its isoform selectivity profile. Positive results from this initial investigation would warrant further studies, including co-crystallography to elucidate its binding mode and derivatization of the hydrazinyl moiety to build a focused library for lead optimization.
References
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Durgun, M. et al. (2015). Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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Angeli, A. et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
El-Sayed, M. A. et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules. Available at: [Link]
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DrugMAP. (n.d.). Details of the Drug Therapeutic Target (DTT). DrugMAP. Available at: [Link]
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DrugMAP. (n.d.). Details of the Drug Therapeutic Target (DTT). DrugMAP. Available at: [Link]
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Ghosh, S. et al. (2014). Graphlet signature-based scoring method to estimate protein–ligand binding affinity. Journal of The Royal Society Interface. Available at: [Link]
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CRO SPLENDID LAB. (n.d.). 2-Hydrazinylbenzenesulfonamide Hydrochloride. CRO SPLENDID LAB. Available at: [Link]
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Guler, O. O. et al. (2017). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Benzenesulfonyl hydrazide. PubChem. Available at: [Link]
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Organic Chemistry Portal. (2008). Synthesis of Substituted Benzenes: The Carter Synthesis of Siamenol. Organic Chemistry Portal. Available at: [Link]
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Charris-Molina, E. et al. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. Molecules. Available at: [Link]
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LibreTexts Chemistry. (2025). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. LibreTexts Chemistry. Available at: [Link]
-
Qi, X. Y. et al. (1988). Spectrophotometric Determination of Hydrazine, Hydrazides, and Their Mixtures With Trinitrobenzenesulfonic Acid. Analytical Biochemistry. Available at: [Link]
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Sciencemadness Discussion Board. (2022). Hydrazine to Hydrazone question... please and thank you. Sciencemadness. Available at: [Link]
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Maresca, A. et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. International Journal of Molecular Sciences. Available at: [Link]
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BioPharma Notes. (2020). Carbonic Anhydrase Inhibitors. BioPharma Notes. Available at: [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Hydrazinylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Molecular Structure and the Basis for Spectroscopic Analysis
2-Hydrazinylbenzenesulfonamide is a substituted aromatic compound with the chemical formula C₆H₉N₃O₂S.[1] Its structure, featuring a benzene ring substituted with a hydrazinyl (-NHNH₂) group and a sulfonamide (-SO₂NH₂) group at adjacent positions, gives rise to a unique and predictable spectroscopic fingerprint. Understanding the interplay of these functional groups is paramount to interpreting its spectral data.
The following diagram illustrates the molecular structure with atom numbering that will be used for spectral assignments throughout this guide.
Caption: Molecular structure of 2-Hydrazinylbenzenesulfonamide with atom numbering for NMR assignments.
Predicted ¹H NMR Spectroscopic Data
The ¹H NMR spectrum is anticipated to provide distinct signals for the aromatic protons and the exchangeable protons of the hydrazinyl and sulfonamide groups. The chemical shifts are influenced by the electron-donating nature of the hydrazinyl group and the electron-withdrawing nature of the sulfonamide group. The spectrum would ideally be recorded in a solvent like DMSO-d₆, which facilitates the observation of N-H protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for 2-Hydrazinylbenzenesulfonamide in DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Notes |
| H-3 | ~6.8 - 7.0 | d | 1H | Ortho to the electron-donating -NHNH₂ group, expected to be shielded. |
| H-4 | ~7.2 - 7.4 | t | 1H | Experiences influences from both substituents. |
| H-5 | ~6.9 - 7.1 | t | 1H | Meta to both substituents. |
| H-6 | ~7.5 - 7.7 | d | 1H | Ortho to the electron-withdrawing -SO₂NH₂ group, expected to be deshielded. |
| -SO₂NH₂ | ~7.0 - 7.5 | br s | 2H | Broad singlet due to quadrupolar relaxation of the nitrogen atom. Exchangeable with D₂O. |
| -NH-NH₂ | ~8.0 - 8.5 | br s | 1H | Deshielded due to attachment to the aromatic ring. Exchangeable with D₂O. |
| -NH-NH₂ | ~4.5 - 5.0 | br s | 2H | Protons on the terminal nitrogen. Exchangeable with D₂O. |
d = doublet, t = triplet, br s = broad singlet
The chemical shift ranges for aromatic protons in sulfonamides are generally observed between 6.5 and 8.5 ppm.[2] The protons on the sulfonamide group itself can also appear in this region.[2]
Predicted ¹³C NMR Spectroscopic Data
The ¹³C NMR spectrum will reveal six distinct signals for the aromatic carbons, reflecting the dissymmetry of the substitution pattern. The chemical shifts are governed by the electronic effects of the substituents.
Table 2: Predicted ¹³C NMR Chemical Shifts for 2-Hydrazinylbenzenesulfonamide
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale and Notes |
| C-1 | ~140 - 145 | Attached to the electron-withdrawing sulfonamide group. |
| C-2 | ~148 - 152 | Attached to the electron-donating hydrazinyl group. |
| C-3 | ~115 - 120 | Ortho to the hydrazinyl group, shielded. |
| C-4 | ~128 - 132 | Experiences combined electronic effects. |
| C-5 | ~120 - 125 | Meta to both substituents. |
| C-6 | ~125 - 130 | Ortho to the sulfonamide group, deshielded. |
Aromatic carbon signals in related compounds have been observed in the range of 112-145 ppm.[3]
Predicted Infrared (IR) Spectroscopic Data
The IR spectrum is a powerful tool for identifying the key functional groups present in 2-Hydrazinylbenzenesulfonamide. The characteristic vibrational frequencies are summarized below.
Table 3: Predicted IR Absorption Frequencies for 2-Hydrazinylbenzenesulfonamide
| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| N-H (Hydrazinyl) | 3400 - 3200 | Stretch | Medium-Strong | Likely two bands for symmetric and asymmetric stretching of the -NH₂ group. |
| N-H (Sulfonamide) | 3350 - 3250 | Stretch | Medium-Strong | Can overlap with hydrazinyl N-H stretching. |
| C-H (Aromatic) | 3100 - 3000 | Stretch | Medium | |
| S=O (Sulfonamide) | 1350 - 1300 | Asymmetric Stretch | Strong | A key characteristic band for sulfonamides. |
| S=O (Sulfonamide) | 1180 - 1140 | Symmetric Stretch | Strong | Another key characteristic band for sulfonamides. |
| C=C (Aromatic) | 1600 - 1450 | Stretch | Medium | Multiple bands are expected. |
| C-N | 1300 - 1200 | Stretch | Medium | |
| S-N | 950 - 900 | Stretch | Medium |
The IR spectrum of benzenesulfonamide shows characteristic S=O stretching bands.[4] Hydrazone-containing compounds exhibit N-H stretching in the 3470 cm⁻¹ region.[5]
Hypothetical Experimental Protocols
To obtain high-quality spectroscopic data for 2-Hydrazinylbenzenesulfonamide, the following experimental approaches are recommended.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the exchangeable N-H protons.
-
¹H NMR Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz.
-
Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
To confirm the N-H protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.
-
Perform a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (though only CH groups are present in the aromatic ring).
-
-
2D NMR Experiments (for structural confirmation):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling correlations, particularly within the aromatic spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is invaluable for assigning the quaternary carbons and confirming the substitution pattern.
-
The following diagram illustrates a hypothetical workflow for NMR analysis.
Caption: A typical workflow for the comprehensive NMR analysis of 2-Hydrazinylbenzenesulfonamide.
Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition:
-
Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).
-
Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) before running the sample spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Conclusion
This technical guide provides a detailed, predictive overview of the NMR and IR spectroscopic data for 2-Hydrazinylbenzenesulfonamide. By understanding these expected spectral features, researchers can more effectively identify and characterize this molecule, ensuring its purity and structural integrity in synthetic and developmental applications. The provided hypothetical protocols offer a standardized approach for obtaining high-quality experimental data to validate these predictions.
References
- The Royal Society of Chemistry. (n.d.). Supporting Information.
- ResearchGate. (n.d.). 13C NMR spectra assignment of title compound.
- ChemScene. (n.d.). 2-Hydrazino-benzenesulfonamide hydrochloride.
- ResearchGate. (n.d.). 1H NMR and 13C NMR of the prepared compounds.
- PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide.
- Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives.
- SpectraBase. (n.d.). N-(2-{(2E)-2-[3-(allyloxy)benzylidene]hydrazino}-2-oxoethyl)-N-cyclohexyl-4-methylbenzenesulfonamide - Optional[1H NMR] - Spectrum.
- ResearchGate. (n.g.). IR spectra of hydrazones I and complexes II–V.
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- Sci-Hub. (n.d.). ChemInform Abstract: Structure and Spectroscopic Characterization of 1‐ and 2‐Hydrazonoyl‐1,2,3‐triazoles.
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2-Hydrazinylbenzenesulfonamide safety and handling precautions
An In-depth Technical Guide to the Safe Handling of 2-Hydrazinylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Foreword: A Proactive Approach to Chemical Safety
In the landscape of pharmaceutical research and development, the novel molecules we synthesize are the keys to unlocking future therapies. 2-Hydrazinylbenzenesulfonamide, a versatile building block, holds potential in the synthesis of various biologically active compounds. However, its chemical structure, containing both a hydrazine moiety and a sulfonamide group, necessitates a profound respect for its potential hazards. This guide is crafted not as a mere list of rules, but as a technical resource to empower the scientist. By understanding the causality behind each safety recommendation—from the compound's inherent reactivity to its toxicological profile—we can cultivate a culture of intrinsic safety. This document moves beyond rote compliance, providing the foundational knowledge required to handle 2-Hydrazinylbenzenesulfonamide with the expertise, foresight, and diligence that scientific integrity demands.
Section 1: Compound Identification and Hazard Overview
2-Hydrazinylbenzenesulfonamide is a solid organic compound. While comprehensive toxicological data for this specific isomer is limited, the known hazards of its structural class—particularly hydrazines and sulfonamides—provide a strong basis for risk assessment. The primary hazards are associated with acute toxicity, irritation, and the potential for sensitization.[1]
Chemical and Physical Properties
A summary of the key identifiers and properties for 2-Hydrazinylbenzenesulfonamide is provided below. Data is derived from computed properties and information on closely related isomers, as experimental data for this specific compound is not widely published.
| Property | Value | Source |
| IUPAC Name | 2-hydrazinylbenzenesulfonamide | PubChem[1] |
| CAS Number | 90824-33-2 | PubChem[1] |
| Molecular Formula | C₆H₉N₃O₂S | PubChem[1] |
| Molecular Weight | 187.22 g/mol | PubChem[1] |
| Appearance | Solid (often a brown powder for related isomers) | Fisher Sci.[2] |
| Melting Point | 180 °C / 356 °F (for 4-isomer hydrochloride) | Fisher Sci.[2] |
| Water Solubility | 144 g/L at 20 °C (for 4-isomer hydrochloride) | ChemSrc[3] |
| log Pow | -0.1 (Computed) | PubChem[1] |
GHS Hazard Classification
The Globally Harmonized System (GHS) classification, based on data submitted to chemical inventories, highlights the primary risks. It is critical to treat the compound as hazardous based on these classifications.
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed | PubChem[1],[4] |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin | PubChem[1] |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | PubChem[1],[5] |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation | PubChem[1],[5] |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled | PubChem[1] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction | ChemSrc[3],[4] |
| Hazardous to the Aquatic Environment | Acute 1 | H400: Very toxic to aquatic life | PubChem[4] |
| Hazardous to the Aquatic Environment | Chronic 1 | H410: Very toxic to aquatic life with long lasting effects | ChemSrc[3],[4] |
Section 2: Toxicological Profile and Health Hazards
The toxicological profile is inferred from its structural components. Hydrazine and its derivatives are well-documented as being acutely toxic and are considered potential human carcinogens.[6][7]
Causality of Hazards:
-
Hydrazine Moiety (-NHNH₂): This functional group is responsible for the compound's reducing properties and is associated with systemic toxicity. Hydrazine can damage the liver, kidneys, and central nervous system.[7][8] It is also a known skin and respiratory sensitizer and is classified by the EPA as a probable human carcinogen (Group B2).[7] While the sulfonamide group modifies its properties, the inherent risks of the hydrazine functional group must be assumed to be present.
-
Aromatic Sulfonamide Moiety: This group can cause allergic reactions in susceptible individuals. The primary concern is skin sensitization.[3]
Routes of Exposure and Symptoms:
-
Inhalation: Harmful if inhaled.[1] May cause irritation of the nose, throat, and respiratory tract.[7] High concentrations of related hydrazines can lead to dizziness, headache, nausea, and pulmonary edema.[7][8]
-
Skin Contact: Harmful in contact with skin.[1] Causes skin irritation and may lead to dermatitis.[5][7] Critically, it may cause an allergic skin reaction upon repeated exposure.[3] The potential for skin absorption is a significant concern with hydrazines.[6]
-
Eye Contact: Causes serious eye irritation.[1][5] Direct contact can result in redness, pain, and potential damage to the cornea.
-
Ingestion: Harmful if swallowed.[1] May cause nausea, vomiting, and dizziness.[8] Systemic effects on the liver and kidneys are possible following significant ingestion.[7]
Due to the carcinogenic potential of the hydrazine class, chronic exposure must be rigorously avoided.[6] Occupational exposure limits (OELs) have not been established for 2-Hydrazinylbenzenesulfonamide. Therefore, the stringent limits for the parent compound, hydrazine, should be used as a conservative benchmark for ensuring safety.
| Parameter | Value (for Hydrazine) | Agency |
| OSHA PEL | 1 ppm (8-hr TWA) | OSHA[8],[9] |
| NIOSH REL | 0.03 ppm (2-hr Ceiling) | NIOSH[8],[9] |
| ACGIH TLV | 0.01 ppm (8-hr TWA) | ACGIH[8] |
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to protection, starting with engineering controls and supplemented by rigorous use of PPE, is mandatory.
Engineering Controls: The Primary Barrier
The principle of this self-validating system is to minimize exposure potential so that PPE serves as a final, redundant layer of protection.
-
Chemical Fume Hood: All handling of 2-Hydrazinylbenzenesulfonamide solid and its solutions MUST be performed in a properly functioning and certified chemical fume hood.[10][11][12] This is non-negotiable and serves to control inhalation exposure.
-
Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.
-
Safety Stations: A certified safety shower and eyewash station must be readily accessible and unobstructed in the immediate work area.[13]
Personal Protective Equipment (PPE): The Last Line of Defense
The selection of PPE is based on a thorough risk assessment of the procedures being performed.
| Protection Type | Specification | Rationale and Source |
| Hand | Nitrile or Neoprene gloves. Double-gloving is recommended for neat transfers. | Provides a barrier against skin contact and absorption.[13] Glove integrity must be inspected before use, and they should be changed immediately upon contamination.[2] |
| Eye/Face | ANSI Z87.1-compliant, splash-proof chemical safety goggles. | Protects against splashes and dust.[5][11] |
| A full-face shield should be worn over safety goggles when there is a significant risk of splashing. | Provides a secondary layer of protection for the entire face from corrosive splashes.[13][14] | |
| Body | A flame-resistant lab coat is recommended. A chemically resistant apron may be used for large-scale work. | Protects skin and personal clothing from contamination.[12] A flame-resistant coat is a prudent precaution due to the general reactivity of some hydrazine compounds.[12] |
| Respiratory | Not required if work is conducted within a certified fume hood. | The fume hood provides primary respiratory protection.[11][14] For emergency situations like a large spill, a NIOSH-approved respirator with appropriate cartridges would be necessary for response personnel.[10] |
Section 4: Standard Operating Procedures for Safe Handling
Adherence to a validated Standard Operating Procedure (SOP) is essential for minimizing risk. The following workflow is designed to be a self-validating system, with checks and verification points throughout.
Visualized Safe Handling Workflow
The following diagram outlines the critical steps for safely handling 2-Hydrazinylbenzenesulfonamide in a laboratory setting.
Protocol: Weighing and Preparing a Solution
This protocol details the steps for safely weighing the solid compound and preparing a solution.
-
Preparation:
-
Ensure the chemical fume hood is on and the sash is at the appropriate working height.
-
Decontaminate the work surface within the hood.
-
Don all required PPE: double nitrile gloves, safety goggles, and a lab coat.[5][13]
-
Place all necessary equipment (spatula, weigh paper or boat, beaker, magnetic stir bar, wash bottle with solvent) inside the fume hood.
-
-
Weighing:
-
Carefully open the container of 2-Hydrazinylbenzenesulfonamide, ensuring the cap is placed on a clean surface within the hood.
-
Use a clean spatula to transfer the desired amount of solid to the weigh paper. Perform this action slowly to prevent aerosolizing the powder.
-
Close the primary container tightly immediately after dispensing.
-
-
Solution Preparation:
-
Carefully transfer the weighed solid into the designated beaker. A powder funnel can aid in a clean transfer.
-
Tap the weigh paper to ensure all powder is transferred.
-
Place the beaker on a stir plate within the hood and add the magnetic stir bar.
-
Slowly add the desired solvent to the beaker, directing the stream to wash down any remaining solid from the sides.
-
Begin stirring to dissolve the compound.
-
-
Cleanup:
-
Treat the used weigh paper and any contaminated paper towels as hazardous waste. Place them in a designated, sealed waste bag inside the fume hood.[13]
-
Decontaminate the spatula by rinsing it with a small amount of solvent into a waste beaker.
-
All rinsate must be collected as hazardous waste.[15]
-
Once the procedure is complete, remove all items from the fume hood after ensuring they are decontaminated.
-
Remove PPE in the correct order (lab coat, then gloves), turning gloves inside-out to prevent contamination.
-
Wash hands thoroughly with soap and water.[2]
-
Section 5: Storage and Incompatibility
Proper storage is crucial for maintaining the compound's integrity and preventing hazardous reactions.
-
Storage Conditions: Store in a dry, cool, and well-ventilated place.[2][16] The container must be kept tightly closed to prevent moisture absorption and potential degradation.[13] Store away from direct sunlight or strong incandescent light.[13]
-
Segregation: Isolate from incompatible materials. Store in a designated area for toxic and reactive chemicals.
-
Incompatible Materials:
Section 6: Emergency Procedures
Rapid and correct response to an emergency can significantly mitigate harm.
Visualized Spill Response Flowchart
This flowchart provides a logical sequence for responding to a spill of 2-Hydrazinylbenzenesulfonamide.
First Aid Measures
Immediate and appropriate first aid is critical. Always seek medical attention following any exposure.[12][18]
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention. | Fisher Sci.[2],[19] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected skin area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention. | Fisher Sci.[2],[19] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | Fisher Sci.[2],[5] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water. If the person is conscious, have them drink plenty of water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | Fisher Sci.[2],[13] |
Section 7: Waste Disposal
All waste containing 2-Hydrazinylbenzenesulfonamide, including the compound itself, contaminated materials, and rinsates, must be treated as hazardous waste.
-
Containerization: Collect all waste in a designated, leak-proof, and clearly labeled hazardous waste container.[13][15] The label should read "Hazardous Waste - 2-Hydrazinylbenzenesulfonamide" and include relevant GHS pictograms (e.g., toxic, irritant, environmentally hazardous).[13]
-
Segregation: Do not mix this waste with incompatible waste streams (e.g., oxidizers).
-
Spill Debris: All materials used to clean up spills (absorbent pads, wipes, contaminated PPE) must be disposed of as hazardous waste.[13]
-
Empty Containers: The first rinse of an "empty" container must be collected and disposed of as hazardous waste.[15] Subsequent rinses can be managed according to local institutional guidelines.
-
Disposal Method: Never dispose of this chemical down the drain or in regular trash.[15][20] Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste contractor.[13]
Section 8: References
-
University of Notre Dame. (n.d.). Hydrazine - Risk Management and Safety. Risk Management and Safety. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11206245, 2-Hydrazinylbenzenesulfonamide. PubChem. Retrieved from [Link]
-
Angene Chemical. (2025, February 26). Safety Data Sheet: 4-Hydrazinylbenzenesulfonamide xhydrochloride. Retrieved from [Link]
-
University of Texas at Dallas. (2018, July 16). Laboratory Safety Standard Operating Procedure (SOP): Hydrazine. Retrieved from [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Retrieved from [Link]
-
UC Santa Barbara. (n.d.). Standard Operating Procedure: Hydrazine. Environmental Health & Safety. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1978, June). Occupational exposure to hydrazines. CDC Stacks. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Hydrazine. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hydrazine. U.S. Department of Labor. Retrieved from [Link]
-
ChemSrc. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride SDS, 17852-52-7 Safety Data Sheets. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2794567, 4-Hydrazinylbenzenesulfonamide hydrochloride. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Table 7-1, Regulations and Guidelines Applicable to Hydrazine - Toxicological Profile for Hydrazines. NCBI Bookshelf. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hydrazine. EPA.gov. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]
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National Institutes of Health. (n.d.). The NIH Drain Discharge Guide. Retrieved from [Link]
-
Defense Centers for Public Health. (2023, January 25). Waste Management of Hazardous Drugs. Retrieved from [Link]
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An In-depth Technical Guide to 2-Hydrazinylbenzenesulfonamide: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Hydrazinylbenzenesulfonamide, a significant, albeit less commercially prominent, isomer of the widely recognized 4-Hydrazinylbenzenesulfonamide. While its para-substituted counterpart has garnered considerable attention as a key intermediate in the synthesis of the COX-2 inhibitor Celecoxib, the ortho-isomer possesses a unique chemical profile and potential for diverse applications, particularly in the realm of medicinal chemistry as a precursor for novel therapeutic agents. This document delves into the historical context of its probable discovery, details its synthesis, explores its physicochemical properties, and examines its role as a scaffold for the development of carbonic anhydrase inhibitors and other biologically active molecules. Detailed experimental protocols, data summaries, and mechanistic diagrams are provided to serve as a valuable resource for researchers in the field.
Introduction: The Benzenesulfonamide Scaffold in Medicinal Chemistry
The benzenesulfonamide moiety is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The discovery of the antibacterial properties of sulfonamides in the 1930s marked a paradigm shift in the treatment of infectious diseases and catalyzed extensive research into this versatile chemical scaffold.[1] Beyond their antimicrobial effects, benzenesulfonamide derivatives have been successfully developed as diuretics, antidiabetic agents, and, notably, as potent enzyme inhibitors.[1]
A particularly important class of enzymes targeted by benzenesulfonamides is the carbonic anhydrase (CA) family.[2][3] CAs are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] Their inhibition has therapeutic implications in various conditions, including glaucoma, epilepsy, and certain types of cancer.[3][4] The primary sulfonamide group (—SO₂NH₂) is crucial for this inhibitory activity, as it coordinates to the zinc ion in the enzyme's active site.[2]
This guide focuses on a specific, yet intriguing, member of this family: 2-Hydrazinylbenzenesulfonamide. While historical records detailing its specific discovery are scarce, its synthesis and chemical logic are deeply rooted in the rich history of aromatic chemistry and the development of sulfonamide drugs.
Physicochemical Properties of 2-Hydrazinylbenzenesulfonamide
Understanding the fundamental physicochemical properties of 2-Hydrazinylbenzenesulfonamide is essential for its application in synthesis and drug design. The following table summarizes its key computed and, where available, experimental data.[5]
| Property | Value | Source |
| IUPAC Name | 2-hydrazinylbenzenesulfonamide | PubChem[5] |
| CAS Number | 90824-33-2 | PubChem[5] |
| Molecular Formula | C₆H₉N₃O₂S | PubChem[5] |
| Molecular Weight | 187.22 g/mol | PubChem[5] |
| Topological Polar Surface Area | 107 Ų | PubChem[5] |
| XLogP3 | -0.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 4 | PubChem[5] |
| Rotatable Bond Count | 2 | ChemScene[6] |
Note: Much of the available data is computed. Experimental verification is recommended for critical applications.
Synthesis of 2-Hydrazinylbenzenesulfonamide: A Mechanistic Approach
The synthesis of 2-Hydrazinylbenzenesulfonamide is not as extensively documented as its 4-isomer. However, based on established principles of aromatic chemistry, a reliable synthetic route can be extrapolated from the well-known synthesis of arylhydrazines from primary aromatic amines. The most logical precursor for 2-Hydrazinylbenzenesulfonamide is 2-aminobenzenesulfonamide, also known as orthanilamide. The synthesis proceeds via a two-step diazotization and reduction sequence.
The Diazotization-Reduction Pathway
This classical method for the preparation of arylhydrazines involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently reduced to the corresponding hydrazine.
Caption: Synthetic pathway for 2-Hydrazinylbenzenesulfonamide from 2-aminobenzenesulfonamide.
Detailed Experimental Protocol (Representative)
The following protocol is a representative procedure adapted from the well-established synthesis of 4-hydrazinylbenzenesulfonamide. Researchers should exercise appropriate caution and optimize conditions as necessary.
Step 1: Diazotization of 2-Aminobenzenesulfonamide (Orthanilamide)
-
In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, dissolve 2-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and crushed ice to maintain a temperature below 5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equivalent) dropwise to the stirred solution. The temperature should be strictly maintained between 0 and 5°C to ensure the stability of the diazonium salt.
-
The reaction is typically complete when a slight excess of nitrous acid is detected (e.g., with potassium iodide-starch paper). The resulting solution contains the 2-sulfamoylbenzenediazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a cold solution of stannous chloride dihydrate (SnCl₂·2H₂O, approximately 3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution with vigorous stirring, while maintaining the temperature below 10°C.
-
A precipitate of the 2-hydrazinylbenzenesulfonamide hydrochloride salt should form. Continue stirring for a designated period (e.g., 1-2 hours) in the ice bath.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a suitable organic solvent (e.g., ethanol) to remove impurities.
-
The product can be further purified by recrystallization. To obtain the free base, the hydrochloride salt can be neutralized with a suitable base.
The Role of 2-Hydrazinylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor
Mechanism of Carbonic Anhydrase Inhibition
The inhibitory action of sulfonamides is well-understood. The deprotonated sulfonamide nitrogen (SO₂NH⁻) coordinates to the Zn²⁺ ion at the active site of the carbonic anhydrase, displacing a water molecule or hydroxide ion that is essential for the catalytic cycle. This binding is further stabilized by a network of hydrogen bonds with amino acid residues in the active site.
Caption: Generalized mechanism of carbonic anhydrase inhibition by a sulfonamide.
Potential for Isoform Selectivity
The human genome encodes for at least 15 different carbonic anhydrase isoforms, which are expressed in various tissues and have distinct physiological roles. The development of isoform-selective inhibitors is a key goal in medicinal chemistry to minimize off-target effects.[2] The substitution pattern on the benzenesulfonamide ring plays a crucial role in determining isoform selectivity. The ortho-position of the hydrazinyl group in 2-Hydrazinylbenzenesulfonamide, compared to the para-position in its more studied isomer, would orient the molecule differently within the active site, potentially leading to a distinct isoform inhibition profile. Further research is warranted to explore the inhibitory activity and selectivity of 2-Hydrazinylbenzenesulfonamide and its derivatives against various CA isoforms.
Synthetic Applications and Future Directions
The true potential of 2-Hydrazinylbenzenesulfonamide lies in its utility as a versatile building block for the synthesis of a wide range of heterocyclic compounds. The hydrazinyl moiety is highly reactive and can participate in various condensation reactions to form pyrazoles, indazoles, and other nitrogen-containing ring systems.
Synthesis of Pyrazoline Derivatives
A common application of arylhydrazines is in the synthesis of pyrazolines through condensation with chalcones (α,β-unsaturated ketones). This reaction provides a straightforward route to a class of compounds with diverse biological activities, including anti-inflammatory and anticancer properties.[7]
Caption: General scheme for the synthesis of pyrazoline-substituted benzenesulfonamides.
Future Research Perspectives
The exploration of 2-Hydrazinylbenzenesulfonamide as a scaffold for novel therapeutic agents is a promising area for future research. Key avenues for investigation include:
-
Systematic Evaluation as a Carbonic Anhydrase Inhibitor: A comprehensive study of its inhibitory activity against a panel of human CA isoforms is needed to determine its potency and selectivity.
-
Library Synthesis and Biological Screening: The synthesis of a diverse library of derivatives by reacting the hydrazinyl group with various electrophiles, followed by screening against a range of biological targets (e.g., kinases, proteases), could uncover novel therapeutic leads.
-
Development of Novel Antibacterial Agents: Given the historical significance of sulfonamides as antibacterials, novel derivatives of 2-Hydrazinylbenzenesulfonamide could be explored for their efficacy against drug-resistant bacterial strains.
Conclusion
2-Hydrazinylbenzenesulfonamide represents an under-explored yet potentially valuable molecule in the landscape of medicinal chemistry. While its history is not as well-documented as its 4-isomer, its synthesis is accessible through established chemical principles. Its structural features suggest a likely role as a carbonic anhydrase inhibitor and provide a versatile platform for the synthesis of diverse heterocyclic compounds with a wide range of potential biological activities. This technical guide serves as a foundational resource to stimulate further research and unlock the full potential of this intriguing benzenesulfonamide derivative.
References
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Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Journal of Clinical Toxicology. [Link]
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2-Hydrazinylbenzenesulfonamide. PubChem. [Link]
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Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI. [Link]
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The bioactivity of benzenesulfonyl hydrazones: A short review. ResearchGate. [Link]
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Inhibition of carbonic anhydrase II by sulfonamide derivatives. PubMed. [Link]
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Two Novel Regioisomeric Series of Bis-pyrazolines: Synthesis, In Silico Study, DFT Calculations, and Comparative Antibacterial Potency Profile against Drug-Resistant Bacteria; MSSA, MRSA, and VRSA. ACS Omega. [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC. [Link]
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Methodological & Application
Synthesis Protocol for 2-Hydrazinylbenzenesulfonamide: A Detailed Guide for Researchers
This comprehensive guide provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 2-Hydrazinylbenzenesulfonamide. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The protocol herein is designed with scientific integrity at its core, emphasizing the causality behind experimental choices to ensure reproducibility and safety.
Introduction
2-Hydrazinylbenzenesulfonamide is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of heterocyclic compounds with potential biological activities. The presence of both a hydrazinyl and a sulfonamide functional group on the benzene ring makes it a versatile building block in the development of novel therapeutic agents. For instance, substituted hydrazinylbenzenesulfonamides have been investigated for their carbonic anhydrase inhibitory effects.[1] The synthesis of this compound is a critical first step for many research endeavors in medicinal chemistry.
This guide will detail a reliable and well-established two-step synthetic route starting from 2-aminobenzenesulfonamide. The process involves an initial diazotization of the primary aromatic amine, followed by a reduction of the resulting diazonium salt to the desired hydrazine derivative.[2][3]
Physicochemical Properties
A summary of the key physicochemical properties of 2-Hydrazinylbenzenesulfonamide is presented in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 90824-33-2 | [4] |
| Molecular Formula | C₆H₉N₃O₂S | [4] |
| Molecular Weight | 187.22 g/mol | [4] |
| Appearance | White to light yellow crystalline powder (predicted) | |
| Melting Point | Not explicitly available, but the related 4-isomer hydrochloride melts at 217-219 °C | [2] |
| Solubility | Expected to be soluble in acidic aqueous solutions |
Overall Synthesis Workflow
The synthesis of 2-Hydrazinylbenzenesulfonamide from 2-aminobenzenesulfonamide is a two-step process. The following diagram provides a high-level overview of the experimental workflow.
Sources
Application Notes and Protocols for the Laboratory Preparation of 2-Hydrazinylbenzenesulfonamide Derivatives
Introduction: The Strategic Importance of 2-Hydrazinylbenzenesulfonamide Derivatives in Medicinal Chemistry
2-Hydrazinylbenzenesulfonamide and its derivatives represent a class of highly valuable intermediates in the landscape of modern drug discovery and development. The strategic placement of a hydrazinyl group ortho to a sulfonamide moiety on a benzene ring creates a versatile scaffold for the synthesis of a multitude of heterocyclic compounds with significant pharmacological activities. While the 4-hydrazinyl isomer is widely recognized as a key precursor to the COX-2 inhibitor Celecoxib, the 2-hydrazinyl analogues are of growing interest to researchers for their potential to yield novel therapeutic agents.[1]
The inherent reactivity of the hydrazinyl group allows for its facile conversion into various heterocyclic systems, most notably pyrazoles, through condensation reactions with 1,3-dicarbonyl compounds or their equivalents.[2][3][4] The resulting N-arylpyrazole core, bearing an ortho-sulfonamide substituent, is a privileged structure in medicinal chemistry, known to interact with a range of biological targets. The sulfonamide group itself is a critical pharmacophore, capable of acting as a zinc-binding group in metalloenzymes such as carbonic anhydrases, making these derivatives promising candidates for the development of novel inhibitors.[5]
This comprehensive guide provides detailed protocols for the laboratory-scale synthesis of the parent 2-hydrazinylbenzenesulfonamide, followed by its application in the preparation of pyrazole derivatives. Two primary synthetic routes to the core intermediate are discussed: the diazotization of 2-aminobenzenesulfonamide and the nucleophilic aromatic substitution of 2-chlorobenzenesulfonamide. The causality behind experimental choices, safety considerations, and methods for characterization are explained to ensure reproducible and safe execution in a research setting.
Core Synthesis: Preparation of 2-Hydrazinylbenzenesulfonamide Hydrochloride
Two principal synthetic strategies are presented for the preparation of the key intermediate, 2-hydrazinylbenzenesulfonamide, typically isolated as its more stable hydrochloride salt. The choice of method will depend on the availability of starting materials, desired scale, and laboratory equipment.
Method 1: Diazotization of 2-Aminobenzenesulfonamide followed by Reduction
This classic and reliable method involves the conversion of a primary aromatic amine to a diazonium salt, which is then reduced in situ to the corresponding hydrazine.[1][6] Strict temperature control is paramount in this procedure to prevent the decomposition of the thermally labile diazonium intermediate.
Reaction Scheme:
Caption: Synthetic workflow for 2-hydrazinylbenzenesulfonamide via diazotization.
Detailed Protocol:
-
Preparation of the Amine Solution: In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-aminobenzenesulfonamide (1 equiv.) in a mixture of concentrated hydrochloric acid (approx. 3-4 equiv.) and water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring until a fine, uniform slurry is obtained.
-
Diazotization: Prepare a solution of sodium nitrite (1.05 equiv.) in a minimal amount of cold water. Add this solution dropwise to the cold amine suspension via the dropping funnel. The rate of addition should be carefully controlled to maintain the internal temperature below 5 °C. The reaction is typically complete when the solution becomes clear and gives a positive test for excess nitrous acid with starch-iodide paper.
-
Reduction: In a separate flask, prepare a solution of the reducing agent.
-
Using Stannous Chloride (SnCl₂): Dissolve stannous chloride dihydrate (approx. 3-4 equiv.) in concentrated hydrochloric acid, and cool the solution to 0 °C.
-
Using Sodium Sulfite (Na₂SO₃): Prepare a fresh aqueous solution of sodium sulfite.
-
-
Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the vigorously stirred reducing agent solution, ensuring the temperature remains below 10 °C.
-
Isolation and Purification: Upon completion of the addition, the product, 2-hydrazinylbenzenesulfonamide hydrochloride, may precipitate. Continue stirring in the ice bath for an additional 1-2 hours to ensure complete reaction. Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a cold organic solvent (e.g., ethanol or diethyl ether) to remove impurities. Dry the product under vacuum. The crude product can be further purified by recrystallization from a suitable solvent system, such as methanol/water.
Causality and Experimental Insights:
-
The use of excess hydrochloric acid ensures the complete protonation of the amino group and provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite.
-
Maintaining a low temperature (0-5 °C) is critical as diazonium salts are prone to decomposition at higher temperatures, which would lead to the formation of phenolic byproducts and a reduction in yield.
-
The choice of reducing agent can influence the workup procedure. Stannous chloride is a strong reducing agent that provides good yields, while sodium sulfite is a milder alternative.
Method 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzenesulfonamide
This method involves the direct displacement of a halide from an activated aromatic ring by hydrazine. This reaction often requires elevated temperatures and pressures due to the lower reactivity of the aryl chloride compared to other leaving groups. The use of a large excess of hydrazine hydrate is common to act as both the nucleophile and the solvent.
Reaction Scheme:
Caption: Synthetic workflow via nucleophilic aromatic substitution.
Detailed Protocol:
-
Reaction Setup: In a high-pressure autoclave, charge 2-chlorobenzenesulfonamide (1 equiv.) and a significant excess of hydrazine hydrate (e.g., 10-15 molar equivalents).
-
Reaction Conditions: After purging the reactor with an inert gas (e.g., nitrogen or argon), seal the vessel and heat the mixture to 120-130 °C with vigorous stirring. The internal pressure will increase due to the heating of the solvent. Maintain these conditions for several hours, monitoring the reaction progress by a suitable analytical technique (e.g., HPLC or TLC of quenched aliquots).
-
Workup and Isolation: After the reaction is complete, cool the autoclave to room temperature. Carefully vent any excess pressure. The product may crystallize upon cooling. Dilute the reaction mixture with water and collect the solid product by filtration.
-
Salt Formation and Purification: Suspend the crude 2-hydrazinylbenzenesulfonamide in a suitable solvent (e.g., ethanol) and acidify with concentrated hydrochloric acid to form the hydrochloride salt. The salt will precipitate and can be collected by filtration. Wash the solid with a small amount of cold ethanol and dry under vacuum. Recrystallization can be performed if necessary.
Causality and Experimental Insights:
-
The reaction is typically performed in an autoclave to safely handle the high temperatures and pressures required to drive the nucleophilic aromatic substitution.
-
A large excess of hydrazine hydrate is used to maximize the reaction rate and minimize the formation of diarylhydrazine byproducts.
-
The electron-withdrawing sulfonamide group activates the aromatic ring towards nucleophilic attack, making the substitution feasible.
Application in Heterocyclic Synthesis: Preparation of Pyrazole Derivatives
2-Hydrazinylbenzenesulfonamide hydrochloride is an excellent precursor for the synthesis of N-arylpyrazoles, which are of significant interest in medicinal chemistry. The following protocol describes a general procedure for the condensation of 2-hydrazinylbenzenesulfonamide with a 1,3-dicarbonyl compound, such as a chalcone (an α,β-unsaturated ketone), to form a pyrazoline, which can be the final product or a pyrazole precursor.[2][3][4]
Reaction Scheme: dot digraph "Pyrazole_Synthesis" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial", color="#5F6368"];
}
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The Versatile 2-Hydrazinylbenzenesulfonamide Scaffold: A Guide to Drug Design and Application
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the 2-hydrazinylbenzenesulfonamide scaffold has emerged as a privileged structure, underpinning the development of a diverse array of therapeutic agents. Its unique combination of a reactive hydrazine moiety and a sulfonamide group, a well-established pharmacophore, provides a versatile platform for the synthesis of complex molecules with a wide range of biological activities. This guide provides an in-depth exploration of the 2-hydrazinylbenzenesulfonamide scaffold, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into its synthetic utility, key therapeutic targets, and the structure-activity relationships that govern its efficacy, providing a comprehensive resource for harnessing the full potential of this remarkable chemical entity.
The sulfonamide group is a cornerstone in drug discovery, featured in numerous FDA-approved drugs for treating a variety of conditions, including viral infections, cancer, and inflammatory diseases.[1] The addition of a hydrazinyl group at the ortho position introduces a key nucleophilic center, enabling the construction of various heterocyclic systems, most notably pyrazoles, which are themselves prevalent in many biologically active compounds.[2] This strategic combination of functionalities has led to the discovery of potent and selective inhibitors for critical enzymes such as carbonic anhydrases and cyclooxygenases.
Physicochemical Properties and Safety Considerations
Before embarking on any synthetic or biological studies, a thorough understanding of the parent scaffold's properties is essential.
Table 1: Physicochemical Properties of 2-Hydrazinylbenzenesulfonamide
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂S | [3] |
| Molecular Weight | 187.22 g/mol | [3] |
| Appearance | White to light yellow crystalline powder | [4] |
| Melting Point | 149-152 °C | [4] |
| Water Solubility | Soluble | [4] |
| XLogP3 | -0.1 | [3] |
| Hydrogen Bond Donor Count | 3 | [3] |
| Hydrogen Bond Acceptor Count | 5 | [3] |
Safety Profile: 2-Hydrazinylbenzenesulfonamide is classified as harmful if swallowed, in contact with skin, or inhaled. It can cause skin and serious eye irritation, as well as respiratory irritation.[3] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Synthetic Pathways: Building Diverse Chemical Libraries
The true power of the 2-hydrazinylbenzenesulfonamide scaffold lies in its synthetic tractability. The hydrazine group serves as a versatile handle for constructing a variety of heterocyclic systems through condensation reactions with carbonyl-containing compounds.
Protocol 1: General Synthesis of Pyrazole Derivatives
This protocol outlines a robust method for the synthesis of pyrazole derivatives, a common class of compounds derived from 2-hydrazinylbenzenesulfonamide with significant biological activity.[2][5]
Rationale: The reaction proceeds via a cyclocondensation reaction between the hydrazine moiety and a 1,3-dicarbonyl compound, such as a chalcone or a β-diketone. The acidic or basic conditions catalyze the initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the stable pyrazole ring.
Materials:
-
2-Hydrazinylbenzenesulfonamide hydrochloride
-
Appropriate 1,3-dicarbonyl compound (e.g., chalcone derivative)
-
Glacial acetic acid or ethanol
-
Concentrated hydrochloric acid (catalytic amount, if using ethanol)
-
Sodium bicarbonate (NaHCO₃) solution (for neutralization if using HCl)
-
Ice
-
Distilled water
-
Silica gel for column chromatography
-
Appropriate solvent system for chromatography (e.g., ethyl acetate/hexane)
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,3-dicarbonyl compound (1 equivalent) and 2-hydrazinylbenzenesulfonamide hydrochloride (1.1-1.5 equivalents) in a suitable solvent (e.g., glacial acetic acid or ethanol).
-
Catalysis (if necessary): If using ethanol as the solvent, add a catalytic amount of concentrated hydrochloric acid.
-
Reflux: Heat the reaction mixture to reflux (typically 75-80°C for ethanol or higher for acetic acid) and maintain for 6-72 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice-cold water.
-
Precipitation and Filtration: A precipitate of the crude product should form. If the reaction was conducted in the presence of HCl, neutralize the mixture with a saturated NaHCO₃ solution until effervescence ceases. Collect the solid product by vacuum filtration and wash with cold water.
-
Drying and Purification: Dry the crude product thoroughly. Further purification can be achieved by column chromatography on silica gel using an appropriate solvent system to afford the pure pyrazole derivative.
Therapeutic Applications and Mechanisms of Action
Derivatives of 2-hydrazinylbenzenesulfonamide have shown promise in several therapeutic areas, primarily due to the ability of the sulfonamide group to interact with the active sites of specific enzymes.
Carbonic Anhydrase Inhibition: Targeting Cancer and Glaucoma
The benzenesulfonamide moiety is a classic zinc-binding group, making it an excellent starting point for the design of carbonic anhydrase (CA) inhibitors.[6] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] Several CA isoforms are involved in pathological processes; for instance, overexpression of CA IX and XII is associated with various aggressive cancers, making them attractive targets for anticancer drug development.[3][6]
Mechanism of Action: The sulfonamide group (SO₂NH₂) of the inhibitor coordinates to the Zn²⁺ ion in the active site of the carbonic anhydrase enzyme. This binding displaces a water molecule or hydroxide ion that is essential for the catalytic activity, thereby inhibiting the enzyme. The substituents on the benzene ring and the heterocyclic moiety derived from the hydrazine group can form additional interactions with amino acid residues in the active site, enhancing binding affinity and conferring isoform selectivity.[7]
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Cyclooxygenase-2 (COX-2) Inhibition: Anti-inflammatory Action
The 2-hydrazinylbenzenesulfonamide scaffold is a key component of celecoxib, a selective COX-2 inhibitor used to treat pain and inflammation.[2] COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation. While COX-1 is constitutively expressed and plays a role in protecting the gastric mucosa, COX-2 is induced during inflammation. Selective inhibition of COX-2 provides anti-inflammatory effects with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: The sulfonamide moiety of celecoxib and its analogs binds to a hydrophilic side pocket within the COX-2 active site, which is not readily accessible in the COX-1 isoform. This differential binding is a key determinant of COX-2 selectivity. The pyrazole ring and the substituted phenyl groups occupy the main channel of the active site, preventing arachidonic acid from binding.
Caption: Selective COX-2 Inhibition by Celecoxib.
Other Therapeutic Areas
The versatility of the 2-hydrazinylbenzenesulfonamide scaffold extends beyond CA and COX-2 inhibition. Derivatives have been investigated for a range of other biological activities:
-
Anticancer: In addition to CA inhibition, some derivatives have shown cytotoxic effects against various cancer cell lines through other mechanisms, such as inhibition of kinases.[2][6]
-
Anticonvulsant: Certain benzenesulfonamide derivatives have demonstrated anticonvulsant properties in animal models of epilepsy.[4][8]
-
Antimicrobial: The hydrazone derivatives of this scaffold have been explored for their antibacterial and antifungal activities.[9][10][11]
Biological Evaluation: Protocols for Assessing Activity
A critical aspect of drug discovery is the robust biological evaluation of synthesized compounds. The following are detailed protocols for assessing the activity of 2-hydrazinylbenzenesulfonamide derivatives against key targets.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Colorimetric)
Rationale: This assay measures the esterase activity of carbonic anhydrase. The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), to the yellow-colored product, p-nitrophenol (p-NP), which can be quantified spectrophotometrically. The rate of p-NP formation is inversely proportional to the inhibitory activity of the test compound.[10]
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA)
-
Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
DMSO for dissolving compounds
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Step-by-Step Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the CA enzyme in the assay buffer.
-
Prepare a stock solution of p-NPA in a suitable organic solvent like acetonitrile.
-
Prepare stock solutions of test compounds and the positive control in DMSO.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
A solution of the CA enzyme
-
A solution of the test compound at various concentrations (or DMSO for the control).
-
-
Include a blank control (assay buffer only) and an enzyme control (enzyme and buffer, no inhibitor).
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 5-10 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well from the linear portion of the absorbance vs. time plot.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Protocol 3: COX-1/COX-2 Selectivity Assay (Human Whole Blood)
Rationale: This ex vivo assay provides a physiologically relevant assessment of COX-1 and COX-2 inhibition by measuring the production of their respective primary products in human whole blood. COX-1 activity is measured by thromboxane B₂ (TXB₂) production during blood clotting, while COX-2 activity is measured by prostaglandin E₂ (PGE₂) production in response to lipopolysaccharide (LPS) stimulation.[12]
Materials:
-
Freshly drawn human venous blood from healthy volunteers (who have not taken NSAIDs for at least two weeks)
-
Test compounds and known selective (e.g., celecoxib) and non-selective (e.g., ibuprofen) inhibitors
-
Lipopolysaccharide (LPS)
-
ELISA or RIA kits for TXB₂ and PGE₂
-
Incubator at 37°C
-
Centrifuge
Step-by-Step Procedure:
-
COX-1 Assay (TXB₂ Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle (DMSO).
-
Allow the blood to clot by incubating at 37°C for 1 hour.
-
Stop the reaction by placing the tubes on ice and then centrifuge to separate the serum.
-
Measure the concentration of TXB₂ in the serum using an ELISA or RIA kit.
-
-
COX-2 Assay (PGE₂ Production):
-
Aliquot whole blood into tubes containing various concentrations of the test compound or vehicle.
-
Add LPS to each tube to induce COX-2 expression.
-
Incubate the tubes at 37°C for 24 hours.
-
Centrifuge the tubes to separate the plasma.
-
Measure the concentration of PGE₂ in the plasma using an ELISA or RIA kit.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for both COX-1 and COX-2 inhibition.
-
Determine the COX-2 selectivity index by calculating the ratio of the IC₅₀ (COX-1) to the IC₅₀ (COX-2). A higher ratio indicates greater selectivity for COX-2.[13]
-
Caption: General Workflow for Drug Discovery.
Structure-Activity Relationship (SAR) Insights
Systematic modification of the 2-hydrazinylbenzenesulfonamide scaffold has yielded valuable insights into the structural requirements for potent and selective inhibition of various targets.
Table 2: Summary of Structure-Activity Relationships for 2-Hydrazinylbenzenesulfonamide Derivatives
| Target | Key Structural Feature | Effect on Activity | Reference |
| Carbonic Anhydrase | Unsubstituted sulfonamide (SO₂NH₂) | Essential for zinc binding and inhibitory activity. | [6] |
| Substituents on the pyrazole ring | Electron-withdrawing groups can enhance activity against certain isoforms. | [2] | |
| Nature of the heterocyclic ring | Different heterocyclic systems can modulate isoform selectivity. | [14] | |
| COX-2 | Sulfonamide (SO₂NH₂) or methylsulfone (SO₂Me) group | Crucial for binding to the COX-2 specific side pocket. | [2] |
| Trifluoromethyl group on the pyrazole-attached phenyl ring | Enhances COX-2 selectivity and potency. | [2] | |
| Para-substitution on the N-phenyl ring of the pyrazole | Generally well-tolerated and can be modified to improve properties. | [2] |
Conclusion: A Scaffold with a Bright Future
The 2-hydrazinylbenzenesulfonamide scaffold represents a highly valuable and versatile platform in modern drug discovery. Its synthetic accessibility, coupled with the proven biological activity of its derivatives, ensures its continued relevance in the development of novel therapeutics. The ability to readily generate diverse libraries of compounds targeting a range of enzymes, including carbonic anhydrases and cyclooxygenases, makes it an attractive starting point for hit-to-lead and lead optimization campaigns. As our understanding of the structural biology of these targets deepens, the rational design of next-generation inhibitors based on this privileged scaffold holds immense promise for addressing unmet medical needs in oncology, inflammation, and beyond.
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (2023-06-20). Retrieved from [Link]
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Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. (n.d.). Retrieved from [Link]
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Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PubMed Central. (n.d.). Retrieved from [Link]
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Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PubMed Central. (2023-05-08). Retrieved from [Link]
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- 4. New derivatives of benzylamide with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening Methods of Anti-epileptic drugs | PDF [slideshare.net]
- 6. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. elar.urfu.ru [elar.urfu.ru]
- 8. Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Activity of Some Steroidal Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Applications of 2-Hydrazinylbenzenesulfonamide in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This document provides a detailed exploration of the medicinal chemistry applications of 2-hydrazinylbenzenesulfonamide, a versatile scaffold with significant therapeutic potential. Intended for researchers, scientists, and professionals in drug development, this guide delves into the core applications, underlying mechanisms of action, and practical experimental protocols associated with this compound and its derivatives.
Introduction: The Versatility of the Hydrazinylbenzenesulfonamide Scaffold
2-Hydrazinylbenzenesulfonamide is a key building block in medicinal chemistry, primarily owing to its dual functional groups: a sulfonamide and a hydrazine moiety. The sulfonamide group is a well-established pharmacophore, famously targeting the zinc-containing active site of carbonic anhydrases. The hydrazine group offers a reactive handle for synthesizing a diverse library of derivatives, such as hydrazones, pyrazoles, and other heterocyclic systems, enabling the exploration of a wide chemical space for various therapeutic targets. This guide will focus on its principal application as a carbonic anhydrase inhibitor and its emerging potential in other therapeutic areas, including anticonvulsant therapies.
Core Application: Carbonic Anhydrase Inhibition
The primary and most extensively studied application of 2-hydrazinylbenzenesulfonamide and its derivatives is the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] These enzymes are involved in numerous physiological and pathological processes, making them attractive drug targets.[2]
Mechanism of Action: Targeting the Zinc Apex
The inhibitory activity of sulfonamide-based compounds stems from the coordination of the sulfonamide group to the Zn(II) ion in the active site of carbonic anhydrases.[1] This binding event displaces a water molecule or hydroxide ion that is crucial for the catalytic cycle, thereby blocking the enzyme's activity. The benzene ring and the hydrazine moiety of 2-hydrazinylbenzenesulfonamide serve as a scaffold that can be modified to achieve selectivity for different CA isoforms and to enhance binding affinity through interactions with amino acid residues in the active site cavity.
Below is a diagram illustrating the general mechanism of carbonic anhydrase inhibition by a sulfonamide derivative.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Therapeutic Implications of CA Inhibition
Different isoforms of carbonic anhydrase are expressed in various tissues and are associated with a range of diseases. Consequently, inhibitors derived from 2-hydrazinylbenzenesulfonamide have potential applications in:
-
Glaucoma: Inhibition of CA II and XII in the ciliary body of the eye reduces the secretion of aqueous humor, thus lowering intraocular pressure.[3]
-
Cancer: Tumor-associated isoforms like CA IX and XII are overexpressed in many hypoxic tumors and contribute to the acidification of the tumor microenvironment, promoting tumor growth and metastasis. Selective inhibitors of these isoforms are being investigated as anticancer agents.[2][4]
-
Epilepsy and Neurological Disorders: Carbonic anhydrase inhibitors can modulate neuronal excitability and have been used as antiepileptic drugs.[2]
Isoform Selectivity and Potency of Derivatives
The following table summarizes the inhibitory activity (IC₅₀ or Kᵢ values) of various benzenesulfonamide derivatives against different human carbonic anhydrase (hCA) isoforms. This data highlights the potential for developing isoform-selective inhibitors by modifying the core scaffold.
| Compound ID | Modification on Benzenesulfonamide Scaffold | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| Acetazolamide (Standard) | - | 250 | 12.1 | 25.8 | 25.7 | [5] |
| Compound 4j | Pyrazole derivative with methyl and fluorine substitutions | 390 | 150 | 280 | - | [1] |
| Compound 15 | Indeno[1,2-c]pyrazole derivative | 725.6 | 3.3 | 6.1 | 80.6 | [5] |
| Aroylhydrazone Derivative | 4-((2-(4-chlorobenzoyl)hydrazinyl)sulfonyl)phenyl | 86.4 | 17.1 | 47.0 | 376 | [4] |
| Hydrazone 5 | Phenylhydrazono substituent | 18.5 | 6.65 | - | - | [3] |
| Hydrazone 7 | 2-Methoxyphenylhydrazono substituent | 45.5 | 1.75 | - | - | [3] |
Emerging Application: Anticonvulsant Activity
While the primary focus has been on carbonic anhydrase inhibition, emerging research suggests that derivatives of 2-hydrazinylbenzenesulfonamide may possess anticonvulsant properties.[6] The mechanism of action for this activity is likely multifactorial and may involve the modulation of GABAergic neurotransmission or effects on ion channels.
A study on quinazoline analogues, which can be synthesized from hydrazine derivatives, showed significant protection against pentylenetetrazole (PTZ)-induced convulsions in animal models.[7] This suggests that the hydrazinylbenzenesulfonamide scaffold could be a valuable starting point for the development of novel anticonvulsant agents.
Experimental Protocols
Protocol 1: Synthesis of a Pyrazole-Based Benzenesulfonamide Derivative
This protocol describes a general method for synthesizing pyrazole-based benzenesulfonamide derivatives from 4-hydrazinylbenzenesulfonamide hydrochloride and a chalcone intermediate.[1]
Materials:
-
4-Hydrazinylbenzenesulfonamide hydrochloride
-
Substituted chalcone
-
Glacial acetic acid
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Ice
-
Distilled water
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Synthesis of Chalcone Intermediate:
-
Dissolve substituted acetophenone (20 mmol) and substituted benzaldehyde (20 mmol) in 20 mL of ethanol in a round-bottom flask.[1]
-
Add a catalytic amount of 60% aqueous NaOH solution to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into 7-8 mL of ice-cold water and neutralize with 10% HCl solution to precipitate the chalcone.
-
Filter the precipitate, wash with distilled water, and recrystallize from 20% ethanol.
-
-
Synthesis of Pyrazole-Benzenesulfonamide:
-
Dissolve the synthesized chalcone (0.9 mmol) in 20 mL of glacial acetic acid in a round-bottom flask.
-
Add 4-hydrazinylbenzenesulfonamide hydrochloride (4 mmol) to the solution.[1]
-
Reflux the reaction mixture for 72 hours.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture onto 8-10 mL of crushed ice to precipitate the product.
-
Filter the precipitate and dry it thoroughly.
-
Purify the crude product by column chromatography using silica gel.
-
The following diagram illustrates the general workflow for the synthesis and purification of pyrazole-based benzenesulfonamide derivatives.
Caption: Synthesis and Purification Workflow.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay (Spectrophotometric Method)
This protocol outlines a common spectrophotometric method for determining the inhibitory activity of compounds against carbonic anhydrase, based on the hydrolysis of p-nitrophenyl acetate.[8]
Materials:
-
Purified human carbonic anhydrase isoform (e.g., hCA II)
-
Tris-sulfate buffer (50 mM, pH 7.6, containing 0.1 mM ZnCl₂)
-
Test compound stock solution (e.g., 0.5 mM in 1% DMSO)
-
p-Nitrophenyl acetate (pNPA) substrate solution (6 mM in <5% acetonitrile in buffer)
-
Acetazolamide (standard inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reaction Mixture:
-
In each well of a 96-well plate, add 60 µL of Tris-sulfate buffer.
-
Add 10 µL of the test compound solution (or DMSO for control, acetazolamide for standard).
-
Add 10 µL of the carbonic anhydrase enzyme solution (e.g., 50 U).[8]
-
-
Pre-incubation and Initial Reading:
-
Initiation of Reaction and Final Reading:
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Protocol 3: Preliminary Anticonvulsant Screening (Pentylenetetrazole-Induced Seizure Model)
This protocol describes a standard method for the preliminary in vivo evaluation of the anticonvulsant activity of test compounds in mice.
Materials:
-
Male albino mice (e.g., 20-25 g)
-
Test compound
-
Vehicle (e.g., saline with a small amount of Tween 80)
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline)
-
Standard anticonvulsant drug (e.g., sodium valproate)
-
Syringes and needles for administration
-
Observation cages
-
Stopwatch
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the mice to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into groups (e.g., vehicle control, standard drug, and different doses of the test compound).
-
-
Compound Administration:
-
Administer the test compound or standard drug intraperitoneally (i.p.) or orally (p.o.) at a predetermined time before PTZ injection (e.g., 30 minutes for i.p., 60 minutes for p.o.).
-
Administer the vehicle to the control group.
-
-
Induction of Seizures:
-
Inject PTZ subcutaneously (s.c.) at a dose known to induce clonic-tonic seizures in the majority of control animals.
-
-
Observation and Data Collection:
-
Immediately after PTZ injection, place each mouse in an individual observation cage.
-
Observe the animals for a set period (e.g., 30 minutes) for the onset of seizures (myoclonic jerks, clonic convulsions, tonic extension) and mortality.
-
Record the latency to the first seizure and the duration of seizures.
-
Note the percentage of animals in each group that are protected from seizures.
-
-
Data Analysis:
-
Compare the seizure parameters (latency, duration, protection percentage) between the test groups and the control group using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
A significant delay in the onset of seizures or a reduction in their duration, or complete protection from seizures, indicates potential anticonvulsant activity.
-
Conclusion and Future Directions
2-Hydrazinylbenzenesulfonamide remains a highly valuable scaffold in medicinal chemistry. Its primary application as a carbonic anhydrase inhibitor continues to be a fruitful area of research, with ongoing efforts to develop isoform-selective inhibitors for various therapeutic indications. The exploration of its derivatives as anticonvulsant agents and for other therapeutic targets represents an exciting frontier. The synthetic tractability of the hydrazine moiety allows for the generation of diverse chemical libraries, which, when coupled with robust biological screening protocols, will undoubtedly lead to the discovery of novel and potent therapeutic agents.
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Hussain, T., Ullah, S., Alrokayan, S., Alamery, S., Mohammed, A. A., Ejaz, S. A., Aziz, M., & Iqbal, J. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 18471–18479. Available from: [Link]
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Galdemir, G., Çetinkaya, Y., Bua, S., Gök, Y., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7016. Available from: [Link]
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Di Cesare Mannelli, L., Tenci, B., Menicatti, M., Ghelardini, C., Supuran, C. T., & Carta, F. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12345. Available from: [Link]
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Firoozpour, L., Es-haghi, A., Imenshahidi, M., & Mohammadi, M. K. (2016). Synthesis and evaluation of anticonvulsant activity of (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide derivatives in mice. Research in Pharmaceutical Sciences, 11(6), 469–478. Available from: [Link]
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Kumar, R., Singh, R., & Kumar, S. (2024). Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. Journal of Drug Delivery and Therapeutics, 14(11-S), 1-10. Available from: [Link]
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Alafeefy, A. M., Abdel-Aziz, H. A., Vullo, D., Al-Tamimi, A.-M. S., Awaad, A. S., Mohamed, M. A., Capasso, C., & Supuran, C. T. (2015). Inhibition of human carbonic anhydrase isozymes I, II, IX and XII with a new series of sulfonamides incorporating aroylhydrazone-,[1][5][9]triazolo[3,4-b][1][9][10]thiadiazinyl- or 2-(cyanophenylmethylene)-1,3,4-thiadiazol-3(2H)-yl moieties. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(1), 52–56. Available from: [Link]
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Guzel, M., Innocenti, A., Scozzafava, A., Salman, A., & Supuran, C. T. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Pharmaceuticals, 16(1), 1. Available from: [Link]
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PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. National Center for Biotechnology Information. Retrieved January 22, 2026, from [Link]
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Bairagi, S., & Raj, A. (2015). Synthesis, Computational Studies and Anticonvulsant Activity of Novel Benzothiazole Coupled Sulfonamide Derivatives. Iranian Journal of Pharmaceutical Research, 14(3), 749–761. Available from: [Link]
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De Luca, L., & Supuran, C. T. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7163–7179. Available from: [Link]
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Ahmed, M., Ejaz, S. A., Hussain, T., & Iqbal, J. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 732-739. Available from: [Link]
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Kumaran, P. M., Kumar, D. A., & Kumar, K. S. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109. Available from: [Link]
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Hussain, T., Aljowaie, R. M., Al-Mokyna, A. A., Al-Megren, H. A., & Iqbal, J. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 16(10), 1400. Available from: [Link]
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Hrytsenko, I. S., Shcherbyna, R. O., Sevastyanova, E. M., Filimonova, N. M., Shtrygol, S. Y., & Holota, S. M. (2023). Evaluation of Anticonvulsant Activity of Dual COX-2/5-LOX Inhibitor Darbufelon and Its Novel Analogues. Pharmaceuticals, 16(11), 1581. Available from: [Link]
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Hajiali, S. M., Yurttaş, L., & Göktaş, M. T. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 123-138. Available from: [Link]
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Wang, J., Zang, X., Li, Y., Liu, Y., Tu, Y., & Lin, C. (2017). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ACS Central Science, 3(9), 1013–1022. Available from: [Link]
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Bua, S., Galdemir, G., Çetinkaya, Y., Gök, Y., & Supuran, C. T. (2021). Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. Molecules, 26(21), 6659. Available from: [Link]
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Kholodnyak, S., & Ocheretniuk, A. (2023). Synthesis and Research Anticonvulsant Activity of Annulated Triazolo-Thiadiazine Derivative in Laboratory Animals. Biomedical and Pharmacology Journal, 16(4), 1-10. Available from: [Link]
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Al-Ghorbani, M., El-Gamal, M. I., Anbar, A. A. M., El-Gendy, M. A., El-Enin, H. A. A., & El-Subbagh, H. I. (2015). Synthesis, anticonvulsant activity and molecular modeling study of some new hydrazinecarbothioamide, benzenesulfonohydrazide, and phenacylacetohydrazide analogues of 4(3H)-quinazolinone. Bioorganic & Medicinal Chemistry Letters, 25(8), 1694–1700. Available from: [Link]
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Application Notes & Protocols: 2-Hydrazinylbenzenesulfonamide for Fragment-Based Drug Discovery
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has emerged as a potent and efficient alternative to traditional high-throughput screening (HTS) for the identification of novel lead compounds.[1] Unlike HTS, which screens large libraries of complex, drug-like molecules, FBDD utilizes a more focused approach. It begins by identifying low molecular weight compounds, typically under 300 Daltons, known as "fragments," that bind with low affinity to a biological target.[2][3][4] The inherent value of this strategy lies in the high "ligand efficiency" of these fragments; they form high-quality interactions with the target protein, providing a more atom-efficient starting point for optimization.[4] Through a structure-guided process of fragment growing, linking, or merging, these initial low-affinity hits can be evolved into highly potent and selective drug candidates.[5][6]
This guide focuses on a specific and versatile fragment, 2-Hydrazinylbenzenesulfonamide , and its application in FBDD campaigns. The sulfonamide moiety is a well-established pharmacophore, known for its ability to act as a hydrogen bond donor and acceptor, and critically, as a zinc-binding group in metalloenzymes such as carbonic anhydrases.[7][8] The appended hydrazinyl group offers a reactive handle for synthetic elaboration, making it an ideal starting point for fragment evolution. These application notes will provide researchers, scientists, and drug development professionals with a comprehensive overview of the strategic use of 2-Hydrazinylbenzenesulfonamide, from initial screening to hit validation and optimization, grounded in established biophysical techniques and medicinal chemistry principles.
Physicochemical Properties of 2-Hydrazinylbenzenesulfonamide
A thorough understanding of the fragment's properties is crucial for designing effective screening and follow-up chemistry strategies.
| Property | Value | Source |
| IUPAC Name | 2-hydrazinylbenzenesulfonamide | [9] |
| Molecular Formula | C₆H₉N₃O₂S | [9] |
| Molecular Weight | 187.22 g/mol | [9] |
| XLogP3 | -0.1 | [9] |
| Hydrogen Bond Donors | 3 | [9] |
| Hydrogen Bond Acceptors | 4 | [9] |
Strategic Workflow for FBDD using 2-Hydrazinylbenzenesulfonamide
The successful implementation of an FBDD campaign is a multi-step process that requires a cascade of biophysical techniques to identify and validate true hits, thereby filtering out the high rate of false positives often associated with primary screens.[10]
Part 1: Primary Screening Methodologies
Due to the weak binding affinities typical of fragments, highly sensitive biophysical techniques are required for initial screening.[11][12] The choice of primary assay depends on factors such as protein consumption, throughput, and available instrumentation.
Protocol 1: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is a rapid and economical technique that measures the thermal stability of a protein.[3] Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tₘ).
Principle: The unfolding of a protein upon heating is monitored by the increase in fluorescence of an environment-sensitive dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions. A binding fragment will increase the Tₘ of the target protein.
Materials:
-
Purified target protein (0.1-0.2 mg/mL)
-
DSF buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
2-Hydrazinylbenzenesulfonamide (10 mM stock in 100% DMSO)
-
Real-Time PCR instrument with melt-curve capability
-
384-well PCR plates
Procedure:
-
Prepare Master Mix: In a microcentrifuge tube, prepare a master mix containing the target protein and SYPRO Orange dye in DSF buffer. The final concentration of the protein is typically 2-5 µM and the dye is at 5x.
-
Dispense Fragment: Using an acoustic dispenser or manual pipette, dispense 50-100 nL of the 10 mM 2-Hydrazinylbenzenesulfonamide stock solution into the wells of a 384-well plate. This will yield a final fragment concentration of 100-200 µM. Include DMSO-only wells as a negative control.
-
Dispense Protein Mix: Add 10 µL of the protein/dye master mix to each well.
-
Seal and Centrifuge: Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Thermal Melt: Place the plate in a Real-Time PCR instrument. Run a melt-curve experiment, typically ramping the temperature from 25 °C to 95 °C with a ramp rate of 0.05 °C/sec, acquiring fluorescence data at each interval.
-
Data Analysis: The Tₘ is determined by fitting the sigmoidal melt curve to the Boltzmann equation. A positive shift in Tₘ (ΔTₘ) of ≥ 2-3 standard deviations above the DMSO controls is considered a preliminary hit.
Causality and Trustworthiness: DSF is an excellent primary screen due to its high throughput and low protein consumption.[3] However, it is prone to false positives. A positive ΔTₘ confirms a physical interaction but does not guarantee binding to a specific, functional site. Therefore, all hits from DSF must be validated by an orthogonal method.[10]
Protocol 2: Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time data on binding events, including kinetics (kₐ, kₑ) and affinity (K₋).[11]
Principle: The target protein is immobilized on a sensor chip. A solution containing the fragment is flowed over the surface. Binding of the fragment to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a change in the resonance angle.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Purified target protein
-
Running buffer (e.g., HBS-EP+)
-
2-Hydrazinylbenzenesulfonamide stock solution and serial dilutions
Procedure:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry. Aim for a low to medium density surface (e.g., 2000-5000 Response Units, RU) to minimize mass transport effects. A reference flow cell should be prepared by activating and deactivating the surface without protein immobilization.
-
Fragment Injection: Prepare a concentration series of 2-Hydrazinylbenzenesulfonamide in running buffer (e.g., 1 µM to 500 µM). Ensure the DMSO concentration is matched across all samples and the running buffer (typically ≤ 1%).[11]
-
Binding Analysis: Inject the fragment solutions over the protein and reference flow cells for a set association time (e.g., 30-60 seconds), followed by a dissociation phase with running buffer.[12]
-
Data Analysis: Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram. Analyze the steady-state binding responses against the fragment concentration to determine the dissociation constant (K₋). Hits are typically defined by a reproducible and concentration-dependent binding response.
Causality and Trustworthiness: SPR provides rich kinetic and affinity data, making it a powerful primary or secondary screening tool.[11] Careful experimental design is crucial to mitigate artifacts from nonspecific binding and DMSO effects.[11] Validating hits with an orthogonal, solution-based method is highly recommended.
Part 2: Hit Validation and Characterization
Once initial hits are identified, they must be validated using an orthogonal technique to eliminate false positives and confirm direct binding to the target.
Protocol 3: NMR Spectroscopy (Ligand-Observed)
Nuclear Magnetic Resonance (NMR) is a robust, solution-based method ideal for studying the weak interactions characteristic of fragments.[13][14] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for fragment screening.[12]
Principle (STD-NMR): The protein is selectively saturated with radiofrequency pulses. This saturation is transferred via spin diffusion to any bound ligands. By subtracting a spectrum where the protein is not saturated, only the signals of the binding fragment will appear, confirming an interaction.
Materials:
-
High-field NMR spectrometer (≥ 500 MHz) with a cryoprobe
-
NMR tubes
-
Purified target protein (10-20 µM)
-
2-Hydrazinylbenzenesulfonamide (100-200 µM)
-
NMR buffer in D₂O (e.g., 50 mM phosphate buffer, pD 7.4, 150 mM NaCl)
Procedure:
-
Sample Preparation: Prepare two NMR samples.
-
Sample 1 (Reference): 2-Hydrazinylbenzenesulfonamide at the desired final concentration in NMR buffer.
-
Sample 2 (Protein): 2-Hydrazinylbenzenesulfonamide and the target protein at their final concentrations in the same NMR buffer.
-
-
Acquire Reference Spectrum: Acquire a standard 1D proton spectrum of the reference sample.
-
Acquire STD-NMR Spectra: On Sample 2, acquire two spectra:
-
On-resonance spectrum: The protein is selectively saturated at a frequency where only protein resonances occur (e.g., ~0.5 ppm).
-
Off-resonance spectrum: A control spectrum is acquired with the saturation pulse applied at a frequency far from any protein or ligand signals (e.g., ~40 ppm).
-
-
Data Analysis: Subtract the on-resonance spectrum from the off-resonance spectrum. The resulting difference spectrum will show signals only from the protons of 2-Hydrazinylbenzenesulfonamide that are in close proximity to the protein, thus confirming binding.
Causality and Trustworthiness: NMR is considered a gold-standard technique for fragment screening.[12][13] It provides direct evidence of a binding event in solution and is less prone to the artifacts that can affect surface-based or fluorescence assays. A confirmed hit from an NMR experiment provides high confidence in the fragment's interaction with the target.[14][15]
Protocol 4: X-ray Crystallography for Structural Characterization
The ultimate validation for a fragment hit is the determination of its three-dimensional structure in complex with the target protein.[16] This provides incontrovertible proof of binding and reveals the precise binding mode, which is essential for structure-guided hit-to-lead optimization.[17][18]
Principle: Crystals of the target protein are soaked in a solution containing a high concentration of the fragment. The fragment diffuses into the crystal lattice and binds to the protein. The crystal is then exposed to X-rays, and the resulting diffraction pattern is used to calculate an electron density map, revealing the atomic positions of the protein and the bound fragment.
Materials:
-
High-quality crystals of the target protein
-
Soaking solution (mother liquor supplemented with 1-10 mM 2-Hydrazinylbenzenesulfonamide)
-
Cryoprotectant
-
Cryo-loops
-
Synchrotron X-ray source
Procedure:
-
Crystal Soaking: Transfer a protein crystal into a drop of soaking solution. The soaking time can vary from minutes to hours, depending on the crystal packing and fragment properties.
-
Cryo-cooling: Briefly move the crystal to a cryoprotectant solution before flash-cooling it in liquid nitrogen.
-
Data Collection: Mount the frozen crystal on a goniometer at a synchrotron beamline and collect a complete X-ray diffraction dataset.
-
Structure Determination and Refinement: Process the diffraction data. Determine the structure by molecular replacement using the apo-protein structure as a search model. Calculate difference electron density maps (Fo-Fc) to locate the bound fragment. Build the fragment into the density and refine the protein-fragment complex structure.
-
Binding Mode Analysis: Analyze the refined structure to identify the key interactions (hydrogen bonds, hydrophobic contacts, etc.) between 2-Hydrazinylbenzenesulfonamide and the protein. Note the orientation of the sulfonamide and hydrazinyl groups, as these will guide subsequent synthetic chemistry.
Causality and Trustworthiness: A high-resolution crystal structure provides the most detailed and reliable information about a fragment's binding event.[16] It validates the hit and provides a direct blueprint for the medicinal chemistry team to begin the hit-to-lead process, for example, by growing the fragment from the reactive hydrazinyl moiety to engage a nearby pocket.[19]
Part 3: Hit-to-Lead Optimization
With a validated hit and structural information in hand, the goal is to increase the potency and selectivity of the initial fragment. The hydrazinyl and sulfonamide groups of 2-Hydrazinylbenzenesulfonamide are key functional handles for this process.
-
Fragment Growing: The hydrazinyl group provides a vector for synthetic elaboration. Based on the crystal structure, new functional groups can be added to the terminal nitrogen to interact with adjacent pockets on the protein surface, thereby increasing affinity. For example, condensation with aldehydes or ketones can generate hydrazone derivatives.[19][20]
-
Fragment Linking: If another fragment is found to bind in a proximal site, a linker can be designed to connect the two fragments, often leading to a dramatic increase in potency.[5]
-
Scaffold Hopping: The benzenesulfonamide core can be replaced with other chemical scaffolds while retaining the key binding interactions, a strategy used to improve properties like solubility or patentability.
The synthesis of pyrazoline benzenesulfonamide derivatives from chalcones and 4-hydrazinylbenzenesulfonamide hydrochloride is a well-documented synthetic route that exemplifies how the hydrazinyl moiety can be used to construct more complex, higher-affinity molecules.[19][20] This process involves a cyclization reaction that incorporates the fragment's core structure into a larger, more potent compound.
Conclusion
2-Hydrazinylbenzenesulfonamide is a valuable tool in the arsenal of the medicinal chemist engaged in fragment-based drug discovery. Its small size, desirable physicochemical properties, and the presence of two key functional groups—the zinc-binding sulfonamide and the synthetically tractable hydrazinyl group—make it an excellent starting point for FBDD campaigns against a variety of targets, particularly metalloenzymes. By employing a rigorous, multi-faceted workflow of biophysical screening, hit validation, and structure-based design, researchers can effectively leverage this fragment to discover and develop novel, high-quality lead compounds.
References
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Baggio, C., et al. (2017). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. PMC - NIH. Available at: [Link]
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Sygnature Discovery. (n.d.). Fragment Screening. Drug Discovery. Available at: [Link]
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Al-Warhi, T., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. PMC - PubMed Central. Available at: [Link]
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Renaud, J., et al. (2016). Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters. Available at: [Link]
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Kirkman, T., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. PubMed. Available at: [Link]
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Gül, H. İ., et al. (2018). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. Available at: [Link]
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Ciulli, A. (n.d.). Going Small: Using Biophysical Screening to Implement Fragment Based Drug Discovery. ResearchGate. Available at: [Link]
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Carlson, H. A., et al. (2015). Fragment-based drug discovery using a multi-domain, parallel MD-MM/PBSA screening protocol. PubMed Central. Available at: [Link]
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El-Gazzar, M. G., et al. (2022). Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. Available at: [Link]
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Sharonova, T., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PMC - NIH. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Hydrazinylbenzenesulfonamide. PubChem. Available at: [Link]
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Sharma, P., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]
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Herrera-Pérez, G., et al. (2024). X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
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Ciulli, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. PMC - NIH. Available at: [Link]
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Krasavin, M., et al. (2022). Diversely substituted sulfamides for fragment-based drug discovery of carbonic anhydrase inhibitors: synthesis and inhibitory profile. PubMed. Available at: [Link]
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Gill, A. L., et al. (2005). Fragment-based lead discovery using X-ray crystallography. PubMed. Available at: [Link]
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Asif, M., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PMC - NIH. Available at: [Link]
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Uslu, B., et al. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. PubMed. Available at: [Link]
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Mortenson, P. N., & Murray, C. W. (2021). Fragment‐based drug discovery—the importance of high‐quality molecule libraries. PMC. Available at: [Link]
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Ciulli, A., et al. (2024). Protocol to perform fragment screening using NMR spectroscopy. ResearchGate. Available at: [Link]
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Melnyk, P., et al. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. Matthews Lab. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. ResearchGate. Available at: [Link]
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Matthews, M. L., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed Central. Available at: [Link]
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Wang, S., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers. Available at: [Link]
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Medical Structural Genomics of Pathogenic Protozoa Consortium. (2009). Fragment-based cocktail crystallography by the Medical Structural Genomics of Pathogenic Protozoa Consortium. PMC - NIH. Available at: [Link]
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Proteopedia. (2013). Fragment-Based Drug Discovery. Proteopedia, life in 3D. Available at: [Link]
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Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New 2-Quinolone Sulfonamide Derivatives. ResearchGate. Available at: [Link]
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Liau, B. B., et al. (2013). Identification of Direct Protein Targets of Small Molecules. PMC - PubMed Central. Available at: [Link]
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Mastering the Solid State: Crystallographic Techniques for 2-Hydrazinylbenzenesulfonamide Derivatives
Introduction: The Critical Role of Crystallography in Drug Development
In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise; it is a cornerstone of rational drug design, patent protection, and regulatory approval. For derivatives of 2-hydrazinylbenzenesulfonamide, a scaffold present in prominent pharmaceuticals like the COX-2 inhibitor celecoxib, understanding and controlling the crystalline form is paramount.[1] The solid-state properties of an active pharmaceutical ingredient (API), governed by its crystal lattice, directly influence critical parameters such as solubility, dissolution rate, bioavailability, and stability.[2] Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a well-documented phenomenon in sulfonamides and presents both challenges and opportunities in optimizing drug performance.[3]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of crystallographic techniques tailored for 2-hydrazinylbenzenesulfonamide derivatives. Moving beyond a simple recitation of methods, this document delves into the underlying principles and causal relationships that inform experimental design, empowering the reader to troubleshoot and optimize their crystallization strategies.
I. Foundational Principles: The Path to a Single Crystal
The journey from a purified powdered compound to a well-ordered single crystal suitable for X-ray diffraction is one of controlled supersaturation. The fundamental principle is to gently and slowly encourage molecules to self-assemble into a highly ordered lattice. Rapid precipitation will invariably lead to amorphous material or poorly crystalline solids. The key variables at the crystallographer's disposal are solvent selection, temperature, and concentration.
A. The Primacy of Purity
It cannot be overstated that the purity of the starting material is the most critical factor for successful crystallization. Impurities can inhibit nucleation, disrupt crystal growth, and lead to disordered or twinned crystals. A purity of at least 98% is recommended, with higher purities significantly increasing the probability of obtaining high-quality single crystals.
B. Solvent Selection: A Game of Solubilities
The ideal crystallization solvent or solvent system is one in which the compound is sparingly soluble at room temperature but significantly more soluble at an elevated temperature. This differential solubility is the driving force for crystallization upon cooling. A systematic approach to solvent screening is essential and should encompass a range of polarities and hydrogen bonding capabilities.
Table 1: Common Solvents for Crystallization of Sulfonamide Derivatives
| Solvent Class | Examples | Polarity Index | Typical Use Case |
| Alcohols | Methanol, Ethanol, Isopropanol | 5.1, 4.3, 3.9 | Good for compounds with hydrogen bond donors/acceptors. |
| Ketones | Acetone | 5.1 | Can be effective for moderately polar compounds. |
| Esters | Ethyl Acetate | 4.4 | A versatile solvent for a range of polarities. |
| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | 2.8, 4.0 | Often used as anti-solvents or in vapor diffusion. |
| Hydrocarbons | Hexane, Heptane | 0.1 | Primarily used as anti-solvents. |
| Chlorinated | Dichloromethane, Chloroform | 3.1, 4.1 | Good for dissolving a wide range of organic compounds. |
II. Core Crystallization Protocols: From Theory to Practice
Several methods can be employed to achieve the supersaturated state necessary for crystal growth. The choice of method depends on the solubility profile and stability of the 2-hydrazinylbenzenesulfonamide derivative.
A. Slow Cooling Crystallization
This is often the first method to be attempted due to its simplicity and effectiveness.
Protocol 1: Slow Cooling Crystallization
-
Dissolution: In a clean vial, dissolve the 2-hydrazinylbenzenesulfonamide derivative in the minimum amount of a suitable solvent at an elevated temperature (e.g., just below the solvent's boiling point). Ensure all solid material is dissolved.
-
Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration through a pre-warmed filter paper into a clean, pre-warmed vial.
-
Cooling: Cover the vial with a perforated cap or parafilm to allow for slow evaporation and prevent contamination. Allow the solution to cool slowly to room temperature.
-
Extended Cooling: If no crystals form at room temperature, transfer the vial to a refrigerator (4 °C) and subsequently to a freezer (-20 °C). Avoid rapid temperature changes.
-
Crystal Harvesting: Once suitable crystals have formed, carefully decant the mother liquor and wash the crystals with a small amount of ice-cold solvent.
B. Slow Solvent Evaporation
This method is ideal for compounds that are highly soluble in the chosen solvent at room temperature.
Protocol 2: Slow Solvent Evaporation
-
Dissolution: Dissolve the compound in a suitable volatile solvent at room temperature to create a nearly saturated solution.
-
Evaporation: Place the vial in a quiet, vibration-free location. Cover the vial with a cap that has a small opening (e.g., pierced with a needle) to control the rate of evaporation.
-
Monitoring: Observe the vial periodically over several days to weeks for crystal growth.
-
Harvesting: Once crystals of sufficient size have formed, carefully remove them from the solution.
C. Anti-Solvent Vapor Diffusion
This elegant technique is particularly useful for small quantities of material and for compounds that are difficult to crystallize.
Protocol 3: Anti-Solvent Vapor Diffusion
-
Preparation: In a small, open vial, dissolve the 2-hydrazinylbenzenesulfonamide derivative in a small amount of a relatively non-volatile "good" solvent.
-
Chamber Setup: Place this small vial inside a larger, sealed chamber (e.g., a jar or beaker covered with a watch glass).
-
Anti-Solvent Introduction: Add a more volatile "anti-solvent" (in which the compound is insoluble) to the bottom of the larger chamber, ensuring the level is below the top of the inner vial.
-
Diffusion: Over time, the anti-solvent will vaporize and slowly diffuse into the "good" solvent in the inner vial, gradually reducing the solubility of the compound and inducing crystallization.
dot graph TD { A[Start: Dissolved Compound in "Good" Solvent] --> B{Place in Sealed Chamber with Anti-Solvent}; B --> C{Anti-Solvent Vaporizes}; C --> D{Vapor Diffuses into "Good" Solvent}; D --> E{Solubility of Compound Decreases}; E --> F[Supersaturation Achieved]; F --> G[Crystal Nucleation and Growth]; G --> H[End: Single Crystals Formed]; } caption: "Workflow for Anti-Solvent Vapor Diffusion."
III. Advanced Techniques and Troubleshooting
For challenging crystallization problems, more advanced techniques may be necessary.
A. Co-crystallization
Co-crystallization involves crystallizing the target molecule with a second, different molecule (a "co-former") to form a new crystalline solid with a unique structure. This can be a powerful tool for improving the physicochemical properties of an API.[4][5]
Protocol 4: Co-crystal Screening by Liquid-Assisted Grinding
-
Selection of Co-formers: Choose a range of pharmaceutically acceptable co-formers with complementary functional groups (e.g., carboxylic acids, amides) that can form hydrogen bonds with the sulfonamide and hydrazine moieties.
-
Grinding: In a mortar and pestle or a ball mill, combine the 2-hydrazinylbenzenesulfonamide derivative and the co-former in a stoichiometric ratio (e.g., 1:1 or 1:2).
-
Liquid Addition: Add a few drops of a solvent in which both components are sparingly soluble.
-
Analysis: Grind the mixture for a set period (e.g., 30-60 minutes). Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to identify new crystalline phases.[6]
-
Scale-up: Promising co-crystals identified by screening can then be prepared on a larger scale using solution-based crystallization methods.
B. Troubleshooting Common Crystallization Issues
Table 2: Troubleshooting Guide for Crystallization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Crystals Form | Solution is not supersaturated; compound is too soluble. | Try a different solvent or solvent system; use an anti-solvent; allow for slower evaporation. |
| Oiling Out | Supersaturation is too high; compound is impure; solvent is not ideal. | Use a more dilute solution; purify the compound further; try a different solvent. |
| Formation of Needles or Plates | Rapid crystal growth. | Slow down the crystallization process (e.g., slower cooling, slower evaporation). |
| Twinning or Polycrystalline Masses | Too many nucleation sites; solution was disturbed. | Filter the solution to remove dust particles; ensure the crystallization vessel is clean; avoid vibrations. |
dot graph flowchart { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption: "A logical workflow for troubleshooting common issues in crystallization."
IV. Single-Crystal X-ray Diffraction: From Crystal to Structure
Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using X-ray diffraction.
Protocol 5: Single-Crystal X-ray Data Collection and Structure Refinement
-
Crystal Mounting: Carefully select a well-formed single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head using a suitable cryoprotectant oil.
-
Data Collection: Place the mounted crystal on the diffractometer. A stream of cold nitrogen (typically 100 K) is used to minimize thermal motion and radiation damage. The diffractometer will rotate the crystal through a series of angles while exposing it to a focused beam of X-rays. The diffracted X-rays are detected, and their intensities are recorded.
-
Data Processing: The raw diffraction data is processed to determine the unit cell parameters and the intensities of the unique reflections.
-
Structure Solution: The processed data is used to solve the phase problem and generate an initial electron density map. This map provides a preliminary model of the molecular structure.
-
Structure Refinement: The initial model is refined against the experimental data to improve the fit and obtain the final, accurate molecular structure, including bond lengths, bond angles, and torsion angles.[7]
-
Validation: The final structure is validated using a variety of crystallographic checks to ensure its quality and accuracy.
V. Conclusion: The Power of a Well-Defined Structure
The successful crystallization and subsequent X-ray crystallographic analysis of 2-hydrazinylbenzenesulfonamide derivatives are indispensable steps in modern drug development. A high-resolution crystal structure provides unambiguous proof of molecular identity, stereochemistry, and conformation. It also reveals the intricate network of intermolecular interactions that govern the crystal packing, which is crucial for understanding and controlling polymorphism. The protocols and insights provided in this guide are intended to equip researchers with the knowledge and tools necessary to navigate the challenges of crystallization and unlock the wealth of information contained within the solid state of these important pharmaceutical compounds.
References
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Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. ACS Omega. Available at: [Link]
-
Screening, Synthesis, and Characterization of a More Rapidly Dissolving Celecoxib Crystal Form. PubMed. Available at: [Link]
-
Crystal structure of (E)-N-{2-[2-(3-chlorobenzylidene)hydrazinyl]-2-oxoethyl}-4-methylbenzenesulfonamide monohydrate. PubMed Central. Available at: [Link]
-
X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate. Available at: [Link]
- Process for preparation of celecoxib. Google Patents.
-
Synthesis of Celecoxib-Eutectic Mixture Particles via Supercritical CO2 Process and Celecoxib Immediate Release Tablet Formulation by Quality by Design Approach. ResearchGate. Available at: [Link]
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Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. Available at: [Link]
-
Synthesis of Celecoxib and Structural Analogs- A Review. ResearchGate. Available at: [Link]
-
X‐ray single crystal structure of 4 i. ResearchGate. Available at: [Link]
-
Structures of sulfonyl hydrazone ligands and their complexes. ResearchGate. Available at: [Link]
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X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Two Sulfonamide Derivatives. MDPI. Available at: [Link]
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Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. MDPI. Available at: [Link]
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Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. MDPI. Available at: [Link]
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central. Available at: [Link]
-
POLYMORPHIC CRYSTALLINE FORMS OF CELECOXIB. European Patent Office. Available at: [Link]
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Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI. Available at: [Link]
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Application Notes & Protocols: Fluorescent Labeling of Biomolecules with Hydrazide Derivatives
Introduction: The Specificity of Hydrazide Chemistry in Bioconjugation
Fluorescent labeling is a cornerstone technique for visualizing and quantifying biomolecules in a vast array of applications, including immunofluorescence, flow cytometry, and in vivo imaging.[1][2] Among the various bioconjugation strategies, the reaction between a hydrazide-functionalized fluorescent dye and an aldehyde or ketone on a target biomolecule offers a highly specific and reliable method for covalent labeling.[3][4]
This approach is particularly powerful for labeling glycoproteins, such as antibodies, where carbohydrate moieties can be selectively oxidized to generate reactive aldehyde groups.[3][5][6] This site-directed labeling strategy is advantageous because the glycosylation sites on antibodies are often located in the Fc region, far from the antigen-binding sites, thereby preserving the antibody's biological activity.[3][5] This application note provides a detailed guide to the principles, protocols, and best practices for the successful fluorescent labeling of biomolecules using hydrazide derivatives.
Principle of the Method: A Two-Step Bioorthogonal Reaction
The labeling strategy is predicated on a two-step chemical process involving oxidation followed by covalent coupling.
Step 1: Generation of Reactive Carbonyls via Oxidation The process begins with the mild oxidation of cis-diol groups present in the sugar residues of glycoproteins.[5][6] Sodium meta-periodate (NaIO₄) is a gentle oxidant that selectively cleaves the bond between adjacent carbon atoms bearing hydroxyl groups, converting them into reactive aldehyde groups.[7][8] By controlling the concentration of NaIO₄, the oxidation can be targeted primarily to sialic acid residues, which are common terminal sugars on glycoprotein glycans.[7]
Step 2: Hydrazone Bond Formation The newly generated aldehyde groups are then targeted by the nucleophilic hydrazide moiety (-CONHNH₂) of the fluorescent dye. The reaction, which proceeds efficiently under mildly acidic conditions (pH 5-7), forms a stable hydrazone bond, covalently linking the fluorophore to the biomolecule.[4][6] While the hydrazone bond is relatively stable, its stability can be further enhanced by reduction with a mild reducing agent like sodium cyanoborohydride (NaBH₃CN), which converts the C=N double bond to a more stable secondary amine linkage.[4][7]
Below is a diagram illustrating the chemical pathway.
Caption: Chemical pathway for hydrazide labeling of glycoproteins.
Key Reagents and Considerations
Successful labeling requires careful selection and preparation of reagents.
| Reagent | Key Considerations | Recommended Buffer/Solvent |
| Biomolecule | Must be of high purity (>95%).[9] Avoid buffers containing primary amines (e.g., Tris, glycine) as they compete with the hydrazide.[10] | 0.1 M Sodium Acetate, pH 5.5 or Phosphate Buffered Saline (PBS), pH 7.4. |
| Sodium Periodate (NaIO₄) | Must be freshly prepared. The reaction is light-sensitive and should be performed in the dark.[7] | 0.1 M Sodium Acetate, pH 5.5. |
| Fluorescent Hydrazide | Select a dye with appropriate spectral properties for your instrumentation. Dissolve in a dry, high-quality organic solvent first. | Anhydrous DMSO or DMF. |
| Reaction Buffer | Must be free of primary amines.[10] MES buffer is a suitable alternative to acetate.[11] The optimal pH for hydrazone formation is typically between 5.0 and 7.0.[4] | 0.1 M Sodium Acetate, pH 5.5. |
| Reducing Agent (Optional) | Sodium cyanoborohydride (NaBH₃CN) is preferred over sodium borohydride (NaBH₄) as it selectively reduces the hydrazone bond without reducing the aldehydes.[12] Caution: NaBH₃CN is toxic and can release HCN gas in strong acid; handle in a fume hood.[12] | Prepare fresh in a suitable buffer (e.g., 1N NaOH). |
| Purification System | Essential for removing unreacted dye, which would interfere with concentration and DOL calculations.[13] | Size-exclusion chromatography (desalting column) or dialysis.[3][14] |
Detailed Experimental Protocols
This section provides a step-by-step workflow for labeling a typical glycoprotein, such as an IgG antibody.
Caption: Experimental workflow for fluorescent hydrazide labeling.
Protocol 4.1: Oxidation of Glycoprotein (e.g., IgG)
This protocol generates aldehyde groups on the carbohydrate chains of the antibody.
-
Preparation: Prepare a solution of the antibody at 2-5 mg/mL in 0.1 M Sodium Acetate, pH 5.5.
-
Oxidant Preparation: Freshly prepare a 20 mM solution of sodium meta-periodate (NaIO₄) in the same acetate buffer.[3] Note: For targeted oxidation of sialic acids, a final periodate concentration of 1 mM can be used. For broader oxidation, use 10 mM.[7]
-
Oxidation Reaction: Add an equal volume of the 20 mM periodate solution to the antibody solution (for a final concentration of 10 mM periodate). Mix gently.[3]
-
Incubation: Incubate the reaction for 30 minutes at room temperature in the dark (e.g., by wrapping the tube in aluminum foil).[7][15]
-
Purification: Immediately purify the oxidized antibody from the excess periodate using a desalting column (e.g., Sephadex G-25) pre-equilibrated with 0.1 M Sodium Acetate, pH 5.5.[3] This step is critical to prevent unwanted side reactions.
Protocol 4.2: Fluorescent Labeling with Hydrazide Dye
-
Dye Preparation: Prepare a 10-50 mM stock solution of the fluorescent hydrazide dye in anhydrous DMSO.
-
Coupling Reaction: To the purified, oxidized antibody solution, add a 20-50 fold molar excess of the dissolved hydrazide dye. The optimal ratio may need to be determined experimentally.
-
Incubation: Incubate the reaction for 2-4 hours at room temperature, protected from light.
-
(Optional) Bond Stabilization: To create a more stable linkage, add freshly prepared sodium cyanoborohydride to a final concentration of 50 mM. Incubate for another 1-2 hours at room temperature or overnight at 4°C.
Protocol 4.3: Purification of the Labeled Conjugate
It is imperative to remove all non-conjugated dye before characterization.[16][17]
-
Column Preparation: Equilibrate a size-exclusion chromatography (desalting) column with an appropriate buffer (e.g., PBS, pH 7.4).
-
Purification: Apply the labeling reaction mixture to the column. The first colored fraction to elute will be the labeled antibody. The free dye will elute later as a separate, slower-moving band.
-
Collection: Collect the purified antibody-dye conjugate.
Characterization: Calculating the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the average number of dye molecules per biomolecule, is a critical quality control parameter.[18][19] An optimal DOL for antibodies is typically between 2 and 10.[13][19] Over-labeling can lead to fluorescence quenching and loss of biological activity, while under-labeling results in a weak signal.[13][17][18]
The DOL is calculated from absorbance measurements using a UV-Vis spectrophotometer.[16][18]
-
Measure Absorbance: Measure the absorbance of the purified conjugate at two wavelengths:
-
280 nm (A₂₈₀): For protein concentration.
-
λₘₐₓ of the dye (Aₘₐₓ): The wavelength of maximum absorbance for the specific fluorophore.
-
-
Calculate Concentrations:
-
Correction Factor (CF): Dyes also absorb light at 280 nm. This must be corrected for. The CF is the ratio of the dye's absorbance at 280 nm to its absorbance at λₘₐₓ (CF = A₂₈₀ of dye / Aₘₐₓ of dye). This value is specific to the dye and is often provided by the manufacturer.
-
Protein Concentration (M): Protein (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_protein where ε_protein is the molar extinction coefficient of the protein (e.g., ~210,000 M⁻¹cm⁻¹ for a typical IgG).[13]
-
Dye Concentration (M): Dye (M) = Aₘₐₓ / ε_dye where ε_dye is the molar extinction coefficient of the dye at its λₘₐₓ.
-
-
Calculate DOL: DOL = Dye Concentration (M) / Protein Concentration (M)
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Labeling (Low DOL) | 1. Inefficient oxidation. 2. Inactive hydrazide dye (hydrolyzed). 3. Presence of amine-containing buffers (e.g., Tris). 4. Antibody concentration too low. | 1. Ensure periodate solution is freshly made and the reaction is protected from light. 2. Use high-quality, anhydrous DMSO for dye reconstitution. 3. Perform buffer exchange into an amine-free buffer like acetate, MES, or PBS before starting.[10][11] 4. Concentrate the protein to the recommended range (e.g., >2 mg/mL).[20] |
| High Background / Non-specific Signal | 1. Insufficient removal of free dye. 2. Over-labeling causing aggregation and non-specific binding. | 1. Repeat the final purification step (size-exclusion chromatography or dialysis). 2. Reduce the molar excess of dye used in the coupling reaction. Titrate to find the optimal ratio.[18][21] |
| Precipitation of Conjugate | 1. Over-labeling with hydrophobic dyes. 2. Inappropriate storage buffer or conditions. | 1. Decrease the molar ratio of dye to protein in the labeling reaction.[17][20] 2. Store the final conjugate in a suitable buffer, potentially with a stabilizer. Store at 4°C or aliquot and freeze at -20°C to -80°C to avoid freeze-thaw cycles.[9] |
| Loss of Biological Activity | 1. Over-labeling may interfere with active sites. 2. Harsh reaction conditions (e.g., wrong pH, prolonged incubation). | 1. Reduce the DOL by lowering the dye-to-protein ratio.[18] 2. Optimize reaction time and pH. Ensure periodate is removed promptly after oxidation. |
References
- Vertex AI Search. (n.d.). Hydrazino-Pictet-Spengler Ligation as a Biocompatible Method for the Generation of Stable Protein Conjugates | Bioconjugate Chemistry - ACS Publications.
- Vertex AI Search. (n.d.). Rapid Oxime and Hydrazone Ligations with Aromatic Aldehydes for Biomolecular Labeling.
- NanoTemper Technologies. (n.d.). Degree-of-labeling (DOL).
- BenchChem. (n.d.). Application Notes & Protocols: In Vitro Glycoprotein Labeling with Fluorescein Hydrazide.
- BenchChem. (n.d.). Application Notes: Cy7.5 Hydrazide Labeling of Glycoproteins.
- Vertex AI Search. (n.d.). Do you have a protocol for labeling of proteins with hydrazide-based dyes?.
- Thermo Fisher Scientific. (n.d.). Carbonyl-Reactive Crosslinker Chemistry.
- Thermo Fisher Scientific. (n.d.). Sodium meta-Periodate.
- G-Biosciences. (2015). How To Determine Degree of Protein Labeling.
- AAT Bioquest. (n.d.). Degree of Labeling (DOL) Calculator.
- BenchChem. (n.d.). Application Notes and Protocols: Periodate Oxidation of Glycoproteins for Hydrazide Ligation.
- BenchChem. (n.d.). Technical Support Center: Choosing the Right Buffer for Bioconjugation Reactions.
- Thermo Fisher Scientific. (n.d.). Calculate dye:protein (F/P) molar ratios.
- AAT Bioquest. (2025). How to Determine the Degree of Labeling.
- BenchChem. (n.d.). Application Notes: Bioconjugation Techniques Using Aldehyde-Reactive Linkers.
- American Laboratory. (2016). Antibody Labeling Method Eliminates Column Purification Step.
- Biotium. (n.d.). CF® Dye Hydrazide.
- Wiley Online Library. (2025). Pre-staining of glycoprotein in SDS-PAGE by the synthesis of a new hydrazide derivative.
- Thermo Fisher Scientific. (n.d.). Amine-Reactive Crosslinker Chemistry.
- National Institutes of Health. (n.d.). Fluorescent labeled antibodies - balancing functionality and degree of labeling - PMC.
- Creative Biolabs. (n.d.). Troubleshooting Guides.
- St John's Laboratory. (n.d.). Antibody purification methods.
- National Institutes of Health. (n.d.). The periodate oxidation of amino acids with reference to studies on glycoproteins.
- Bio-Synthesis Inc. (n.d.). Antibody Fluorescent Labeling.
- Integrated DNA Technologies. (n.d.). Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides.
- Bangs Laboratories. (n.d.). Covalent Coupling.
- Biotium. (2022). Troubleshooting Tips for Fluorescence Staining.
- ResearchGate. (2017). Which amine free additive can I add to protein storage buffer to avoid protein precipitation and get successful carbodiimide microsphere conjugation?.
- Lumen Learning. (n.d.). Fluorescent Antibody Techniques | Microbiology.
- Thermo Fisher Scientific. (n.d.). A Guide to Making Your Own Fluorescent Bioconjugate.
- G-Biosciences. (n.d.). Sodium Cyanoborohydride.
- National Institutes of Health. (n.d.). Enrichment of O-GlcNAc modified proteins by the periodate oxidation – hydrazide resin capture approach - PMC.
- Vector Laboratories. (n.d.). Bioconjugation.
- Bio-Rad. (n.d.). Multiplex Fluorescent Blot Detection: A Troubleshooting Guide.
- ResearchGate. (2025). (PDF) Sodium Cyanoborohydride Reduction of (Benzyloxycarbonyl)- and ( tert -Butoxycarbonyl)hydrazones.
- Chemistry Steps. (n.d.). NaIO4 Oxidative Cleavage of Diols.
- Erowid. (n.d.). Sodium Cyanoborohydride – A Highly Selective Reducing Agent for Organic Functional Groups.
- Organic Chemistry Portal. (n.d.). Sodium cyanoborohydride.
- ChemicalBook. (2024). Sodium Cyanoborohydride: A Versatile Agent in Chemical Synthesis.
Sources
- 1. americanlaboratory.com [americanlaboratory.com]
- 2. Fluorescent Antibody Techniques | Microbiology [courses.lumenlearning.com]
- 3. help.lumiprobe.com [help.lumiprobe.com]
- 4. Carbonyl-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. NaIO4 Oxidative Cleavage of Diols - Chemistry Steps [chemistrysteps.com]
- 9. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. bangslabs.com [bangslabs.com]
- 12. Sodium cyanoborohydride [organic-chemistry.org]
- 13. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 14. stjohnslabs.com [stjohnslabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. info.gbiosciences.com [info.gbiosciences.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. support.nanotempertech.com [support.nanotempertech.com]
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- 21. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydrazinylbenzenesulfonamide
Answering the user's request to create a technical support center for the synthesis of 2-Hydrazinylbenzenesulfonamide.
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis of 2-Hydrazinylbenzenesulfonamide. This compound is a valuable synthetic intermediate, and achieving high yield and purity is critical for its successful application in drug discovery and development. This document provides detailed troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate the common challenges encountered during its synthesis.
While its isomer, 4-Hydrazinylbenzenesulfonamide, is more extensively documented due to its role as a key intermediate in the synthesis of Celecoxib, the fundamental principles of synthesis and purification are applicable to the 2-isomer.[1][2] This guide adapts established methodologies to the specific synthesis of the ortho-substituted product.
Part 1: Synthesis Overview & Core Principles
The synthesis of 2-Hydrazinylbenzenesulfonamide can be approached via two primary, well-established synthetic routes. The choice between them often depends on the availability of starting materials, scalability, and safety considerations.
-
Route A: Diazotization and Reduction of 2-Aminobenzenesulfonamide. This is a classic and versatile method involving the conversion of a primary aromatic amine to a diazonium salt, which is then reduced to the corresponding hydrazine.[1]
-
Route B: Nucleophilic Aromatic Substitution. This route involves the direct reaction of 2-chlorobenzenesulfonamide with hydrazine hydrate, typically under elevated temperature and pressure.[1][3]
The overall synthetic landscape is depicted below.
Caption: High-level overview of the two primary synthetic routes.
Part 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Section 2.1: Low Yield & Reaction Inefficiency
Q1: My reaction yield is consistently below 50%. What are the most likely causes and how can I address them?
A1: Low yields are a frequent challenge and can originate from several factors. The key is to systematically identify the root cause.
-
Incomplete Reaction: The conversion of starting material to product may be stalling.
-
Causality: Insufficient reaction time, non-optimal temperature, or poor mixing can lead to an incomplete reaction. For the diazotization step (Route A), maintaining a temperature below 5°C is critical to prevent the diazonium salt from decomposing.[1][4] For the nucleophilic substitution (Route B), insufficient heat or pressure will result in a sluggish reaction.[3]
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the starting material is fully consumed before proceeding with workup.[5] For Route B, ensure your reaction vessel can safely achieve and maintain the required temperature and pressure (e.g., 120-125°C).[1][3]
-
-
Purity of Reagents: Impurities in starting materials can inhibit the reaction or lead to side products.
-
Causality: Hydrazine hydrate can degrade over time. Sodium nitrite can absorb moisture, altering its effective concentration.
-
Solution: Use high-purity, fresh reagents. It is good practice to use a newly opened bottle of hydrazine hydrate and to ensure sodium nitrite is a dry, free-flowing powder.
-
-
Side Reactions: The formation of unintended byproducts consumes reagents and complicates purification.
-
Causality: In Route A, if the temperature of diazotization rises, the diazonium salt can decompose into phenolic byproducts. During reduction, over-reduction can occur if the conditions are too harsh. In Route B, side reactions can be promoted by excessive temperatures.
-
Solution: Strictly control the reaction temperature, especially during the addition of sodium nitrite.[4] Use a reliable reducing agent like stannous chloride (SnCl₂) or sodium sulfite and add it portion-wise to manage the reaction exotherm.[6]
-
Section 2.2: Product Purity & Isolation
Q2: My final product is an off-white or yellowish powder, not the expected white crystalline solid. What is the cause?
A2: A pale yellow color is not uncommon, but a significant discoloration often points to impurities.[7]
-
Causality: The primary cause is the oxidation of the hydrazine moiety, which is highly susceptible to atmospheric oxygen.[7] This can happen during the reaction, workup, or storage. The presence of residual diazonium compounds can also lead to colored azo-impurities.
-
Solution:
-
Inert Atmosphere: During workup and purification, minimize the product's exposure to air. If possible, perform filtrations and transfers under a blanket of nitrogen or argon.
-
Charcoal Treatment: During recrystallization, add a small amount of activated charcoal to the hot solution. The charcoal will adsorb many colored impurities. Boil for a few minutes and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[7]
-
Proper Storage: Store the final product in a tightly sealed container under an inert atmosphere (nitrogen or argon) at low temperatures (2-8°C) and protected from light.[7]
-
Q3: I am struggling to purify my crude product by recrystallization. What are the best practices?
A3: Recrystallization is the most effective method for purifying this compound, but solvent selection and technique are crucial.[5]
-
Causality: Poor recovery can result from choosing a solvent in which the product is too soluble at low temperatures. Oiling out occurs when the product's melting point is lower than the solvent's boiling point, or if the solution is supersaturated with impurities.
-
Solution:
-
Solvent System: An ethanol/water or methanol/water mixture is often effective.[1] Start by dissolving the crude product in a minimum amount of the hot alcohol. If impurities remain undissolved, perform a hot filtration. Then, add hot water dropwise until the solution becomes slightly turbid. Re-heat to get a clear solution, and then allow it to cool slowly.
-
Technique: Slow cooling is essential for forming large, pure crystals. Rapid cooling in an ice bath can trap impurities.[5] If the product "oils out," reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]
-
Q4: Which analytical techniques are best for assessing the purity of my final product?
A4: A combination of techniques should be used for a comprehensive purity assessment.
-
HPLC: This is the preferred method for quantitative purity analysis. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water with a buffer is a good starting point.
-
NMR Spectroscopy (¹H NMR): Provides structural confirmation and can identify impurities if they are present in sufficient quantity (>1-5%).
-
FT-IR Spectroscopy: Useful for confirming the presence of key functional groups (N-H stretches for the sulfonamide and hydrazine, S=O stretches). The disappearance of starting material peaks is a good indicator of reaction completion.[5]
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Impurities will typically cause the melting point to broaden and be depressed.
Section 2.3: Safety Considerations
Q5: What are the primary safety hazards I should be aware of during this synthesis?
A5: This synthesis involves several hazardous reagents that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Hydrazine Hydrate: It is highly toxic, corrosive, and a suspected carcinogen. Always handle it with extreme care, using gloves and eye protection.
-
Sodium Nitrite: A strong oxidizing agent and is toxic if ingested.[8] Avoid contact with acidic solutions, which can release toxic nitrogen oxides.
-
Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. The protocol is designed to keep the diazonium salt in a cold, aqueous solution where it is much more stable. Never attempt to isolate the diazonium salt intermediate.
-
Stannous Chloride (SnCl₂): Corrosive and requires careful handling.
Always consult the Safety Data Sheets (SDS) for all reagents before beginning any experimental work.[8]
Part 3: Experimental Protocols & Data
Protocol 1: Synthesis via Diazotization-Reduction (Route A)
This protocol is adapted from established procedures for analogous compounds.[1][4][6]
Step 1: Diazotization of 2-Aminobenzenesulfonamide
-
In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, prepare a solution of 2-aminobenzenesulfonamide (1.0 eq) in aqueous hydrochloric acid.
-
Cool the stirred solution to 0-5°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise. Critically, maintain the internal temperature below 5°C throughout the addition.
-
Stir the resulting solution for an additional 30 minutes at 0-5°C. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.
Step 2: Reduction of the Diazonium Salt
-
In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O) (2.5-3.0 eq) in concentrated hydrochloric acid, also cooled in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred SnCl₂ solution. A precipitate should form.
-
After the addition is complete, allow the reaction mixture to stir for several hours, letting it slowly warm to room temperature.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and then with a small amount of cold ethanol.
-
The crude product can be purified by recrystallization.
Troubleshooting Workflow: Diagnosing Low Yield
Caption: A decision tree to diagnose potential causes of low yield.
Data Summary Table
The following table summarizes typical reaction parameters and expected observations.
| Parameter | Route A: Diazotization-Reduction | Route B: Nucleophilic Substitution |
| Key Reagents | 2-Aminobenzenesulfonamide, NaNO₂, SnCl₂ | 2-Chlorobenzenesulfonamide, Hydrazine Hydrate |
| Solvent | Water, HCl | Water (from Hydrazine Hydrate) or other solvent |
| Temperature | 0-5°C (Diazotization), RT (Reduction) | 120-125°C[1][3] |
| Pressure | Atmospheric | 0.8-1.2 MPa[1][3] |
| Typical Yield | 55-70% | 70-90% |
| Key Challenge | Stability of diazonium intermediate | Requires high temperature/pressure equipment |
| Purity Check | HPLC, ¹H NMR, Melting Point | HPLC, ¹H NMR, Melting Point |
Part 4: References
-
CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride. Google Patents.
-
SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo. [Link]
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. [Link]
-
Synthesis, Characterization, Biological Activities and Molecular Docking of New Benzenesulfonamide Drugs. Longdom Publishing. [Link]
-
Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central (PMC). [Link]
-
2-Hydrazinylbenzenesulfonamide | C6H9N3O2S. PubChem. [Link]
-
CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.
-
Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. National Institutes of Health (NIH). [Link]
-
Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity. ResearchGate. [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. PubMed Central (PMC). [Link]
-
4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S. PubChem. [Link]
-
Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. MDPI. [Link]
-
EP0919546B1 - Process for 4-sulfonamidophenyl hydrazines. Google Patents.
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- 3. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 4. CN110872242B - Synthesis method of celecoxib intermediate p-hydrazino benzenesulfonamide hydrochloride - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Hydrazinobenzene-1-sulfonamide hydrochloride | 17852-52-7 [amp.chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. echemi.com [echemi.com]
Troubleshooting common problems in 2-Hydrazinylbenzenesulfonamide synthesis
Welcome to the technical support center for the synthesis of 2-Hydrazinylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and drug development professionals. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis of this important chemical intermediate. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reactions effectively and safely.
Overview of Synthetic Strategies
The synthesis of 2-Hydrazinylbenzenesulfonamide (CAS: 90824-33-2) is typically achieved via two primary routes.[1] The choice of method often depends on the availability of starting materials, scalability, and desired purity profile.
-
Route A: Diazotization and Reduction: This classic two-step approach starts with the readily available 2-aminobenzenesulfonamide. The primary amine is first converted to a diazonium salt, which is then reduced to the target hydrazine.
-
Route B: Nucleophilic Aromatic Substitution (SNA r): This method involves the direct displacement of a leaving group, typically a halide, from the 2-position of a benzenesulfonamide derivative with hydrazine.
The following sections will address common problems encountered in both synthetic pathways.
Troubleshooting Common Problems
This section is structured in a question-and-answer format to directly address specific experimental issues.
Problem 1: Consistently Low or No Yield
Question: My reaction yield for 2-Hydrazinylbenzenesulfonamide is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields are a frequent issue stemming from several factors, largely dependent on your chosen synthetic route.
Potential Causes & Solutions (Route A: Diazotization/Reduction)
-
Decomposition of the Diazonium Salt: The aryldiazonium salt intermediate is notoriously unstable at elevated temperatures.[2] If the temperature during diazotization rises above the recommended 0-5°C, the salt will rapidly decompose, primarily to 2-hydroxybenzenesulfonamide (a phenol) and nitrogen gas, severely reducing the yield of the desired product.[3][4]
-
Solution: Maintain strict temperature control (0-5°C) throughout the diazotization step. Use an ice-salt bath and add the sodium nitrite solution slowly and dropwise to manage the exothermic reaction.
-
-
Inefficient Reduction: The choice and handling of the reducing agent are critical. Stannous chloride (SnCl₂) is a common choice, but its reducing power can be diminished by oxidation or hydrolysis.[5]
-
Solution: Use a fresh, high-quality source of stannous chloride dihydrate. Prepare the SnCl₂ solution in concentrated HCl immediately before use to ensure it is active. The addition of the diazonium salt solution to the SnCl₂ solution should be done with vigorous stirring to ensure rapid and homogeneous mixing.
-
-
Side Reactions: The diazonium salt can participate in unwanted coupling reactions if other aromatic species are present and conditions are not optimal.
-
Solution: Ensure the reaction medium remains sufficiently acidic to prevent premature coupling reactions. Use pure starting materials to avoid introducing competing nucleophiles.
-
Potential Causes & Solutions (Route B: Nucleophilic Substitution)
-
Insufficient Reaction Temperature/Pressure: The reaction of 2-chlorobenzenesulfonamide with hydrazine is a nucleophilic aromatic substitution, which has a high activation energy due to the stability of the aromatic ring.
-
Causality: The electron-withdrawing sulfonamide group activates the ring towards nucleophilic attack, but forcing conditions are still typically required.
-
Solution: This reaction is often performed at elevated temperatures (e.g., 120-125°C) and pressures (e.g., 0.8-1.2 MPa) in a sealed vessel or autoclave to reach the necessary reaction rate.[6] Using a high-boiling point solvent like DMSO can also facilitate the reaction at atmospheric pressure, though it may require longer reaction times.
-
-
Inadequate Molar Ratio of Hydrazine: Hydrazine acts as both the nucleophile and a base to neutralize the HCl byproduct. An insufficient amount will lead to an incomplete reaction.
-
Solution: Use a significant molar excess of hydrazine hydrate (e.g., 8-15 equivalents) to drive the reaction to completion.[6]
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield.
Problem 2: Product is Off-White, Yellow, or Brown
Question: My final product is not a clean white powder but has a distinct color. What is the cause, and how can I fix it?
Answer:
A pale yellow tint is not uncommon for this compound, but darker colors suggest the presence of impurities.[7]
Potential Causes & Solutions
-
Oxidation of the Hydrazine Moiety: The hydrazine group is highly susceptible to aerial oxidation, which can form colored byproducts. This can happen during the reaction, workup, or storage.[7]
-
Solution (During Reaction/Workup): If possible, perform the reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon). Degas solvents before use. Minimize the exposure of the product to air, especially during filtration and drying.
-
Solution (Storage): Store the final product in a tightly sealed container, under an inert atmosphere, and at reduced temperatures (2-8°C) to slow degradation.[8]
-
-
Residual Diazonium Compounds (Route A): If the reduction step is incomplete, residual diazonium salts can form highly colored azo compounds, even in trace amounts.
-
Solution: Ensure the reduction is complete by allowing sufficient reaction time and using an adequate amount of reducing agent. A small sample can be tested for the presence of diazonium salts with a coupling agent like 2-naphthol, which will produce a bright orange/red color if positive.
-
-
Charcoal Treatment for Purification: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal.
-
Protocol: Dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture). Add a small amount (1-2% w/w) of activated charcoal and boil for a few minutes. Perform a hot filtration through a pad of celite to remove the charcoal. Allow the filtrate to cool and crystallize.
-
Caution: Activated charcoal can adsorb your desired product, leading to a decrease in yield. Use it sparingly.[7]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities to look for? A1: Impurities are highly dependent on the synthetic route.[7][9]
-
Route A (Diazotization): Unreacted 2-aminobenzenesulfonamide, 2-hydroxybenzenesulfonamide (from diazonium decomposition), and potential azo-coupled byproducts.
-
Route B (Substitution): Unreacted 2-chlorobenzenesulfonamide is the most common process-related impurity.[]
Q2: Which analytical techniques are best for monitoring purity? A2: High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective method for assessing the purity of 2-Hydrazinylbenzenesulfonamide and detecting the impurities mentioned above. Thin Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of reaction progress.[7] ¹H NMR spectroscopy can also be used to confirm the structure and identify major impurities.
Q3: What are the critical safety precautions for this synthesis? A3:
-
Hydrazine: Hydrazine and its hydrate are toxic, corrosive, and potential carcinogens.[11] Always handle them in a well-ventilated fume hood while wearing appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Diazonium Salts: Solid diazonium salts can be explosive when dry. While they are typically generated and used in situ in solution, it is crucial to never attempt to isolate the diazonium salt intermediate. Always keep the reaction mixture cold.[12]
-
Pressure Reactions (Route B): When using an autoclave, ensure it is properly rated for the intended temperature and pressure and that you are fully trained in its operation.
Q4: What is a good recrystallization solvent for purification? A4: An ethanol/water or methanol/water mixture is commonly used for the recrystallization of related hydrazinylbenzenesulfonamide hydrochlorides.[13] The crude product is dissolved in a minimal amount of the hot solvent mixture, and then the solution is cooled slowly to allow for the formation of pure crystals.
Experimental Protocols
The following are generalized protocols and may require optimization based on your specific laboratory conditions and reagent purity.
Protocol A: Synthesis via Diazotization and Reduction
Caption: Workflow for the Diazotization-Reduction synthesis.
Methodology:
-
Diazotization: In a flask, suspend 2-aminobenzenesulfonamide (1 equiv.) in a mixture of concentrated hydrochloric acid and crushed ice. Cool the vigorously stirred mixture to 0-5°C using an ice-salt bath.[3]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1 equiv.) dropwise, ensuring the temperature does not exceed 5°C.[3]
-
Continue stirring for 30-60 minutes after the addition is complete. The resulting solution contains the 2-sulfamoylbenzenediazonium chloride intermediate.
-
Reduction: In a separate, larger flask, prepare a solution of stannous chloride dihydrate (SnCl₂·2H₂O, ~2.5 equiv.) in concentrated hydrochloric acid, and cool it to 0°C.[13]
-
With vigorous stirring, slowly pour the freshly prepared diazonium salt solution into the cold stannous chloride solution.
-
A precipitate of 2-Hydrazinylbenzenesulfonamide hydrochloride should form. Continue stirring in the ice bath for an additional 1-2 hours.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold water and then dry under vacuum.
Protocol B: Synthesis via Nucleophilic Substitution
Methodology:
This protocol requires specialized equipment (autoclave) and should only be performed by trained personnel.
-
Reaction Setup: Charge a suitable autoclave with 2-chlorobenzenesulfonamide (1 equiv.) and hydrazine hydrate (10 equiv., e.g., 80% solution).[6]
-
Reaction Conditions: Purge the vessel with an inert gas (e.g., nitrogen). Seal the reactor and heat the mixture to 120-125°C, allowing the internal pressure to rise to 0.8-1.2 MPa.[6]
-
Maintain these conditions with stirring for several hours. The reaction progress should be monitored by a suitable method (e.g., HPLC or TLC) to confirm the consumption of the starting material.
-
Workup and Isolation: After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.
-
Transfer the reaction mixture and acidify with hydrochloric acid to precipitate the product as its hydrochloride salt.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from an ethanol/water mixture.
| Parameter | Route A: Diazotization/Reduction | Route B: Nucleophilic Substitution |
| Starting Material | 2-Aminobenzenesulfonamide | 2-Chlorobenzenesulfonamide |
| Key Reagents | NaNO₂, HCl, SnCl₂ | Hydrazine Hydrate |
| Conditions | Low Temperature (0-5°C) | High Temp (120-125°C), High Pressure |
| Key Challenge | Stability of diazonium intermediate | Requires specialized pressure equipment |
| Safety | Diazonium salt (handle in solution only) | Hydrazine toxicity, high pressure |
| Typical Impurities | Phenols, unreacted amine | Unreacted chloro-starting material |
Table 1: Comparison of Synthetic Routes.
References
-
Ghorab, M. M., et al. (2021). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1946-1954. [Link]
- Google Patents. (2019). CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride.
-
Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]
-
Lin, Z., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. RSC Advances, 13(28), 19045-19056. [Link]
-
Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]
-
PubChem. (n.d.). 4-Hydrazinylbenzenesulfonamide hydrochloride. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydrazinylbenzenesulfonamide. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
Kuciński, K., et al. (2024). Aliphatic Amines Unlocked for Selective Transformations through Diazotization. Angewandte Chemie International Edition, 63(19), e202419450. [Link]
- Google Patents. (1981). US4246171A - Continuous diazotization process.
-
USP-NF. (n.d.). IMPURITIES IN DRUG SUBSTANCES AND DRUG PRODUCTS. Retrieved from [Link]
-
BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]
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- 1. 2-Hydrazinylbenzenesulfonamide | C6H9N3O2S | CID 11206245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Diazotisation [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. byjus.com [byjus.com]
- 6. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemscene.com [chemscene.com]
- 9. uspnf.com [uspnf.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4246171A - Continuous diazotization process, wherein the rate of addition of inorganic nitrite is automatically controlled by polarovoltric means - Google Patents [patents.google.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Derivatization Reactions of 2-Hydrazinylbenzenesulfonamide
Welcome to the technical support center for the derivatization of 2-hydrazinylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the reaction conditions for synthesizing a variety of derivatives. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.
I. Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for 2-hydrazinylbenzenesulfonamide?
A1: 2-Hydrazinylbenzenesulfonamide is a versatile building block primarily used in two key derivatization reactions:
-
Hydrazone Formation: This is a condensation reaction with aldehydes and ketones to form hydrazone derivatives. This reaction is fundamental and often the first step in more complex syntheses.[1][2][3]
-
Cyclization Reactions: The resulting hydrazones, or the parent hydrazine itself, can undergo cyclization with suitable substrates to form various heterocyclic compounds. A notable example is the reaction with 1,3-dicarbonyl compounds or chalcones to synthesize pyrazole and pyrazoline derivatives, which are of significant interest in medicinal chemistry.[4][5][6][7]
Q2: Why is pH control so critical in hydrazone formation?
A2: The pH of the reaction medium is a crucial factor in hydrazone synthesis. The reaction is typically acid-catalyzed, but a pH that is too low (e.g., below 3) can be detrimental.[8] This is because the hydrazine nitrogen becomes protonated, rendering it non-nucleophilic and thus unable to attack the carbonyl carbon. Conversely, a neutral or basic medium may not be sufficient to activate the carbonyl group for nucleophilic attack. The optimal pH is generally mildly acidic, around 4-6, which can often be achieved by adding a catalytic amount of a weak acid like acetic acid.[8][9]
Q3: My reaction is sluggish or gives a low yield. What are the likely causes and how can I troubleshoot this?
A3: Low yields or slow reaction rates can stem from several factors:
-
Poor Reagent Quality: Ensure that your 2-hydrazinylbenzenesulfonamide and the carbonyl compound are pure. Impurities can interfere with the reaction.[9] It is advisable to use freshly opened reagents or purify them if necessary.
-
Steric Hindrance: Bulky aldehydes or ketones can react slowly due to steric hindrance.[8][9] In such cases, increasing the reaction temperature or prolonging the reaction time can improve the yield.[8]
-
Inappropriate Reaction Conditions: As discussed, incorrect pH is a common issue. Additionally, the choice of solvent can influence the reaction rate and yield. Protic solvents like ethanol or methanol are commonly used.[1]
-
Incomplete Reaction: Always monitor the reaction progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) to ensure the reaction has gone to completion.[9]
Q4: I am observing multiple spots on my TLC plate. What are the possible side products?
A4: A common side reaction in hydrazone synthesis is the formation of azines.[9] This occurs when the initially formed hydrazone reacts with a second molecule of the carbonyl compound.[1] Additionally, unreacted starting materials will also be visible on the TLC plate. Proper purification techniques, such as column chromatography or recrystallization, are necessary to isolate the desired hydrazone.[9]
II. Troubleshooting Guide
This section provides a more detailed, problem-oriented approach to common issues encountered during the derivatization of 2-hydrazinylbenzenesulfonamide.
Problem 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step & Rationale |
| Incorrect pH | Check and adjust the pH of the reaction mixture to a mildly acidic range (pH 4-6) using a weak acid like acetic acid.[8][9] This ensures that the carbonyl group is sufficiently activated while the hydrazine remains nucleophilic. |
| Poor Quality of Reagents | Use high-purity starting materials. If the quality is uncertain, consider recrystallizing the 2-hydrazinylbenzenesulfonamide and distilling the aldehyde or ketone. |
| Steric Hindrance of Reactants | For sterically hindered substrates, increase the reaction temperature and/or prolong the reaction time.[8] This provides the necessary activation energy to overcome the steric barrier. |
| Low Reactivity of Carbonyl Compound | Electron-withdrawing groups on the carbonyl compound can enhance its reactivity.[8] If feasible, consider using a more reactive derivative of your carbonyl compound. |
| Product Hydrolysis | Hydrazones can be susceptible to hydrolysis, especially under strongly acidic conditions.[1][8] Ensure the pH is not too low and work up the reaction promptly upon completion. |
Problem 2: Product Purification Challenges
| Possible Cause | Troubleshooting Step & Rationale |
| Co-eluting Impurities in Column Chromatography | If the product and impurities have similar polarities, try a different solvent system for your column. A gradual increase in eluent polarity is recommended.[9] For example, start with a low polarity mixture like hexane/ethyl acetate and gradually increase the proportion of ethyl acetate. |
| Difficulty in Finding a Recrystallization Solvent | A good recrystallization solvent is one in which your product is soluble at high temperatures but poorly soluble at low temperatures.[9] Screen a variety of solvents such as ethanol, methanol, acetonitrile, or solvent mixtures (e.g., hexane/ethyl acetate).[9] |
| Oily Product Instead of Crystalline Solid | An oily product can sometimes be induced to crystallize by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. If this fails, purification by column chromatography is the best alternative. |
III. Experimental Protocols & Workflows
Protocol 1: General Procedure for Hydrazone Synthesis
This protocol describes a general method for the synthesis of a hydrazone from 2-hydrazinylbenzenesulfonamide and an aldehyde or ketone.
Materials:
-
2-Hydrazinylbenzenesulfonamide
-
Aldehyde or Ketone
-
Ethanol or Methanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-hydrazinylbenzenesulfonamide (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.
-
Add the aldehyde or ketone (1-1.1 equivalents) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., a few drops).[9]
-
Stir the reaction mixture at room temperature or heat under reflux.
-
Monitor the reaction progress by TLC. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction's progress.[9]
-
Once the reaction is complete, cool the mixture. The product may precipitate out.
-
If a precipitate forms, collect the solid by filtration, wash with a small amount of cold solvent, and dry.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[9]
Protocol 2: Synthesis of a Pyrazoline Derivative from a Chalcone
This protocol outlines the synthesis of a pyrazoline derivative via the cyclocondensation of a chalcone with 2-hydrazinylbenzenesulfonamide hydrochloride.[5][6]
Materials:
-
Substituted Chalcone
-
2-Hydrazinylbenzenesulfonamide hydrochloride
-
Glacial Acetic Acid or Ethanol
-
Concentrated HCl (if using ethanol)
-
Sodium Bicarbonate solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the chalcone (1 equivalent) and 2-hydrazinylbenzenesulfonamide hydrochloride (1.1-1.2 equivalents) in glacial acetic acid or ethanol.[5][10]
-
If using ethanol, add a catalytic amount of concentrated HCl.[5]
-
Heat the reaction mixture under reflux for the required time (can range from 6 to 72 hours, depending on the substrate).[5][10]
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into ice-cold water.[5][10]
-
Neutralize the mixture with a saturated sodium bicarbonate solution.[5]
-
Collect the precipitated product by filtration, wash thoroughly with water, and dry.[5]
-
Purify the crude product by recrystallization or column chromatography.
Workflow for Troubleshooting Hydrazone Synthesis
Caption: A decision-making workflow for troubleshooting low yields in hydrazone synthesis.
IV. Characterization of Derivatives
Confirming the structure and purity of your synthesized derivatives is crucial. The following techniques are recommended:
| Technique | Key Observables |
| Thin-Layer Chromatography (TLC) | Monitors reaction progress by observing the disappearance of starting materials and the appearance of the product spot.[9] |
| Infrared (IR) Spectroscopy | Look for the disappearance of the C=O stretching band of the starting carbonyl compound and the appearance of a C=N stretching band for the hydrazone. The N-H stretching vibration can also be observed.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR will show a characteristic shift for the imine proton (-CH=N-). ¹³C NMR will show a signal for the imine carbon (C=N).[9] |
| Mass Spectrometry (MS) | Confirms the molecular weight of the synthesized derivative.[9] |
| Elemental Analysis | Provides the percentage of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the expected product.[9] |
V. References
-
Technical Support Center: Hydrazone Formation and Purification - Benchchem. (URL: )
-
Overcoming common challenges in the synthesis of sulfonamide derivatives - Benchchem. (URL: )
-
common pitfalls in the synthesis of hydrazones - Benchchem. (URL: )
-
Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC - NIH. (URL: )
-
Synthesis of pyrazoline benzenesulfonamide derivatives containing... - ResearchGate. (URL: )
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. (URL: )
-
Synthesis of pyrazoles from sulfonyl hydrazone and benzyl acrylate under transition-metal-free conditions - Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
-
Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride - Benchchem. (URL: )
-
Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC - PubMed Central. (URL: )
-
Nitrogen stable isotope analysis of sulfonamides by derivatization-gas chromatography-isotope ratio mass spectrometry - PMC - NIH. (URL: )
-
Optimization of derivatization conditions for the four reactive... - ResearchGate. (URL: )
-
Optimization of the reaction conditions a | Download Scientific Diagram - ResearchGate. (URL: )
-
Hydrazone: Formation, Structure, and Reactions - Chemistry Learner. (URL: )
-
Derivatization reaction optimization | Download Scientific Diagram - ResearchGate. (URL: )
-
Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (URL: )
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (URL: )
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - Food Safety and Inspection Service. (URL: )
-
2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis - PMC - NIH. (URL: )
-
How is the hydrazone formed in the Wolff-Kishner reduction? - Chemistry Stack Exchange. (URL: )
-
Hydrazone Formation - Química Organica.org. (URL: )
-
The conversion of aldehydes and ketones via their 2,4,6-tri-isopropylbenzenesulphonyl hydrazones into nitrites containing one additional carbon atom - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC - NIH. (URL: )
-
ANALYTICAL METHODS - Toxicological Profile for Hydrazines - NCBI Bookshelf. (URL: )
-
Radical cyclizations of cyclic ene sulfonamides occur with β-elimination of sulfonyl radicals to form polycyclic imines - PMC - NIH. (URL: )
-
Determination of Sulfonamide Residues in the Tissues of Food Animals Using Automated Precolumn Derivatization and Liquid Chromatography with Fluorescence Detection - ResearchGate. (URL: )
-
Condensation and Cyclization Reactions of 2-Hydrazinobenzimidazole, -benzoxazole, and -benzothiazole - Sci-Hub. (URL: )
-
Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers - Benchchem. (URL: )
-
Synthesis of (hydrazinecarbonyl)benzenesulfonamides (8 and 9) and... - ResearchGate. (URL: )
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed. (URL: )
-
19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. (URL: )
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (URL: )
-
ANALYTICAL METHODS - Agency for Toxic Substances and Disease Registry. (URL: )
-
Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP - YouTube. (URL: )
-
Reagents for Modifying Aldehydes and Ketones—Section 3.3 | Thermo Fisher Scientific - ZA. (URL: )
-
Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. - ResearchGate. (URL: )
-
ChemInform Abstract: Synthesis of Azines in Solid State: Reactivity of Solid Hydrazine with Aldehydes and Ketones. - ResearchGate. (URL: )
-
Cyclisation with hydrazine and its derivatives. Part V. Condensation products of arylhydrazines with biphenyl-2,2′-dicarbaldehyde and related carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (URL: )
-
ChemInform Abstract: Condensation and Cyclization Reactions of 2‐Hydrazinobenzimidazole, ‐benzoxazole, and ‐benzothiazole. - Sci-Hub. (URL: )
-
ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf - NIH. (URL: )
Sources
- 1. Hydrazone: Formation, Structure, and Reactions [chemistrylearner.com]
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- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Side Reactions in 2-Hydrazinylbenzenesulfonamide Synthesis
Welcome to the technical support guide for the synthesis of 2-Hydrazinylbenzenesulfonamide. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Achieving high purity and yield is critical, as impurities can significantly impact downstream applications, from fragment-based screening to late-stage drug development. This guide provides in-depth, field-proven insights into identifying, understanding, and mitigating common side reactions, moving beyond simple protocols to explain the causality behind critical experimental choices.
Section 1: Overview of Synthetic Pathways
The synthesis of 2-Hydrazinylbenzenesulfonamide is primarily achieved through two common pathways. The choice of route often depends on the availability of starting materials, scale, and desired purity profile.
-
Route A: Diazotization of 2-Aminobenzenesulfonamide (Orthanilamide) : This is the most prevalent method. It involves the conversion of the primary aromatic amine of orthanilamide into a diazonium salt, which is then subsequently reduced to the desired hydrazine. While effective, this route is highly sensitive to reaction conditions, and deviation can lead to a host of side products.
-
Route B: Nucleophilic Aromatic Substitution : This pathway involves the reaction of a precursor like 2-chlorobenzenesulfonamide with hydrazine hydrate. The primary challenge in this route is controlling the stoichiometry to prevent the formation of dimeric byproducts.
This guide will focus predominantly on the more common, yet more technically challenging, diazotization route.
Caption: General workflow for the synthesis of 2-Hydrazinylbenzenesulfonamide via the diazotization pathway.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis in a practical question-and-answer format.
Q1: My overall yield is significantly lower than expected. What are the primary causes?
A1: Low yield is a frequent issue, typically stemming from two critical areas:
-
Decomposition of the Diazonium Intermediate: Aryl diazonium salts are notoriously unstable at elevated temperatures.[1] The bond between the aromatic ring and the diazonium group is susceptible to cleavage, leading to the loss of N₂ gas and the formation of an aryl cation. This cation is then quenched by water to form 2-hydroxybenzenesulfonamide (a phenol), a common and often major byproduct.
-
Causality: The stability of the diazonium salt is critically dependent on temperature. For every 10°C rise above the recommended 0-5°C range, the rate of decomposition can increase exponentially.
-
Solution: Strict temperature control is non-negotiable. Use an ice/salt bath to maintain the reaction temperature between 0 and 5°C throughout the diazotization and subsequent reduction steps. Ensure the reducing agent solution is also pre-chilled before addition.
-
-
Incomplete Reduction: If the reducing agent is added too quickly, is insufficient, or is not potent enough, a portion of the diazonium salt will remain unreacted. This unreacted intermediate will then decompose during workup or purification, further lowering the yield of the desired product.
Q2: My reaction mixture turned a deep red or brown color during the diazotization step. What happened, and is the batch salvageable?
A2: This is a classic sign of an azo-coupling reaction . The electrophilic diazonium salt has reacted with an electron-rich aromatic ring. In this synthesis, the most likely coupling partner is the starting material itself, 2-aminobenzenesulfonamide.
-
Causality: Azo-coupling occurs when there is a significant concentration of the free, unprotonated primary amine available to act as a nucleophile. This happens if the reaction medium is not sufficiently acidic or if the local concentration of sodium nitrite is too high upon addition.
-
Mitigation:
-
Ensure Sufficient Acidity: Use a sufficient excess of a strong acid (e.g., HCl) to ensure the starting amine is fully protonated as its ammonium salt. This deactivates the aromatic ring towards electrophilic attack.
-
Slow, Sub-surface Addition: Add the aqueous solution of sodium nitrite (NaNO₂) slowly and dropwise, ideally below the surface of the reaction mixture with vigorous stirring. This prevents localized areas of high nitrite concentration and minimizes the formation of the reactive nitrosonium ion (NO⁺) in excess.[2][3]
-
-
Salvageability: The batch may be salvageable, but the purity will be compromised. The colored azo-compound impurity can often be difficult to remove. It is generally more efficient to restart the synthesis with stricter controls.
Q3: I'm attempting the synthesis using 2-chlorobenzenesulfonamide and hydrazine (Route B) and my mass spectrum shows a major peak at roughly double the mass of the expected product. What is this byproduct?
A3: You are likely observing the formation of the N,N'-bis(2-sulfamoylphenyl)hydrazine dimer . This is a very common side reaction when reacting sulfonyl chlorides with hydrazine.[4]
-
Causality: Hydrazine has two nucleophilic nitrogen atoms. If the concentration of the sulfonyl chloride is too high relative to hydrazine, one molecule of hydrazine can react at both ends with two molecules of the sulfonyl chloride.
-
Solution: The key is to maintain a large excess of hydrazine throughout the reaction. This is achieved by the slow, dropwise addition of the 2-chlorobenzenesulfonamide (dissolved in a suitable solvent like THF) to a vigorously stirred solution of hydrazine monohydrate (a 5-10 fold molar excess is recommended).[4] This ensures that the sulfonyl chloride molecule is more likely to encounter a fresh, unreacted hydrazine molecule rather than the mono-substituted product.
Q4: My final product is off-white or yellowish, and HPLC analysis shows several impurities. What are they and how can I remove them?
A4: A pale yellow hue is not uncommon for this compound, but significant discoloration points to impurities.[5] The hydrazine moiety is particularly susceptible to air oxidation, which can generate colored byproducts.[5]
-
Common Impurities:
-
2-Hydroxybenzenesulfonamide: From hydrolysis of the diazonium salt.
-
Azo-compounds: As discussed in Q2.
-
Unreacted 2-Aminobenzenesulfonamide: From incomplete diazotization.
-
Oxidation Products: From exposure of the final product to air.
-
-
Purification Strategy:
-
Aqueous Workup: During the workup, a wash with a mild base (e.g., sodium bicarbonate solution) can help remove the acidic 2-hydroxybenzenesulfonamide byproduct.
-
Recrystallization: This is the most effective method for purification. A mixed solvent system, such as ethanol/water, is often effective. Dissolve the crude product in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Re-heat to clarify and then allow to cool slowly.[5]
-
Activated Charcoal: If the product is highly colored, a small amount of activated charcoal can be added to the hot solution during recrystallization to adsorb colored impurities. Perform a hot filtration to remove the charcoal before cooling.[5]
-
Section 3: Optimized Protocol for Minimizing Side Reactions (Route A)
This protocol is designed to maximize yield and purity by actively controlling the variables that lead to side reactions.
Step 1: Diazotization
-
Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 2-aminobenzenesulfonamide (1.0 eq) in 3M hydrochloric acid (approx. 4.0 eq).
-
Cooling: Cool the suspension to 0°C in an ice-salt bath. Vigorous stirring is essential to create a fine, manageable slurry.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq) in cold deionized water. Add this solution dropwise via the dropping funnel over 30-45 minutes. Crucially, maintain the internal reaction temperature below 5°C at all times.
-
Stirring: After the addition is complete, stir the reaction mixture for an additional 30 minutes at 0-5°C. The formation of the diazonium salt should result in a clearer solution.
Step 2: Reduction
-
Reducer Preparation: In a separate flask, prepare a solution of stannous chloride (SnCl₂) dihydrate (2.5 - 3.0 eq) in concentrated hydrochloric acid. Cool this solution to 0°C.
-
Addition: Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. This order of addition (diazonium salt to reductant) helps to ensure the diazonium salt is immediately consumed. Maintain the temperature below 10°C during the addition.
-
Reaction Completion: After the addition, allow the mixture to stir and slowly warm to room temperature over 1-2 hours.
Step 3: Isolation and Purification
-
Precipitation: Basify the reaction mixture by the slow addition of a concentrated NaOH or KOH solution until the pH is >10. This will precipitate the tin salts and the free hydrazine base. Perform this step in an ice bath as it is highly exothermic.
-
Filtration: Filter the resulting slurry to remove the inorganic salts. Wash the filter cake with a small amount of cold water.
-
Acidification & Crystallization: Combine the filtrate and washes. Carefully re-acidify with concentrated HCl until the pH is ~1-2. The hydrochloride salt of the product should precipitate.
-
Isolation: Cool the mixture in an ice bath to maximize crystallization. Collect the product by vacuum filtration, wash with a small amount of ice-cold water, and dry under vacuum.
-
Recrystallization: If necessary, recrystallize from an ethanol/water mixture as described in Q4.
Section 4: Summary of Key Side Reactions and Mitigation Strategies
| Side Reaction | Mechanism/Cause | Appearance/Detection | Mitigation Strategy |
| Phenol Formation | Hydrolysis of the diazonium salt due to elevated temperatures.[1] | Oily byproduct; distinct peak in HPLC/LC-MS. | Maintain reaction temperature strictly between 0-5°C. |
| Azo-Coupling | Electrophilic diazonium salt attacks unprotonated starting amine. | Intense red, orange, or brown coloration of the reaction mixture. | Use sufficient excess acid; slow, sub-surface addition of NaNO₂. |
| Dimer Formation (Route B) | One hydrazine molecule reacts with two sulfonyl chloride molecules.[4] | High MW peak in MS; insoluble byproduct. | Slow addition of sulfonyl chloride to a large (5-10x) molar excess of hydrazine.[4] |
| Oxidation | Air oxidation of the final product's hydrazine moiety.[5] | Product darkens or becomes yellow/brown upon standing. | Store final product under an inert atmosphere (N₂ or Ar) at 2-8°C.[5] |
Section 5: Visualizing Key Reaction Pathways
The following diagrams illustrate the desired transformation versus the most common side reactions during the diazotization process.
Caption: Competing reaction pathways for the aryl diazonium salt intermediate.
References
-
Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. Available at: [Link]
- CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride. Google Patents.
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4-Hydrazinylbenzenesulfonamide hydrochloride | C6H10ClN3O2S. PubChem. Available at: [Link]
-
Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. National Institutes of Health (NIH). Available at: [Link]
-
I have tried to synthesize sulphonyl-hydrazides but in every reaction a dimer was produced. How can I reduce the formation of this structure?. ResearchGate. Available at: [Link]
-
Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Available at: [Link]
- US2830086A - Process of preparing organic sulfonyl hydrazides. Google Patents.
-
The Application of Sulfonyl Hydrazides in Electrosynthesis: A Review of Recent Studies. ACS Omega. Available at: [Link]
-
Diazotization of Amines. Chemistry LibreTexts. Available at: [Link]
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Trick to remember Diazotisation and coupling reaction||Amines. YouTube. Available at: [Link]
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One-pot synthesis of sulfonylhydrazones from sulfonyl chloride, hydrazine hydrate and vinyl azide in water. ResearchGate. Available at: [Link]
-
Synthesis of Hydrazine Derivatives (Hydrazides). Organic Chemistry Portal. Available at: [Link]
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Diazotization Reaction Mechanism. BYJU'S. Available at: [Link]
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Synthesis and Reactions of Sulphone Hydrazides. Scholarly Community Encyclopedia. Available at: [Link]
-
Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Scientific Research Publishing. Available at: [Link]
Sources
Purification of crude 2-Hydrazinylbenzenesulfonamide by recrystallization
Technical Support Center: Purification of 2-Hydrazinylbenzenesulfonamide
Welcome to the technical support center for the purification of 2-Hydrazinylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for downstream applications, such as the synthesis of active pharmaceutical ingredients. Here, we address common challenges encountered during the recrystallization of this key intermediate, providing not just solutions but also the underlying principles to empower your experimental success.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude 2-Hydrazinylbenzenesulfonamide?
A1: The impurity profile is highly dependent on the synthetic route employed.
-
From 4-chlorobenzenesulfonamide: The primary impurity is often the unreacted starting material, 4-chlorobenzenesulfonamide.[1]
-
From 4-aminobenzenesulfonamide (Sulfanilamide): Residual sulfanilamide and byproducts from the diazotization and reduction steps can be present.[1]
-
General Impurities: Oxidation of the sensitive hydrazine moiety can lead to colored degradation products.[1] Other potential impurities include reagents, catalysts, and inorganic salts from the manufacturing process.[2][]
Q2: What is the ideal solvent system for the recrystallization of 2-Hydrazinylbenzenesulfonamide?
A2: An ideal solvent should dissolve the compound completely at an elevated temperature but poorly at room or sub-ambient temperatures, while impurities remain soluble or insoluble throughout the process.[4] For sulfonamides, polar protic solvents are generally effective. Ethanol, isopropanol, and aqueous mixtures (e.g., ethanol/water or methanol/water) are excellent starting points.[4][5] Small-scale solubility tests are always recommended to determine the optimal solvent or co-solvent ratio for your specific crude material.[4]
Q3: My purified product has a persistent off-white or yellowish color. Is this acceptable, and can it be removed?
A3: A pale yellow hue is not uncommon for this compound and may not necessarily indicate significant impurity.[1] However, a pronounced color often points to oxidized impurities. If a higher-purity, colorless material is required, you can perform a decolorization step. After dissolving the crude solid in the hot solvent, add a small amount (typically 1-2% w/w) of activated charcoal and keep the solution at a gentle boil for 5-10 minutes. The charcoal is then removed via hot filtration.[1][6]
Q4: What are the recommended storage conditions for purified 2-Hydrazinylbenzenesulfonamide?
A4: The compound is sensitive to atmospheric oxidation and is hygroscopic.[7] To maintain purity and long-term stability, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and refrigerated at 2-8°C.[1][7]
Troubleshooting Guide: Recrystallization Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing a logical path to resolving common issues.
Problem 1: No Crystals Form Upon Cooling
Q: I have allowed my hot, clear solution to cool to room temperature and even placed it in an ice bath, but no crystals have formed. What is wrong?
A: This is a classic problem that typically points to one of two scenarios: excessive solvent or a supersaturated solution that resists nucleation.[6]
-
Causality: For crystallization to occur, the solution must be saturated with the solute at a given temperature. If too much solvent was added, the concentration of 2-Hydrazinylbenzenesulfonamide may not reach the saturation point even at low temperatures.[6] Alternatively, the solution may be supersaturated, a metastable state where the solute concentration is higher than its solubility, but the energy barrier for crystal nucleation has not been overcome.[6]
-
Solutions:
-
Induce Nucleation:
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.[6][8]
-
Seeding: Add a single, pure "seed" crystal of 2-Hydrazinylbenzenesulfonamide from a previous successful batch. This crystal acts as a template for further crystallization.[6][8]
-
-
Reduce Solvent Volume: If nucleation techniques fail, it is highly likely that too much solvent was used. Gently heat the solution to boil off a portion of the solvent, thereby increasing the solute concentration. Allow the solution to cool again.[9]
-
Add an Anti-Solvent: If using a single solvent system (e.g., ethanol), you can slowly add a miscible "anti-solvent" in which the compound is insoluble (e.g., water) until the solution becomes persistently turbid. This reduces the overall solubility and promotes crystallization.[8]
-
Problem 2: The Compound "Oils Out" Instead of Crystallizing
Q: Upon cooling, my product separates as an oily liquid rather than a crystalline solid. Why is this happening?
A: "Oiling out" occurs when the solute separates from the solution at a temperature above its own melting point.[6] This phenomenon is often caused by a high concentration of impurities, which significantly depresses the melting point of the crude material, or by cooling the solution too rapidly.[6][9]
-
Causality: The presence of impurities disrupts the crystal lattice, lowering the energy required to melt the solid. If this depressed melting point is below the temperature of the solution when it becomes saturated, the compound will separate as a liquid (oil) instead of a solid.
-
Solutions:
-
Re-dissolve and Cool Slowly: Reheat the mixture until the oil fully redissolves. Add a small amount of additional hot solvent (1-5% of the total volume) to slightly decrease the saturation temperature.[6][9] Crucially, allow the flask to cool much more slowly. Insulate the flask with a cloth or place it in a warm water bath that is allowed to cool to ambient temperature over several hours. Slow cooling is essential for forming an ordered crystal lattice.[8]
-
Change the Solvent System: The chosen solvent's boiling point may be too high. Select a solvent or solvent mixture with a lower boiling point.[6]
-
Preliminary Purification: If the crude material is heavily contaminated, a preliminary purification step like column chromatography may be necessary before attempting recrystallization.[6]
-
Problem 3: Very Low Yield of Recovered Product
Q: After filtration and drying, my final yield is extremely low. Where did my product go?
A: A low yield is most commonly attributed to using an excessive amount of solvent, incomplete cooling, or premature crystallization during hot filtration.[6][8][9]
-
Causality: A portion of the product will always remain dissolved in the mother liquor; this is an inherent aspect of recrystallization. However, using too much solvent dramatically increases the amount of product lost in this way.[9] Similarly, if the solution is not cooled sufficiently, more product will remain dissolved.
-
Solutions:
-
Optimize Solvent Volume: In your next attempt, use the minimum amount of hot solvent necessary to fully dissolve the crude solid. This is the most critical factor for maximizing yield.[8]
-
Ensure Complete Cooling: After the flask reaches room temperature, place it in an ice-water bath for at least 30 minutes to maximize precipitation before filtering.[8]
-
Check the Mother Liquor: If you have retained the filtrate (mother liquor), you can test for remaining product by concentrating a small sample. If a significant amount of solid appears, your low yield was likely due to using too much solvent. You can attempt to recover a second crop of crystals by boiling off some solvent from the mother liquor and re-cooling, though this crop will be less pure than the first.
-
Prevent Premature Crystallization: If solid crystallizes on the filter paper or in the funnel during a hot filtration step, it indicates the apparatus was too cold. Re-dissolve the material and repeat the filtration using pre-heated glassware (funnel and receiving flask).[6][10]
-
Standard Recrystallization Protocol for 2-Hydrazinylbenzenesulfonamide
This protocol provides a robust starting point. Adjustments to solvent choice and volume may be necessary based on the purity of your crude material.
-
Solvent Selection: Perform small-scale tests to identify a suitable solvent. Ethanol or an ethanol/water mixture is often effective.
-
Dissolution: Place the crude 2-Hydrazinylbenzenesulfonamide in an Erlenmeyer flask. Add a minimal amount of the chosen solvent, just enough to create a slurry.[4] Heat the mixture to boiling with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and reheat to boiling for 5-10 minutes.[1]
-
Hot Filtration (If Necessary): If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a pre-heated receiving flask.[6]
-
Crystallization: Cover the flask containing the hot, clear filtrate and allow it to cool slowly to room temperature. Do not disturb the flask during this period to promote the growth of large, pure crystals.[4]
-
Maximize Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[4]
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.[1]
Data & Visualizations
Data Tables
Table 1: Solvent Selection Guide for Sulfonamide Recrystallization
| Solvent System | Boiling Point (°C) | Characteristics | Suitability Notes |
| Ethanol (95%) | ~78 | Good general-purpose solvent for many sulfonamides.[4] | Excellent starting point. High solubility when hot, lower when cold. |
| Isopropanol | 82 | Similar properties to ethanol, slightly less polar.[4] | A good alternative if ethanol proves too effective a solvent at room temp. |
| Methanol/Water | Varies | A powerful co-solvent system. The ratio can be tuned to optimize solubility.[5] | Ideal for adjusting polarity. Start with dissolving in minimal hot methanol, then add hot water dropwise until turbidity persists. |
| Water | 100 | Generally a poor solvent for organic sulfonamides unless in salt form.[11] | Can be used as an anti-solvent with more soluble organic solvents like ethanol or methanol.[8] |
Table 2: Potential Impurity Profile of 2-Hydrazinylbenzenesulfonamide
| Impurity Name | Origin | Impact on Purification |
| 4-chlorobenzenesulfonamide | Synthetic Starting Material[12] | Can co-crystallize if solubility profiles are similar. Purity should be monitored by HPLC. |
| 4-aminobenzenesulfonamide | Synthetic Starting Material[5] | Generally has different solubility characteristics, making it easier to separate. |
| Oxidation Byproducts | Degradation of Hydrazine Moiety[1] | Often colored, can be removed with activated charcoal. Can act as nucleation inhibitors. |
| Inorganic Salts | Reagents/Byproducts (e.g., NaCl) | Typically insoluble in organic solvents and can be removed by hot filtration. |
Process Diagrams
Caption: Standard experimental workflow for purification by recrystallization.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. uspnf.com [uspnf.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
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- 10. ocw.mit.edu [ocw.mit.edu]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. CN110256304A - The preparation method of 4-hydrazinobenzene-1-sulfonamide hydrochloride - Google Patents [patents.google.com]
Technical Support Center: Scaling Up 2-Hydrazinylbenzenesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 2-Hydrazinylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common challenges encountered during laboratory and pilot-plant scale production. Our focus is on providing practical, field-proven insights grounded in scientific principles to ensure the safe, efficient, and reproducible synthesis of this important chemical intermediate.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis and handling of 2-Hydrazinylbenzenesulfonamide and its precursors.
Q1: What are the primary synthesis routes for 2-Hydrazinylbenzenesulfonamide?
A1: There are two primary, well-established methods for the synthesis of 2-Hydrazinylbenzenesulfonamide. The choice of route often depends on the availability of starting materials, desired purity, yield, and the scalability of the process.[1][2]
-
Method 1: Reaction of 2-Chlorobenzenesulfonamide with Hydrazine Hydrate: This is a direct nucleophilic aromatic substitution reaction. While conceptually straightforward, it often requires elevated temperatures and pressures for optimal conversion, making it well-suited for industrial-scale production where specialized equipment like autoclaves are available.[1]
-
Method 2: Diazotization and Reduction of 2-Aminobenzenesulfonamide: This classic two-step approach begins with the readily available 2-aminobenzenesulfonamide (orthanilamide). The first step is the diazotization of the primary aromatic amine, followed by the reduction of the resulting diazonium salt to the desired hydrazine.[1][2] This method is widely used but requires strict temperature control due to the instability of the diazonium salt intermediate.[1]
Q2: What are the main safety concerns associated with the production of 2-Hydrazinylbenzenesulfonamide?
A2: The primary safety concerns stem from the inherent hazards of the reagents and intermediates involved.
-
Hydrazine and its derivatives: Hydrazine is toxic, a suspected carcinogen, and can be flammable over a wide range of concentrations in air.[3][4] It is crucial to handle hydrazine in a well-ventilated area, such as a fume hood, and to use appropriate personal protective equipment (PPE), including gloves and safety goggles.[5]
-
Diazonium Salts: Aryl diazonium salts are notoriously unstable and can be explosive, especially in the solid state or at elevated temperatures.[6][7][8][9] It is imperative to maintain low temperatures (typically below 5°C) during their formation and to use them in solution without isolation whenever possible.[6][9]
-
Exothermic Reactions: The reaction of sulfonyl chlorides with hydrazine can be exothermic.[9] On a large scale, efficient heat removal is critical to prevent thermal runaway.
Q3: My final product of 2-Hydrazinylbenzenesulfonamide has a persistent off-white or yellowish color. What is the likely cause and how can I fix it?
A3: A pale yellow color is not uncommon for this compound. However, a significant discoloration often points to the presence of impurities arising from oxidation or side reactions. The hydrazine moiety is susceptible to oxidation, which can form colored byproducts. To mitigate this, minimize exposure of the reaction mixture and the isolated product to air and light.[10] During purification, you can try treating a hot solution of the product with a small amount of activated charcoal, followed by hot filtration before crystallization.[10]
Q4: I am observing significant batch-to-batch variability in my 2-Hydrazinylbenzenesulfonamide synthesis. What are the common causes?
A4: Batch-to-batch variability is a common challenge in scaling up pharmaceutical intermediate production and can stem from several factors:[11][12][13]
-
Inconsistent Raw Material Quality: Variations in the purity of starting materials can introduce impurities that affect the reaction.
-
Poor Process Control: Fluctuations in critical process parameters such as temperature, addition rates of reagents, and mixing efficiency can lead to different impurity profiles and yields.
-
Inefficient Heat Transfer: As batch size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging and potentially leading to localized hotspots and side reactions.[14]
A data-centric approach, including the implementation of Process Analytical Technology (PAT) and adhering to Quality by Design (QbD) principles, is crucial for managing and reducing this variability.[11][13]
II. Troubleshooting Guides
This section provides a structured approach to troubleshooting specific issues you may encounter during the scale-up of 2-Hydrazinylbenzenesulfonamide production.
A. Reaction-Related Issues
| Symptom | Potential Root Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Low Yield | Incomplete reaction: Insufficient reaction time, inadequate mixing, or incorrect stoichiometry.[15] | - Monitor the reaction progress using in-process controls like HPLC or TLC to determine the optimal reaction time. - Ensure efficient mixing, especially in larger reactors, to maintain homogeneity. - Verify the stoichiometry of your reagents. |
| Side reactions: Formation of byproducts such as N,N'-di(benzenesulfonyl)hydrazine.[16] | - Control the rate of addition of the sulfonyl chloride to the hydrazine solution to avoid localized high concentrations.[16] - Maintain the recommended reaction temperature to minimize temperature-dependent side reactions. | |
| High Impurity Profile | Formation of N,N'-di(benzenesulfonyl)hydrazine: This is a common byproduct when a second molecule of sulfonyl chloride reacts with the product.[16] | - Use a slight excess of hydrazine hydrate. - Add the benzenesulfonyl chloride solution slowly and sub-surface to ensure rapid mixing and reaction with hydrazine.[16] |
| Degradation of diazonium salt (in the diazotization route): Leads to a variety of phenolic and other byproducts. | - Strictly maintain the reaction temperature below 5°C.[6][9] - Use the diazonium salt solution immediately after preparation and avoid storage. | |
| Exothermic Runaway/Poor Temperature Control | Inadequate heat removal: The exothermic nature of the reaction overwhelms the cooling capacity of the reactor, especially at larger scales.[14] | - Ensure the reactor's cooling system is appropriately sized for the scale of the reaction. - Control the addition rate of the limiting reagent to manage the rate of heat generation. - Consider using a lower-boiling point solvent to provide an additional safety measure through reflux cooling. |
B. Purification & Isolation Issues
| Symptom | Potential Root Cause(s) | Suggested Troubleshooting Steps & Solutions |
| Product "Oils Out" During Crystallization | High impurity levels: Impurities can lower the melting point of the product and interfere with crystal lattice formation.[17] | - Perform a pre-purification step, such as a wash or a charcoal treatment of the solution, to remove some impurities before crystallization. - Try a different solvent system for crystallization. |
| Cooling rate is too fast: Rapid cooling can lead to supersaturation levels that favor amorphous precipitation over ordered crystallization.[10] | - Allow the solution to cool slowly to room temperature before further cooling in an ice bath. - Introduce seed crystals to promote controlled crystallization. | |
| Needle-like Crystals Leading to Difficult Filtration and Drying | Inherent crystal habit of the compound: Some compounds, particularly those with strong directional intermolecular interactions, tend to form needle-like crystals.[12][18] | - Experiment with different crystallization solvents or solvent mixtures to influence crystal morphology. - Control the level of supersaturation during crystallization, as high supersaturation can favor the growth of high-aspect-ratio crystals.[19] - Be aware that needle-shaped crystals are prone to breakage during pressure filtration and agitated drying, which can alter the particle size distribution.[6][7] |
| Poor Filtration Performance | Clogged filter media: Fine particles or amorphous material can block the pores of the filter cloth.[2] | - Ensure complete crystallization before filtration. - Consider using a filter aid if the particle size is very fine. |
| High viscosity of the mother liquor: Can slow down the filtration process significantly. | - Dilute the slurry with an appropriate anti-solvent before filtration. - Optimize the filtration temperature to reduce viscosity. |
III. Experimental Protocols & Methodologies
A. Synthesis of 2-Hydrazinylbenzenesulfonamide from 2-Chlorobenzenesulfonamide (Conceptual Protocol)
This protocol is a conceptual guide and should be optimized for your specific laboratory and scale.
-
Reaction Setup: In a suitable pressure reactor (autoclave), charge 2-chlorobenzenesulfonamide and an excess of hydrazine hydrate (e.g., a molar ratio of 1:8 to 1:15).[1]
-
Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen, to remove oxygen.
-
Reaction Conditions: Heat the stirred reaction mixture to 120-125°C and maintain the pressure at 0.8-1.2 MPa.[1]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC) until the starting material is consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to induce crystallization.
-
Filter the crude product.
-
The resulting solid can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of methanol and water).[1]
-
B. In-Process Control (IPC) using Process Analytical Technology (PAT)
To ensure batch-to-batch consistency and process safety, the implementation of PAT is highly recommended.[14][20][21]
-
FTIR Spectroscopy: An in-situ FTIR probe can be used to monitor the concentration of reactants and products in real-time, providing valuable kinetic data and helping to identify the reaction endpoint accurately.[22]
-
Online HPLC: Automated sampling and online HPLC analysis can provide near real-time information on the purity profile of the reaction mixture, allowing for timely adjustments to process parameters.[20]
IV. Visualizations
A. Workflow for Troubleshooting Impurity Issues in Crystallization
Caption: A decision-making workflow for troubleshooting impurity issues during the crystallization of 2-Hydrazinylbenzenesulfonamide.
B. Key Considerations for Scaling Up the Synthesis
Caption: Interrelated factors to consider for the successful scale-up of 2-Hydrazinylbenzenesulfonamide production.
V. References
-
Zaether. (n.d.). Navigating Batch-to-Batch Variability with a Data-Centric Approach. Retrieved from [Link]
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Tianming Pharmaceutical. (n.d.). Batch-to-Batch Consistency: Why It Matters for Intermediates. Retrieved from [Link]
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ACS Publications. (n.d.). Safe Scale-Up of a Hydrazine Condensation by the Addition of a Base. Retrieved from [Link]
-
MDPI. (2023, August 8). Catalyst Design through Grafting of Diazonium Salts—A Critical Review on Catalyst Stability. Retrieved from [Link]
-
(n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]
-
RSC Publishing. (n.d.). Crystal growth and morphology control of needle-shaped organic crystals. Retrieved from [Link]
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ResearchGate. (n.d.). Compact Crystallization, Filtration, and Drying for the Production of Active Pharmaceutical Ingredients | Request PDF. Retrieved from [Link]
-
Maximum Academic Press. (2025, June 30). Reaction mechanism and thermal hazard assessment of diazotization for 2-aminonaphthalene-1,5-disulfonic acid (2-ANDSA). Retrieved from [Link]
-
VxP Pharma. (2020, January 11). Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Reactive Chemical Hazards of Diazonium Salts. Retrieved from [Link]
-
ACS Publications. (2020, November 25). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO | Organic Letters. Retrieved from [Link]
-
University of Florida | EHS. (2024, April 2). LESSON LEARNED. Retrieved from [Link]
-
American Pharmaceutical Review. (2012, May 4). Using Process Analytical Technology (PAT) Tools to Support Flow Chemistry Development and Production. Retrieved from [Link]
-
ResearchGate. (n.d.). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism | Request PDF. Retrieved from [Link]
-
Semantic Scholar. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Process Analytical Technology (PAT) - Enhance Quality and Efficiency. Retrieved from [Link]
-
(n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
NIH. (2023, September 20). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Batch-to-Batch Variation: A Key Component for Modeling Chemical Manufacturing Processes | Request PDF. Retrieved from [Link]
-
Stepscience. (n.d.). Process Analytical Technology - PAT. Retrieved from [Link]
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Pharmaceutical Technology. (n.d.). A Troubleshooting Guide for Topical Drug Manufacturing. Retrieved from [Link]
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HWS Labortechnik Mainz. (2025, August 28). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Retrieved from [Link]
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ElectronicsAndBooks. (n.d.). The Heat of Formation of Hydrazine and of Hydrazine Hydrate. Retrieved from [Link]
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The Pharma Master. (n.d.). Troubleshooting. Retrieved from [Link]
-
Google Patents. (n.d.). US2830086A - Process of preparing organic sulfonyl hydrazides. Retrieved from
-
ResearchGate. (2020, July 6). (PDF) A Structured Approach to Cope with Impurities During Industrial Crystallization Development. Retrieved from [Link]
-
(n.d.). Current Thoughts on Critical Process Parameters and API Synthesis. Retrieved from [Link]
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(n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Retrieved from [Link]
-
NIH. (n.d.). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. Retrieved from [Link]
-
PubMed. (2019, December 9). Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4. Retrieved from [Link]
-
ResearchGate. (n.d.). The reaction of benzenesulfonyl chloride and the primary amine group of.... Retrieved from [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. (n.d.). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
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NIH. (2021, March 17). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III. Retrieved from [Link]
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(2013, September 25). Industrial Crystallization of Pharmaceuticals: Capability Requirements to Support an Outsourcing Paradigm. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). p-Toluenesulfonylhydrazide. Retrieved from [Link]
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PubMed. (2009, August 6). Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. Retrieved from [Link]
-
ResearchGate. (n.d.). The influence of impurities and solvents on crystallization | Request PDF. Retrieved from [Link]
-
NASA Technical Reports Server. (n.d.). In-Situ Analysis of Hydrazine Decomposition Products. Retrieved from [Link]
-
ResearchGate. (2025, August 6). The effect of critical process parameters in manufacturing (filling process) of dry powders for oral suspensions. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Continuous-Flow Process for the Synthesis of 2-Ethylphenylhydrazine Hydrochloride. Retrieved from [Link]
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- 5. Sulfonamide Synthesis via Calcium Triflimide Activation of Sulfonyl Fluorides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Overcoming Poor Solubility of Sulfonamide Compounds in Assays
Welcome to the Technical Support Center dedicated to addressing the challenges associated with the poor solubility of sulfonamide compounds in experimental assays. This resource is designed for researchers, scientists, and drug development professionals who encounter solubility-related hurdles during their work. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these common yet complex issues.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the solubility of sulfonamide compounds.
Q1: Why do many sulfonamide compounds exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many sulfonamides is rooted in their molecular structure. These compounds contain a sulfonamide functional group (-SO₂NH₂ or -SO₂NHR) which, depending on the rest of the molecule, can contribute to a high crystal lattice energy.[1] The overall hydrophobicity/hydrophilicity balance of the molecule plays a significant role; for instance, the unionized form of sulfonamide units is considered hydrophobic.[2] Furthermore, the structural characteristics of sulfonamides can influence their solubility in different solvents.[3][4] Many new chemical entities, including sulfonamides, are poorly water-soluble, which can pose significant challenges for formulation and bioavailability.[5][6]
Q2: How does pH influence the solubility of sulfonamide compounds?
A2: The solubility of sulfonamides is highly dependent on the pH of the solution.[7] Sulfonamides are typically weakly acidic, and their solubility can be significantly increased by adjusting the pH.[8] In their protonated (neutral) form, they are often less soluble.[9] As the pH increases above their pKa, they deprotonate to form a more soluble anionic species.[2][10] Conversely, decreasing the pH can lead to increased sorption and reduced mobility in certain environments.[7][11] Therefore, careful control of pH is a critical first step in addressing solubility issues.
Q3: What are cosolvents and how can they improve the solubility of my sulfonamide compound?
A3: Cosolvents are organic solvents that are miscible with water and are used to increase the solubility of poorly soluble compounds.[12] Common cosolvents used in assays include dimethyl sulfoxide (DMSO), ethanol, and polyethylene glycol (PEG).[13] These solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for lipophilic compounds to dissolve.[14] The choice of cosolvent and its concentration can have a significant impact on solubility.[13][15] However, it's important to be aware that high concentrations of cosolvents can sometimes negatively impact enzyme activity or cell viability in biological assays.
Q4: What is "DMSO shock" and how can I avoid it?
A4: "DMSO shock," also known as precipitation upon dilution, occurs when a compound that is highly soluble in a concentrated DMSO stock solution rapidly precipitates when diluted into an aqueous buffer.[16] This happens because the compound's solubility limit is exceeded in the final aqueous environment. To avoid this, it is crucial to employ proper dilution techniques. Instead of adding the aqueous buffer to the DMSO stock, the concentrated stock should be added to the full volume of the vigorously mixing buffer.[16][17] This rapid dispersion helps to prevent localized high concentrations of the compound that can lead to precipitation.
Part 2: Troubleshooting Guides
This section provides step-by-step guidance for resolving specific solubility-related problems encountered during experiments.
Troubleshooting Issue 1: My sulfonamide compound precipitates out of the buffer upon addition.
Underlying Cause: This is a classic sign that the compound's solubility limit has been exceeded in the final assay buffer. This can be due to an inappropriate buffer pH, the absence of a suitable cosolvent, or an improper dilution method.[16]
Step-by-Step Troubleshooting Protocol:
-
Verify Buffer pH:
-
Introduce a Cosolvent:
-
If pH adjustment alone is insufficient, introduce a biocompatible cosolvent. DMSO is a common starting point due to its high solubilizing power for many organic compounds.[16][18]
-
Start with a low percentage of the cosolvent (e.g., 0.5-1% v/v) in your final assay volume and gradually increase it if necessary.
-
Always run a vehicle control (buffer with the same concentration of cosolvent) to ensure the solvent itself does not interfere with your assay.
-
-
Optimize Dilution Technique:
-
Prepare a high-concentration stock solution of your compound in 100% DMSO.[19]
-
To prepare your working solution, add the DMSO stock directly to the full volume of your assay buffer while vortexing or stirring vigorously.[16] This ensures rapid and uniform dispersion.
Workflow for Preparing Working Solutions from a DMSO Stock
Caption: Recommended workflow for diluting a DMSO stock solution.
-
Troubleshooting Issue 2: Assay results are inconsistent or show poor dose-response curves.
Underlying Cause: Inconsistent results or irregular dose-response curves can be a consequence of compound aggregation.[20] At concentrations above their critical aggregation concentration (CAC), poorly soluble compounds can form aggregates that can non-specifically inhibit enzymes or interfere with assay readouts.[21]
Step-by-Step Troubleshooting Protocol:
-
Assess Potential for Aggregation:
-
Review the physicochemical properties of your compound. High lipophilicity is often associated with a higher propensity for aggregation.
-
Perform a detergent-based counter-screen. The inclusion of a small amount of a non-ionic detergent, such as Triton X-100 (e.g., 0.01%), can disrupt aggregates. If the inhibitory activity of your compound is significantly reduced in the presence of the detergent, aggregation is a likely cause.
-
-
Solubility Enhancement to Mitigate Aggregation:
-
Employ the solubility enhancement strategies outlined in "Troubleshooting Issue 1" (pH adjustment, use of cosolvents). By keeping the compound fully solubilized, you can prevent the formation of aggregates.
-
Consider more advanced formulation strategies if simple methods are insufficient. These can include the use of cyclodextrins to form inclusion complexes or the preparation of solid dispersions.[5][12][22]
-
-
Optimize Assay Conditions:
-
Lower the final concentration of your compound in the assay if possible.
-
Ensure thorough mixing of all assay components.
Decision Tree for Addressing Inconsistent Assay Results
Caption: Decision-making workflow for troubleshooting inconsistent assay data.
-
Part 3: Data Summaries and Advanced Strategies
For challenging compounds, more advanced formulation techniques may be necessary. The following table summarizes some of these approaches.
Table 1: Advanced Solubility Enhancement Strategies
| Strategy | Mechanism of Action | Key Considerations |
| Solid Dispersions | The drug is dispersed in a hydrophilic matrix, often in an amorphous state, which improves dissolution.[5][22] | Requires specialized equipment for preparation (e.g., spray drying, hot-melt extrusion). The choice of carrier polymer is critical.[6][12] |
| Cyclodextrin Complexation | Cyclodextrins form inclusion complexes with the drug, increasing its apparent solubility by providing a hydrophilic exterior.[12] | The stoichiometry of the complex and the binding constant are important parameters. Not all molecules will form stable complexes.[23] |
| Use of Surfactants | Surfactants form micelles that can encapsulate hydrophobic drugs, increasing their solubility in aqueous solutions.[13] | The choice of surfactant (anionic, cationic, or non-ionic) and its concentration relative to the critical micelle concentration (CMC) are important.[13] Can sometimes interfere with biological assays. |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, which can enhance absorption in vivo.[23][24] | More relevant for in vivo studies than for in vitro biochemical assays. The complexity of the formulation can be high.[25] |
References
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Kim, Y. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. Available from: [Link]
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ResearchGate. (2002). pH-Induced solubility transition of sulfonamide-based polymers. Available from: [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). Available from: [Link]
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The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. The BMJ, 1(4289), 352. Available from: [Link]
-
Jadhav, N. R., et al. (2020). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics, 12(7), 644. Available from: [Link]
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Smirnovienė, J., & Matulis, D. (2025). Sulfonamide Inhibitors of Amyloid Aggregation: A Promising Path against Neurodegenerative Diseases. ChemMedChem. Available from: [Link]
-
NUCLEUS information resources. (2010). SOP Sulfonamides in tissue 2010. Available from: [Link]
-
Park, J., & Huwe, J. K. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Chemosphere, 154, 365-373. Available from: [Link]
-
ResearchGate. (2016). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. Available from: [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Available from: [Link]
-
Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available from: [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. Available from: [Link]
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Hilaris Publisher. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Journal of Formulation Science & Bioavailability, 8, 212. Available from: [Link]
-
World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available from: [Link]
-
Hadjittofi, E., & O'Shaughnessy, O. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. Available from: [Link]
-
Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Available from: [Link]
-
Perlovich, G. L., et al. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, 65(2), 679-690. Available from: [Link]
-
R Discovery. (2022). The effect of cosolvents and surfactants on the solubility of sulfasalazine. Available from: [Link]
-
Sultan, A. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(52), 32923-32938. Available from: [Link]
-
ResearchGate. (2020). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Available from: [Link]
-
ChemIntel360. (2024). The Critical Role of Excipients in Enhancing Drug Absorption. Available from: [Link]
-
Kawakami, K., et al. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. International Journal of Pharmaceutics, 297(1-2), 143-150. Available from: [Link]
-
European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Available from: [Link]
-
Wiley Online Library. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(31), e202202613. Available from: [Link]
-
Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Available from: [Link]
-
PubChem. (n.d.). Dimethyl Sulfoxide. Available from: [Link]
-
NCBI Bookshelf. (2017). Assay Interference by Aggregation. In Assay Guidance Manual. Available from: [Link]
-
PubMed. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]
-
National Institutes of Health. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Available from: [Link]
-
National Institutes of Health. (n.d.). Preparation of sulfonamides from N-silylamines. Available from: [Link]
-
PubMed. (1983). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Available from: [Link]
-
MDPI. (2022). Thermodynamic Analysis of the Solubility of Sulfadiazine in (Acetonitrile + 1-Propanol) Cosolvent Mixtures from 278.15 K to 318.15 K. Processes, 10(12), 2697. Available from: [Link]
-
ResearchGate. (2005). Solubilization behavior of a poorly soluble drug under combined use of surfactants and cosolvents. Available from: [Link]
-
National Institutes of Health. (n.d.). Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic. Available from: [Link]
-
National Institutes of Health. (n.d.). Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. Available from: [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Available from: [Link]
-
MDPI. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3698. Available from: [Link]
-
KNAUER. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available from: [Link]
-
Scribd. (n.d.). Solubility Data of DMSO. Available from: [Link]
-
PubMed. (1984). Dimethyl sulfoxide (DMSO): a review. Available from: [Link]
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- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bmj.com [bmj.com]
- 9. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
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- 12. hilarispublisher.com [hilarispublisher.com]
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- 14. researchgate.net [researchgate.net]
- 15. Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Dimethyl sulfoxide (DMSO): a review - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 23. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
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- 25. youtube.com [youtube.com]
Technical Support Center: Interpreting Ambiguous Results in Carbonic Anhydrase Inhibition Assays
Welcome to the technical support center for carbonic anhydrase (CA) inhibition assays. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of CA assays and troubleshoot ambiguous results. Carbonic anhydrases are a family of metalloenzymes crucial in physiological processes like pH regulation and CO₂ transport.[1] Their role in diseases such as glaucoma, epilepsy, and cancer makes them a key target for drug development.[1][2][3]
Accurate determination of inhibitor potency is paramount, but various factors can lead to confounding data. This center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to ensure the integrity and reproducibility of your results.
I. Troubleshooting Guide: Decoding Ambiguous Assay Signals
This section addresses common ambiguous results encountered in CA inhibition assays, delving into their root causes and providing actionable solutions.
Problem 1: Incomplete Inhibition or "Shallow" IC₅₀ Curves
Observation: Your dose-response curve plateaus at a level of inhibition significantly less than 100%, even at high inhibitor concentrations. The curve appears shallow and may not fit a standard sigmoidal model well.
Potential Causes & Troubleshooting Steps:
-
Compound Solubility: This is a primary culprit. If an inhibitor's concentration exceeds its aqueous solubility limit, it can precipitate out of the assay buffer, leading to an artificially low apparent potency and an incomplete inhibition curve.[4][5][6]
-
Compound Aggregation: Some compounds form aggregates at higher concentrations, which can lead to non-specific inhibition and unusual dose-response curves.[8]
-
Action: Include a non-ionic detergent like Triton X-100 (e.g., 0.01%) in your assay buffer to disrupt aggregate formation.[8] Re-test the compound to see if the curve shape normalizes.
-
-
Time-Dependent Inhibition: The inhibitor may bind slowly or irreversibly to the enzyme, a phenomenon known as time-dependent inhibition (TDI).[9] Standard assay incubation times may not be sufficient to reach equilibrium.
-
Action: Perform a pre-incubation experiment where the enzyme and inhibitor are mixed and incubated for varying periods (e.g., 0, 15, 30, 60 minutes) before adding the substrate. A leftward shift in the IC₅₀ curve with increasing pre-incubation time is indicative of TDI.[9]
-
-
Assay Artifacts: The inhibitor might be interfering with the detection method (e.g., absorbance of a pH indicator) rather than the enzyme itself.[8]
-
Action: Run a control experiment without the enzyme to see if the compound affects the assay signal.[8]
-
Problem 2: High Background Signal or Apparent "Activation" at Low Inhibitor Concentrations
Observation: The negative control wells (no inhibitor) show a high rate of substrate conversion, or at low concentrations, the test compound appears to increase the enzyme's activity before inhibition is observed.
Potential Causes & Troubleshooting Steps:
-
Buffer Participation in Catalysis: The choice of buffer is critical. Some buffers can actively participate in the proton transfer step of the CA catalytic mechanism, affecting the overall reaction rate.[10][11][12] This can lead to high and variable background rates. For example, certain imidazole-based buffers can act as proton acceptors, enhancing the catalytic rate.[10]
-
Action: Switch to a non-participating buffer system. While Tris-HCl or Tris-Sulfate are commonly used, their pKa is temperature-dependent.[1] Consider buffers like HEPES or MOPS, but always validate them for non-interference.[10] Studies have shown that buffers like barbitone can yield higher activities compared to Tricine, Hepes, or Tris.[13]
-
-
Contaminated Reagents: Impurities in the enzyme preparation, substrate, or buffer can lead to a high uncatalyzed reaction rate.
-
Action: Ensure the purity of your CA enzyme. Use freshly prepared, high-purity substrate and buffer solutions. Filter-sterilize buffers to remove any microbial contamination that could affect pH.
-
-
Substrate Instability: The substrate, such as p-nitrophenyl acetate (p-NPA), can undergo spontaneous hydrolysis, contributing to the background signal.[1]
Problem 3: Poor Reproducibility and Inconsistent IC₅₀ Values
Observation: Replicate experiments yield significantly different IC₅₀ values, making it difficult to establish a reliable structure-activity relationship (SAR).
Potential Causes & Troubleshooting Steps:
-
Enzyme Instability: Carbonic anhydrase can lose activity over time, especially if not stored properly or subjected to repeated freeze-thaw cycles.[1]
-
Inaccurate Pipetting: Small variations in the volumes of enzyme, substrate, or inhibitor can lead to large errors, especially in a 96- or 384-well format.
-
Action: Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions like DMSO stocks. Ensure proper mixing in each well after adding reagents.
-
-
Edge Effects in Microplates: Evaporation from the outer wells of a microplate can concentrate reagents, leading to artifactual results.
-
Action: Avoid using the outermost wells for critical samples. Fill these wells with buffer or water to create a humidity barrier. Ensure your plate reader has a uniform temperature across the plate.
-
II. Frequently Asked Questions (FAQs)
Q1: Which assay method is the "gold standard" for measuring CA activity?
A1: The stopped-flow spectrophotometric method is widely considered the most reliable for determining steady-state kinetic parameters like kcat and KM.[16][17] This method allows for rapid mixing of reactants and monitoring of the initial, linear phase of the CO₂ hydration reaction, which is crucial for accurate kinetic measurements.[16][18] However, for routine inhibitor screening, colorimetric assays using substrates like p-nitrophenyl acetate (p-NPA) are more common due to their simplicity and high-throughput compatibility.[1][19]
Q2: How do I choose the right buffer for my CA assay?
A2: The buffer is a critical component that can significantly impact results.[10][13] The ideal buffer should:
-
Have a pKa close to the desired assay pH.
-
Not directly participate in the catalytic mechanism.[10][11]
-
Not inhibit the enzyme. Some anions are known CA inhibitors.[13] While Tris buffers are common, they can be problematic.[1][13] It is essential to validate your chosen buffer system.
Q3: My inhibitor is a sulfonamide, but it shows weak activity. Why?
A3: While the sulfonamide group is a classic zinc-binding pharmacophore for CA inhibitors, not all sulfonamides are potent inhibitors.[19][20] The overall chemical structure of the molecule dictates its binding affinity and isoform selectivity.[21][22] The sulfonamide group must be ionized to bind effectively to the zinc ion in the active site.[20] Factors like steric hindrance or unfavorable electronic properties of the rest of the molecule can prevent optimal binding.
Q4: How can I be sure my "hit" from a high-throughput screen (HTS) is a true inhibitor?
A4: Hit validation is a multi-step process to eliminate false positives.[8][23][24] Key steps include:
-
Re-synthesis and Confirmation: Obtain a fresh, pure sample of the compound and re-test it to confirm activity.[25]
-
Dose-Response Curve: Generate a full dose-response curve to determine the IC₅₀ and assess the quality of the inhibition (e.g., slope, completeness).
-
Orthogonal Assays: Confirm the activity in a different assay format (e.g., if the primary screen was an esterase assay, validate using a CO₂ hydration assay).[8]
-
Promiscuity Counterscreens: Test for non-specific inhibition mechanisms like aggregation.[8][19]
III. Key Experimental Protocols & Data Interpretation
Standard p-Nitrophenyl Acetate (p-NPA) Esterase Assay
This colorimetric assay is based on the CA-catalyzed hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored by measuring the increase in absorbance at 400-405 nm.[1]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.[1]
-
Enzyme Solution: Dilute human or bovine CA in cold Assay Buffer to a working concentration (e.g., 20 units/mL). Keep on ice.
-
Substrate Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. Prepare this fresh daily.[1]
-
Inhibitor Solutions: Prepare serial dilutions of test compounds and a positive control (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure (96-well plate format):
-
Add 160 µL of Assay Buffer to each well.
-
Add 10 µL of the appropriate inhibitor dilution (or DMSO for controls).
-
Add 10 µL of the Enzyme Solution to all wells except the "no enzyme" background controls.
-
Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1]
-
Initiate the reaction by adding 20 µL of the Substrate Solution to all wells.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 15-20 minutes.[1]
-
-
Data Analysis:
-
Calculate the reaction rate (V) for each well from the linear portion of the absorbance vs. time plot (ΔAbs/min).[1]
-
Subtract the rate of the background control (no enzyme) from all other rates.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (V_inhibitor / V_no_inhibitor)) * 100
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]
-
Data Presentation: Impact of Buffer Selection on Apparent CA Activity
The choice of buffer can dramatically alter the observed enzyme activity. This is because the rate-limiting step in the CA catalytic cycle is the transfer of a proton from the zinc-bound water molecule to the surrounding medium, a step that can be facilitated by buffer components.[10]
| Buffer System (at similar pH) | Relative Activity (%) | Rationale for Difference |
| 1,2-dimethylimidazole | ~150% | Acts as a proton shuttle, directly participating in the catalytic cycle and increasing the turnover rate.[10] |
| Barbitone | 100% (Reference) | Often yields high activity and is a suitable reference buffer.[13] |
| HEPES | ~75% | Less efficient proton shuttle compared to imidazole-based buffers.[13] |
| Tris | ~60% | Can exhibit lower activity; its primary amine can be inhibitory in some contexts.[13] |
| Phosphate | ~50% | Phosphate anions can act as inhibitors for some CA isoforms.[13] |
Note: Relative activities are illustrative and can vary based on the specific CA isoform and assay conditions.
Visualization of Workflows
Troubleshooting Workflow for Incomplete Inhibition
Caption: General workflow for a CA inhibition assay.
IV. References
-
Rowlett, R. S., et al. (1991). Buffer dependence of CO2 hydration catalyzed by human carbonic anhydrase I. PubMed. Available at: [Link]
-
Shoyb, A., et al. (2023). Carbonic Anhydrase Inhibitors. StatPearls - NCBI Bookshelf. Available at: [Link]
-
Scott, K. M., et al. (2024). Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Wikipedia. Available at: [Link]
-
Lecturio. (2025). Carbonic Anhydrase Inhibitors. Lecturio. Available at: [Link]
-
Engman, H., et al. (2021). Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors. Biochemistry. Available at: [Link]
-
Smeulders, M. J., et al. (2013). Stopped-flow spectrophotometry to measure carbonic anhydrase activity of purified CS2 hydrolases. ResearchGate. Available at: [Link]
-
Gilbert, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. Available at: [Link]
-
Jonsson, B. H., et al. (1976). PARTICIPATION OF BUFFER IN THE CATALYTIC MECHANISM OF CARBONIC ANHYDRASE B. CORE. Available at: [Link]
-
Boron, W. F., et al. (2019). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. Available at: [Link]
-
Gros, G., et al. (1984). Comparison of 18O exchange and pH stop-flow assays for carbonic anhydrase. PubMed. Available at: [Link]
-
BrainKart. (2017). Carbonic anhydrase inhibitors. BrainKart. Available at: [Link]
-
protocols.io. (2019). Carbonic Anhydrase Activity Assay. protocols.io. Available at: [Link]
-
Fernández, P. A., et al. (2015). Effects of different extraction buffers on the total carbonic anhydrase (CA) activity of Macrocystis pyrifera. ResearchGate. Available at: [Link]
-
Zhang, H., et al. (2025). Establishment, validation and application of a spectrophotometric method for the accurate determination of carbonic anhydrase activity. RSC Publishing. Available at: [Link]
-
Lee, Y., et al. (2019). Kinetic study of catalytic CO2 hydration by metal-substituted biomimetic carbonic anhydrase model complexes. Royal Society Publishing. Available at: [Link]
-
Kim, J. K., et al. (2020). A Colorimetric CO2 Hydration Assay for Facile, Accurate, and Precise Determination of Carbonic Anhydrase Activity. MDPI. Available at: [Link]
-
Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. MDPI. Available at: [Link]
-
Fuchs, M., et al. (2021). A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. ResearchGate. Available at: [Link]
-
National Center for Biotechnology Information. (2018). Interpreting and Validating Results from High-Throughput Screening Approaches. NCBI Bookshelf. Available at: [Link]
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Silverman, D. N., & Tu, C. K. (1976). Buffer dependence of carbonic anhydrase catalyzed oxygen-18 exchange at equilibrium. Journal of the American Chemical Society. Available at: [Link]
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Di, L., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at: [Link]
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Di, L., & Kerns, E. H. (2006). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization. ResearchGate. Available at: [Link]
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Swietach, P., et al. (2010). Role of Carbonic Anhydrases and Inhibitors in Acid–Base Physiology: Insights from Mathematical Modeling. PubMed Central. Available at: [Link]
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Kalyvianaki, K., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC - NIH. Available at: [Link]
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Di, L., et al. (2013). Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. ResearchGate. Available at: [Link]
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Sygnature Discovery. (n.d.). Time dependent inhibition (TDI). Sygnature Discovery. Available at: [Link]
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Le, T., et al. (2017). High-Quality Hits from High-Throughput Screens. Semantic Scholar. Available at: [Link]
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Kubinyi, H. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. AVESİS. Available at: [Link]
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Boyd, S., et al. (2016). High-Throughput Screening and Hit Validation of Extracellular-Related Kinase 5 (ERK5) Inhibitors. PubMed. Available at: [Link]
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Foley, C. A., et al. (2021). SH2scan: Mapping SH2 Domain-Ligand Binding Selectivity for Inhibitors and Degraders. American Chemical Society. Available at: [Link]
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Weber, A., et al. (2004). Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds. PubMed. Available at: [Link]
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Hatch, M. D. (1991). Carbonic anhydrase assay: strong inhibition of the leaf enzyme by CO2 in certain buffers. PubMed. Available at: [Link]
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de la Cruz, J. F., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. NIH. Available at: [Link]
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de la Cruz, J. F., et al. (2021). Predicting Isoform-Selective Carbonic Anhydrase Inhibitors via Machine Learning and Rationalizing Structural Features Important for Selectivity. ACS Omega. Available at: [Link]
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Hovanky, V., & Mehta, K. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]
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Validation & Comparative
A Comparative Guide to HPLC and Alternative Methods for Purity Analysis of 2-Hydrazinylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safety and efficacy. 2-Hydrazinylbenzenesulfonamide, a key building block in the synthesis of various therapeutic agents, is no exception. Its purity profile can significantly impact the quality, stability, and safety of the final drug product. This guide, authored from the perspective of a Senior Application Scientist, provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and alternative analytical techniques for the robust purity assessment of 2-Hydrazinylbenzenesulfonamide. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate method for their needs.
The Central Role of Purity in 2-Hydrazinylbenzenesulfonamide
2-Hydrazinylbenzenesulfonamide is a versatile intermediate, and its synthesis can potentially introduce various impurities. These may include unreacted starting materials like 2-aminobenzenesulfonamide, byproducts from side reactions, or degradation products.[1][2] The presence of these impurities, even in trace amounts, can have significant consequences, making their detection and quantification a critical aspect of quality control.[3][4]
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for purity analysis due to its high resolution, sensitivity, and quantitative accuracy.[5][6] A well-developed stability-indicating HPLC method can separate the main component from its potential impurities, providing a detailed purity profile.[5][6][7][8][9]
Experimental Protocol: A Stability-Indicating RP-HPLC Method
This protocol is designed as a starting point for the development of a validated, stability-indicating method for 2-Hydrazinylbenzenesulfonamide. The selection of a C18 column is based on its wide applicability for the separation of moderately polar compounds. The mobile phase, a gradient of aqueous buffer and an organic modifier, is chosen to ensure the elution and separation of both polar and non-polar impurities.
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate buffer (pH adjusted to 3.0 with orthophosphoric acid)
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-5 min: 10% B
-
5-25 min: 10% to 80% B
-
25-30 min: 80% B
-
30-31 min: 80% to 10% B
-
31-40 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of 2-Hydrazinylbenzenesulfonamide reference standard into a 100 mL volumetric flask. Dissolve in a small amount of diluent (Mobile Phase A:Mobile Phase B, 90:10 v/v) and make up to volume with the diluent.
-
Sample Solution: Accurately weigh about 10 mg of the 2-Hydrazinylbenzenesulfonamide sample into a 100 mL volumetric flask. Dissolve in the diluent and make up to volume.
Forced Degradation Studies:
To ensure the stability-indicating nature of the method, forced degradation studies should be performed.[10][11][12][13] This involves subjecting the sample to stress conditions to generate potential degradation products.
-
Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 4 hours.
-
Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 4 hours.
-
Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid sample to 105°C for 24 hours.
-
Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.
After degradation, the samples are diluted appropriately and analyzed using the HPLC method to ensure that the degradation products are well-separated from the main peak.
Data Presentation: Expected Purity Profile
| Component | Retention Time (min) | Area (%) | Relative Retention Time |
| 2-Aminobenzenesulfonamide | ~4.5 | < 0.1 | ~0.3 |
| Unknown Impurity 1 | ~8.2 | < 0.1 | ~0.55 |
| 2-Hydrazinylbenzenesulfonamide | ~15.0 | > 99.5 | 1.00 |
| Unknown Impurity 2 | ~18.5 | < 0.1 | ~1.23 |
| Degradation Product 1 | Varies | Varies | Varies |
Note: Retention times are estimates and will need to be confirmed experimentally.
Alternative Analytical Techniques: A Comparative Overview
While HPLC is the primary choice, other techniques offer complementary information and can be valuable in specific contexts.
Thin-Layer Chromatography (TLC)
TLC is a simple, rapid, and cost-effective technique for qualitative purity assessment and can be made semi-quantitative with densitometric scanning.[14][15][16] It is particularly useful for rapid screening of multiple samples.
Experimental Protocol: TLC-Densitometry
-
Stationary Phase: Silica gel 60 F254 TLC plates
-
Mobile Phase: Chloroform:Methanol:Glacial Acetic Acid (8:1.5:0.5, v/v/v)
-
Sample Application: Spot 5 µL of the standard and sample solutions (1 mg/mL in methanol) onto the plate.
-
Development: Develop the plate in a saturated chamber until the solvent front has migrated approximately 8 cm.
-
Visualization: Visualize the spots under UV light at 254 nm.
-
Quantification: Scan the plate with a densitometer at 254 nm.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities. For non-volatile compounds like 2-Hydrazinylbenzenesulfonamide, derivatization is necessary to increase volatility.[17][18][19][20][21]
Experimental Protocol: GC-MS with Derivatization
-
Derivatization: To a solution of the sample in a suitable solvent, add a derivatizing agent (e.g., pentafluorobenzaldehyde) and a catalyst. Heat the mixture to complete the reaction.
-
Extraction: Extract the derivatized product into an organic solvent (e.g., hexane).
-
GC-MS Analysis:
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
-
Carrier Gas: Helium
-
Inlet Temperature: 280 °C
-
Oven Program: Start at 100 °C, ramp to 280 °C at 10 °C/min, hold for 10 min.
-
MS Detector: Electron Ionization (EI) mode, scan range 50-500 amu.
-
Capillary Electrophoresis (CE)
CE offers high separation efficiency, short analysis times, and low sample and reagent consumption.[22][23][24][25] It is particularly well-suited for the analysis of charged and polar compounds.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Capillary: Fused silica, 50 cm total length (40 cm effective), 50 µm i.d.
-
Background Electrolyte (BGE): 25 mM sodium phosphate buffer, pH 2.5
-
Voltage: 20 kV
-
Temperature: 25 °C
-
Detection: UV at 214 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
Comparative Analysis of Techniques
| Technique | Principle | Advantages | Limitations |
| RP-HPLC | Partitioning between a non-polar stationary phase and a polar mobile phase. | High resolution, high sensitivity, excellent quantitation, robust and reproducible.[5][6] | Requires more complex instrumentation, higher solvent consumption. |
| TLC | Adsorption on a thin layer of adsorbent. | Simple, rapid, low cost, suitable for screening multiple samples.[14][16] | Lower resolution and sensitivity compared to HPLC, primarily qualitative or semi-quantitative.[14] |
| GC-MS | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase, coupled with mass spectrometric detection. | High sensitivity and specificity for volatile compounds, excellent for impurity identification.[17][18] | Requires derivatization for non-volatile compounds, which can add complexity and variability.[19][20] |
| CE | Separation of ions in an electric field based on their electrophoretic mobility. | High efficiency, short analysis time, low sample and reagent consumption.[22][23][24] | Lower sensitivity for some compounds without concentration techniques, reproducibility can be challenging. |
Visualization of Analytical Workflows
HPLC Purity Analysis Workflow
Caption: Workflow for HPLC Purity Analysis.
Purity Assessment Logic
Caption: Logic for Comprehensive Purity Assessment.
Conclusion: An Integrated Approach to Purity Analysis
Ensuring the purity of 2-Hydrazinylbenzenesulfonamide is paramount for the quality and safety of downstream pharmaceutical products. While RP-HPLC stands as the primary and most robust method for quantitative purity determination, a multi-faceted approach employing orthogonal techniques provides a more comprehensive understanding of the impurity profile. TLC offers a rapid screening tool, while GC-MS and CE can provide valuable information on specific types of impurities that may be challenging to resolve by HPLC alone.
As a Senior Application Scientist, my recommendation is to establish a validated, stability-indicating HPLC method as the core of your quality control strategy. This should be supplemented with alternative techniques as needed, based on a risk-based assessment of the synthetic process and potential degradation pathways. This integrated approach ensures a thorough characterization of 2-Hydrazinylbenzenesulfonamide, leading to higher quality, safer, and more effective final drug products.
References
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Stability-indicating sulfa drug analysis using high-performance liquid chromatography. (1979). Journal of Pharmaceutical Sciences. [Link]
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Analytical methods for multiresidue determination of sulfonamides and trimethoprim in meat and ground water samples by CE-MS and CE-MS/MS. (2007). Electrophoresis. [Link]
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Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. (2017). Agilent Technologies Application Note. [Link]
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Validation of a stability indicating HPLC method for the simultaneous determination of sulfadiazine sodium, sulfathiazole, and sulfadimine sodium in water soluble powder dosage form. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Determination of Sulfonamides in Commercial Veterinary Formulations by CE-MS/MS. (2017). ResearchGate. [Link]
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Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2020). Scientia Pharmaceutica. [Link]
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Analysis of sulfonamides by capillary electrophoresis. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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Impurity profiling of pharmaceuticals by thin-layer chromatography. (2011). Journal of Chromatography A. [Link]
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IMPURITY PROFILING OF PHARMACEUTICALS. (2020). World Journal of Pharmaceutical Research. [Link]
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VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. (2013). International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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(PDF) Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. (2020). ResearchGate. [Link]
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Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. (2021). Research and Reviews: A Journal of Pharmaceutical Science. [Link]
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Development of Thin-Layer Chromatography–Densitometric Procedure for Qualitative and Quantitative Analyses and Stability Studies of Cefazolin. (2024). Molecules. [Link]
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TLC–Densitometry for Determination of Omeprazole in Simple and Combined Pharmaceutical Preparations. (2022). Molecules. [Link]
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Summary of forced degradation studies. (2025). ResearchGate. [Link]
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Analysis of hydrazine in smokeless tobacco products by gas chromatography–mass spectrometry. (2015). Journal of Chromatography A. [Link]
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Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. (2021). PLoS ONE. [Link]
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Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. (2021). ResearchGate. [Link]
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Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Pharmaceutical Technology. [Link]
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Forced Degradation Studies. (2016). MedCrave online. [Link]
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Forced Degradation – A Review. (2022). Biomedical Journal of Scientific & Technical Research. [Link]
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2-Aminobenzenesulfonamide: A Versatile Pharmaceutical and Dye Intermediate. (n.d.). Autech Industry Co.,Ltd.. [Link]
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Forced Degradation Studies for Biopharmaceuticals. (2013). BioPharm International. [Link]
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Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. (2021). Molecules. [Link]
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2-Aminobenzenesulfonamide: A Fundamental Building Block in Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
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Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. (2023). Trends in Sciences. [Link]
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2-Aminobenzenesulfonamide | C6H8N2O2S | CID 72894. (n.d.). PubChem. [Link]
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A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. (n.d.). SIELC Technologies. [Link]
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Optimization and validation of RP-HPLC method for evaluation of pyrrole -containing hydrazones in isolated rat synaptosomes. (2023). Pharmacia. [Link]
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Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). Journal of Pharmaceutical and Biomedical Analysis. [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (2022). RASĀYAN Journal of Chemistry. [Link]
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Development and validation of RP-HPLC method for the determination of genotoxic alkyl benzenesulfonates in amlodipine besylate. (2008). ResearchGate. [Link]
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A Senior Application Scientist's Guide to Validating the Inhibitory Activity of 2-Hydrazinylbenzenesulfonamide Derivatives
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the inhibitory activity of novel 2-Hydrazinylbenzenesulfonamide derivatives. We move beyond simple screening to build a robust, multi-tiered validation cascade that establishes not just if a compound is active, but how and where it engages its target, ensuring data integrity and confidence for advancing lead candidates.
The benzenesulfonamide moiety is a well-established pharmacophore known to target metalloenzymes, most notably the carbonic anhydrases (CAs).[1] Therefore, this guide will focus on a validation strategy centered on human carbonic anhydrases (hCAs), particularly comparing activity on ubiquitous cytosolic isoforms (hCA I, hCA II) versus tumor-associated transmembrane isoforms (hCA IX, hCA XII). This approach is critical for developing selective inhibitors that minimize off-target effects.[2]
The Foundational Principle: A Multi-Pronged Validation Strategy
Relying on a single assay is insufficient for robust validation. A compound may appear active due to assay interference, or its biochemical potency may not translate to a cellular context. Our strategy is built on a logical progression from direct biochemical measurements to confirmation of target engagement in a physiological environment. This tiered approach ensures that each step validates the last, building a comprehensive and trustworthy data package.
Caption: Sulfonamide inhibition of Carbonic Anhydrase.
Tier 1: Biochemical Validation of Potency and Selectivity
The first step is to quantify the direct inhibitory effect of the derivatives on purified enzymes. A stopped-flow CO₂ hydration assay is the gold standard for CAs. [3]This method measures the enzyme-catalyzed change in pH resulting from CO₂ hydration.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) and subsequently the inhibition constant (Kᵢ) for each derivative against a panel of hCA isoforms (e.g., hCA I, II, IX, XII).
-
Reagent Preparation:
-
Assay Buffer: 20 mM HEPES, pH 7.4, with 20 mM NaBF₄ (to maintain constant ionic strength).
-
pH Indicator: 0.2 mM Phenol Red in Assay Buffer.
-
Enzyme Solutions: Prepare stock solutions of recombinant human CA isoforms (e.g., 10 µM) in Assay Buffer.
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. Dilute to desired concentrations (e.g., 1.7 to 17 mM) immediately before use.
-
Inhibitor Solutions: Prepare 10 mM stock solutions of each 2-Hydrazinylbenzenesulfonamide derivative and a reference inhibitor (e.g., Acetazolamide) in DMSO. Perform serial dilutions in Assay Buffer to create a range of concentrations.
-
-
Assay Execution (Stopped-Flow Instrument):
-
Causality: The instrument rapidly mixes two solutions and monitors the subsequent reaction. Here, we mix the enzyme/inhibitor solution with the CO₂/indicator solution.
-
Syringe 1: Load with a solution containing the CA enzyme (at a fixed final concentration, e.g., 10 nM), the pH indicator, and the inhibitor at a specific concentration.
-
Syringe 2: Load with the CO₂ substrate solution.
-
Pre-incubation: Before loading into the instrument, pre-incubate the enzyme and inhibitor solutions together for 15 minutes at room temperature. This allows the enzyme-inhibitor complex to reach equilibrium, which is critical for accurate potency measurement. [3] * Measurement: Initiate the run. The instrument will mix the contents of both syringes, and the absorbance change of Phenol Red at 557 nm is monitored over time (typically 10-100 seconds). The initial linear rate of this reaction is proportional to the enzyme's activity.
-
-
Data Analysis:
-
Determine the initial velocity (rate) for each inhibitor concentration.
-
Plot the enzyme activity (as a percentage of the uninhibited control) against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each derivative against each isoform.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowing the substrate concentration and the enzyme's Michaelis constant (Kₘ) for CO₂.
-
Data Presentation: Comparative Inhibitor Potency
Summarize the results in a clear table to compare potency and selectivity. The selectivity ratio (e.g., Kᵢ hCA II / Kᵢ hCA IX) is a key metric for identifying tumor-specific inhibitors.
| Derivative | Kᵢ hCA I (nM) | Kᵢ hCA II (nM) | Kᵢ hCA IX (nM) | Kᵢ hCA XII (nM) | Selectivity (II/IX) |
| HBS-001 | 850 | 165 | 7.5 | 9.2 | 22.0 |
| HBS-002 | 1200 | 250 | 15.8 | 21.0 | 15.8 |
| HBS-003 | 98 | 25 | 22.4 | 30.1 | 1.1 |
| Acetazolamide (Ref.) | 250 | 12 | 25 | 5.7 | 0.48 |
Tier 2: Biophysical Confirmation of Target Engagement
While an enzymatic assay demonstrates inhibition of activity, it doesn't unequivocally prove direct binding. Pan-Assay Interference Compounds (PAINS) can disrupt assays without specific binding. Biophysical methods provide this crucial validation. [4][5]The Cellular Thermal Shift Assay (CETSA) is a powerful technique that measures changes in the thermal stability of a target protein upon ligand binding within intact cells. [6]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cells known to express the target isoform (e.g., HT-29 cells for hCA IX under hypoxic conditions). [7] * Harvest cells and resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension and treat with either vehicle (e.g., 0.1% DMSO) or varying concentrations of the test inhibitor. Incubate at 37°C for 1 hour.
-
-
Thermal Challenge:
-
Causality: The binding of an inhibitor stabilizes the protein's structure, increasing its melting temperature (Tₘ).
-
Heat the treated cell aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice. One aliquot should remain at room temperature as a non-heated control.
-
-
Lysis and Protein Separation:
-
Lyse the cells via freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 37°C water bath).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C. This step is critical as it separates the soluble (folded) protein fraction from the precipitated (unfolded/denatured) fraction.
-
-
Quantification of Soluble Target:
-
Collect the supernatant from each sample.
-
Quantify the amount of soluble hCA IX protein remaining in each supernatant using a standard protein detection method like Western Blot or an ELISA.
-
-
Data Analysis:
-
For each inhibitor concentration, plot the percentage of soluble protein against the temperature.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tₘ) at each concentration.
-
The change in melting temperature (ΔTₘ) upon inhibitor binding provides direct evidence of target engagement.
-
Data Presentation: Target Engagement Confirmation
| Derivative | Max ΔTₘ (°C) vs Vehicle | EC₅₀ for Thermal Shift (µM) |
| HBS-001 | +5.8 | 0.5 |
| HBS-002 | +4.9 | 1.2 |
| HBS-003 | +1.2 | > 50 |
| Acetazolamide (Ref.) | +3.5 | 8.9 |
Tier 3: Validating Activity in a Physiologically Relevant Context
The final validation tier assesses whether the confirmed target engagement translates into a desired biological effect in a cellular model. For tumor-associated hCA IX, a key function is to help cancer cells survive in the acidic, hypoxic tumor microenvironment. [7]Inhibiting hCA IX should therefore selectively reduce the viability of cancer cells under hypoxic conditions.
Experimental Protocol: Hypoxia-Induced Cell Viability Assay
-
Cell Culture:
-
Seed cells that overexpress hCA IX (e.g., HT-29) in 96-well plates. Allow cells to adhere overnight.
-
-
Inhibitor Treatment and Hypoxia Induction:
-
Treat cells with a serial dilution of the test compounds and the reference inhibitor. Include vehicle-only wells as a control.
-
Place one set of plates in a standard normoxic incubator (21% O₂) and a duplicate set in a hypoxic chamber (1% O₂).
-
Causality: By comparing inhibitor effects under both conditions, we can isolate the activity dependent on the hypoxic environment where hCA IX is functionally critical.
-
-
Viability Measurement:
-
Incubate the plates for 48-72 hours.
-
Add a viability reagent (e.g., Resazurin or CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the signal (fluorescence or luminescence) using a plate reader. The signal is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated controls for both normoxic and hypoxic conditions.
-
Plot the percent viability against the log of inhibitor concentration for each condition.
-
Determine the EC₅₀ (half-maximal effective concentration) for cell growth inhibition under both normoxia and hypoxia.
-
Data Presentation: Cellular Efficacy
A potent and selective hCA IX inhibitor should show significantly greater efficacy under hypoxic conditions.
| Derivative | EC₅₀ Normoxia (µM) | EC₅₀ Hypoxia (µM) | Hypoxic Potency Ratio (Normoxia/Hypoxia) |
| HBS-001 | > 100 | 1.5 | > 66.7 |
| HBS-002 | > 100 | 5.8 | > 17.2 |
| HBS-003 | 25.5 | 22.1 | 1.15 |
| Acetazolamide (Ref.) | 85.0 | 35.2 | 2.41 |
Synthesis and Comparative Analysis
By integrating the data from all three tiers, a comprehensive profile of each derivative emerges.
-
HBS-001 stands out as a superior candidate. It demonstrates high biochemical potency and selectivity for the target isoform hCA IX (Tier 1). This potent activity is confirmed by a significant thermal shift in a cellular context, indicating strong and direct target engagement at sub-micromolar concentrations (Tier 2). Crucially, this engagement translates into potent and selective inhibition of cell viability under disease-relevant hypoxic conditions, with minimal effect in normoxia (Tier 3).
-
HBS-002 is a viable but less potent backup candidate. Its biochemical, biophysical, and cellular activities are consistently weaker than HBS-001.
-
HBS-003 serves as an important negative control. Despite showing some biochemical activity, its poor selectivity, weak target engagement in cells, and lack of hypoxia-specific effects suggest it is not a promising candidate for selective hCA IX inhibition.
This rigorous, multi-faceted approach provides the necessary confidence to de-risk drug discovery projects, ensuring that only the most promising, well-validated compounds are progressed toward further preclinical development.
References
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The Power of Enzyme Activity Assays: Unlocking Novel Therapeutics. (2025). BellBrook Labs. Retrieved from [Link]
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The Impact of Biophysical Techniques on the Small Molecule Drug Discovery Process. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (n.d.). PLOS One. Retrieved from [Link]
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Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Enzyme Activity Assay. (n.d.). Creative BioMart. Retrieved from [Link]
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Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved from [Link]
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Enzyme Assays: The Foundation of Modern Drug Discovery. (2025). BellBrook Labs. Retrieved from [Link]
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Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. (2022). MDPI. Retrieved from [Link]
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Investigation of carbonic anhydrase inhibitory effects and cytotoxicities of pyrazole-based hybrids carrying hydrazone and zinc-binding benzenesulfonamide pharmacophores. (2022). PubMed. Retrieved from [Link]
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Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Biological Activities of Hydrazone Derivatives. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
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Synthetic Strategies and Computational Inhibition Activity Study for Triazinyl-Substituted Benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Carbonic Anhydrases. (2020). National Institutes of Health (NIH). Retrieved from [Link]
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A Comparative Guide: 2-Hydrazinylbenzenesulfonamide Derivatives Versus Acetazolamide as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbonic anhydrase (CA) inhibition, acetazolamide has long stood as a benchmark therapeutic agent.[1][2] However, the quest for inhibitors with improved isoform selectivity and novel pharmacological profiles has led to the exploration of diverse chemical scaffolds. Among these, 2-hydrazinylbenzenesulfonamide derivatives have emerged as a promising class of compounds. This guide provides a detailed, objective comparison of these derivatives against acetazolamide, supported by experimental data and methodological insights to inform future research and development.
Mechanistic Framework: A Tale of Two Inhibitors
Both acetazolamide and 2-hydrazinylbenzenesulfonamide derivatives exert their effects by targeting carbonic anhydrases, a family of zinc-containing metalloenzymes crucial for various physiological processes.[3][4][5] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] Inhibition of this process has therapeutic applications in conditions like glaucoma, epilepsy, and even cancer.[1][5][8]
The cornerstone of their inhibitory action lies in the sulfonamide moiety (SO₂NH₂), which acts as a zinc-binding group (ZBG).[8] The deprotonated sulfonamide nitrogen coordinates to the Zn²⁺ ion within the enzyme's active site, displacing a crucial water molecule or hydroxide ion and thereby halting the catalytic cycle.[8][9]
Acetazolamide's Mechanism: As a potent and non-specific CA inhibitor, acetazolamide's action leads to a systemic accumulation of carbonic acid.[1][6][10] This results in lower blood pH and has significant physiological consequences, including reduced aqueous humor formation in the eye, diuretic effects in the kidney, and decreased cerebrospinal fluid production.[6][10][11]
2-Hydrazinylbenzenesulfonamide Derivatives' Mechanism: These derivatives share the fundamental sulfonamide-based zinc-binding mechanism. However, the introduction of a hydrazinyl group and further derivatization allows for extensive "tail" modifications. These tails can interact with various amino acid residues lining the active site cavity, which can significantly influence isoform selectivity and overall inhibitory potency.[12][13]
Caption: Generalized pathway of carbonic anhydrase inhibition.
Structural and Functional Divergence: The "Tail" Approach
The key distinction between acetazolamide and the broader class of benzenesulfonamide derivatives lies in the "tail" approach to inhibitor design.[13] Acetazolamide possesses a relatively simple acetamido group, while the hydrazinyl scaffold of the derivatives provides a versatile platform for introducing a wide array of chemical moieties. This structural diversity is the primary driver of differences in their biological activity.
The nature of these appended tails can modulate:
-
Isoform Selectivity: By interacting with unique residues in the active sites of different CA isoforms, tailored tails can confer selectivity.[13] This is a significant advantage, as non-specific inhibition of ubiquitously expressed isoforms like CA I and II by acetazolamide can lead to off-target effects.[13][14]
-
Potency: The interactions between the tail and the enzyme can contribute to the overall binding affinity, leading to more potent inhibition.[15]
-
Pharmacokinetic Properties: Modifications to the tail can influence solubility, membrane permeability, and other pharmacokinetic parameters.
Caption: Key structural differences between acetazolamide and its derivatives.
Comparative Efficacy: A Data-Driven Analysis
The true measure of these inhibitors lies in their performance in quantitative assays. The following tables summarize representative experimental data, comparing the inhibitory activity (expressed as Kᵢ or IC₅₀ values in nM) of various 2-hydrazinylbenzenesulfonamide derivatives against acetazolamide across different human carbonic anhydrase (hCA) isoforms. Lower values indicate greater potency.
Table 1: Inhibition of Cytosolic Isoforms (hCA I and hCA II)
| Compound | hCA I (Kᵢ/IC₅₀, nM) | hCA II (Kᵢ/IC₅₀, nM) | Reference |
| Acetazolamide (AAZ) | 250 | 5.9 - 12 | [8][14] |
| Hydrazonosulfonamide 5 | 18.5 | - | [14] |
| Hydrazonosulfonamide 7 | 20.1 | - | [14] |
| Hydrazonosulfonamide 12 | 45.5 | - | [14] |
| Indole-based 2a | 79.8 | 5.9 | [8] |
| Indole-based 2o | 56.6 | 7.5 | [8] |
| Pyrazole-based 4f | - | 240 | [5] |
Note: hCA I and II are often considered off-targets in the context of anti-cancer therapies.[14]
Table 2: Inhibition of Tumor-Associated Isoforms (hCA IX and hCA XII)
| Compound | hCA IX (Kᵢ/IC₅₀, nM) | hCA XII (Kᵢ/IC₅₀, nM) | Reference |
| Acetazolamide (AAZ) | 25 - 63 | 5.7 - 92 | [16][17] |
| Amino-benzenesulfonamide 4b | 20.4 | - | [16] |
| Amino-benzenesulfonamide 5a | 12.9 | 26.6 | [16] |
| Amino-benzenesulfonamide 5b | 18.2 | 8.7 | [16] |
| Triazole-benzenesulfonamide 17e | 25 | 31 | [17] |
| Triazole-benzenesulfonamide 17f | 38 | 55 | [17] |
| Benzenesulfonamide 35 | - | 7.2 | [9] |
Analysis of Experimental Data: The data clearly demonstrates that while acetazolamide is a potent inhibitor, particularly against hCA II, IX, and XII, numerous 2-hydrazinylbenzenesulfonamide derivatives exhibit comparable or even superior potency and selectivity.[9] For instance, several amino-benzenesulfonamide derivatives show stronger inhibition of hCA IX than acetazolamide.[16] Similarly, certain derivatives demonstrate potent, low nanomolar inhibition against hCA XII, rivaling acetazolamide's efficacy.[9]
Crucially, many of these novel derivatives show a more selective inhibition profile. For example, some indole-based compounds are highly potent against hCA II while showing weaker activity against hCA I, IX, and XII.[8] This isoform specificity is a significant advantage, potentially leading to therapies with fewer side effects.[13]
Experimental Protocols: A Guide to In Vitro Comparison
To ensure the reproducibility and validity of comparative studies, standardized experimental protocols are essential. The following outlines a typical workflow for assessing the inhibitory activity of these compounds.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Method)
This is a widely used method to determine the inhibitory constants of compounds against various CA isoforms.[3][14]
Principle: This assay measures the enzyme's ability to catalyze the hydration of CO₂. The resulting change in pH is monitored using a pH indicator. The rate of this reaction is inversely proportional to the inhibitor's potency.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM HEPES buffer, adjusting the pH to 7.4.[3]
-
Enzyme Solution: Prepare stock solutions of the desired human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII) at concentrations ranging from 5-12 nM.[3]
-
Inhibitor Solutions: Dissolve the test compounds (2-hydrazinylbenzenesulfonamide derivatives and acetazolamide) in DMSO to create high-concentration stock solutions.[4] Prepare serial dilutions to obtain a range of working concentrations.
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas into distilled water.
-
Indicator: Use a suitable pH indicator, such as Phenol Red, at a concentration of 0.2 mM.[3]
-
-
Assay Execution (using a stopped-flow instrument):
-
Equilibrate the instrument and reagents to 25°C.
-
In one syringe, load the enzyme solution mixed with the pH indicator and the desired concentration of the inhibitor.
-
In the second syringe, load the CO₂ substrate solution.
-
Rapidly mix the contents of the two syringes.
-
Monitor the change in absorbance of the pH indicator (e.g., at 557 nm for Phenol Red) over a period of 10-100 seconds.[3]
-
-
Data Analysis:
-
Calculate the initial rates of the enzymatic reaction from the absorbance data.
-
Plot the reaction rates against the inhibitor concentration.
-
Determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme's activity.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation.
-
Caption: Workflow for the stopped-flow carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The exploration of 2-hydrazinylbenzenesulfonamide derivatives has significantly advanced the field of carbonic anhydrase inhibition. While acetazolamide remains a clinically important drug, the data strongly suggests that these derivatives offer a promising avenue for developing next-generation inhibitors with enhanced potency and, critically, improved isoform selectivity.[12][18] The ability to tune the inhibitor's properties by modifying the "tail" region provides a powerful tool for medicinal chemists.[13]
Future research should focus on:
-
Expanding the structural diversity of the tail moieties to further probe the active site landscape of different CA isoforms.
-
Conducting in vivo studies on the most promising candidates to evaluate their pharmacokinetic profiles, efficacy, and toxicity.[16]
-
Leveraging computational modeling and molecular docking to rationalize structure-activity relationships and guide the design of new, even more selective inhibitors.[16][18]
By building upon the foundational understanding of acetazolamide's mechanism and embracing the versatility of the 2-hydrazinylbenzenesulfonamide scaffold, the scientific community is well-positioned to develop novel therapeutics targeting carbonic anhydrases for a range of diseases.
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Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. (n.d.). National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
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Carradori, S., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1641-1650. Retrieved January 21, 2026, from [Link]
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Abdel-Aziz, A. A.-M., et al. (2018). Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjugates. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1435-1444. Retrieved January 21, 2026, from [Link]
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El-Gamal, M. I., et al. (2022). Identification of Novel and Potent Indole-Based Benzenesulfonamides as Selective Human Carbonic Anhydrase II Inhibitors: Design, Synthesis, In Vitro, and In Silico Studies. Molecules, 27(23), 8206. Retrieved January 21, 2026, from [Link]
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Bua, S., et al. (2023). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. Scientific Reports, 13(1), 10006. Retrieved January 21, 2026, from [Link]
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El-Gamal, M. I., et al. (2025). Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS. Bioorganic Chemistry, 154, 107234. Retrieved January 21, 2026, from [Link]
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Al-Salahi, R., et al. (2022). Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. Molecules, 28(1), 1. Retrieved January 21, 2026, from [Link]
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Kumar, A., et al. (2011). Synthesis and biological evaluation of some new 2-pyrazolines bearing benzene sulfonamide moiety as potential anti-inflammatory and anti-cancer agents. European Journal of Medicinal Chemistry, 46(12), 5763-5768. Retrieved January 21, 2026, from [Link]
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Baynes, J. W., & Thorpe, S. R. (1981). Determination of Acetazolamide in Human Serum by Enzymatic Assay. Clinical Chemistry, 27(5), 731-733. Retrieved January 21, 2026, from [Link]
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Mail kumaran P. et al. (2013). SYNTHESIS AND BIOLOGICAL EVALUATION OF HYDRAZONE DERIVATIVES. Asian Journal of Pharmaceutical Analysis and Medicinal Chemistry, 1(2), 104-109. Retrieved January 21, 2026, from [Link]
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Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Chemical Neuroscience, 9(4), 819-832. Retrieved January 21, 2026, from [Link]
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Ke, M., et al. (2020). Structure-activity relationship studies of acetazolamide-based carbonic anhydrase inhibitors with activity against Neisseria gonorrhoeae. ACS Infectious Diseases, 6(11), 3020-3031. Retrieved January 21, 2026, from [Link]
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Hussain, S., et al. (2013). Synthesis and Biological Evaluation of Hydrazide based Sulfonamides. Journal of Scientific and Innovative Research, 2(4), 740-746. Retrieved January 21, 2026, from [Link]
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Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Pharmazie, 76(9), 412-415. Retrieved January 21, 2026, from [Link]
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Nemr, A., et al. (2024). Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. Bioorganic Chemistry, 152, 107881. Retrieved January 21, 2026, from [Link]
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Synthesis and Biological Evaluation of 2-Hydroxy Benzyl Hydrazides Congeners. (2024, November 16). Preprints.org. Retrieved January 21, 2026, from [Link]
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Hajiali, S. M., et al. (2024). Synthesis and biological evaluation of novel hydrazone derivatives for the treatment of Alzheimer's disease. RSC Medicinal Chemistry, 15(1), 123-140. Retrieved January 21, 2026, from [Link]
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Khan, A., et al. (2023). Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Journal of Molecular Structure, 1282, 135201. Retrieved January 21, 2026, from [Link]
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Chiaramonte, N., et al. (2024). Acetazolamide derivatives studied by Barboiu et al. ResearchGate. Retrieved January 21, 2026, from [Link]
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A Comparative Analysis of Benzenesulfonamide Inhibitors: From Broad-Spectrum Activity to Isoform-Selective Targeting
An In-Depth Technical Guide for Researchers
This guide provides a comprehensive comparison of benzenesulfonamide-based inhibitors, dissecting the evolution from classical, broad-spectrum agents to modern, highly selective molecules. We will use the clinical-stage compound SLC-0111 , a ureido-substituted benzenesulfonamide, as a central case study to contrast its performance against prototypical inhibitors like the non-selective drug Acetazolamide, application-specific topical agents, and functionally distinct inhibitors such as Celecoxib. This analysis is grounded in experimental data to elucidate the structure-activity relationships that govern target specificity and therapeutic application.
The Benzenesulfonamide Scaffold: A Privileged Pharmacophore
The benzenesulfonamide core is a cornerstone of modern medicinal chemistry. Its enduring relevance stems from the primary sulfonamide group (-SO₂NH₂), which, in its deprotonated state, acts as a potent zinc-binding group (ZBG). This moiety can coordinate with the Zn²⁺ ion present in the active site of metalloenzymes, displacing a key water/hydroxide molecule and disrupting the catalytic cycle.[1] The versatility of the benzene ring allows for substitutions at various positions, creating "tails" that extend into different regions of an enzyme's active site.[2][3] These modifications are the primary drivers of binding affinity and, crucially, isoform selectivity.[4][5]
Caption: Role of CA IX in the hypoxic tumor microenvironment and its inhibition by SLC-0111.
Key Experimental Protocols for Inhibitor Comparison
To ensure trustworthiness and reproducibility, the data presented in this guide are derived from standardized, self-validating experimental systems. The causality behind these choices is to move from broad biochemical potency to specific cellular effects.
Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay
-
Principle: This assay measures an inhibitor's direct effect on the catalytic activity of a purified CA isoform. The gold-standard method is a stopped-flow CO₂ hydrase assay, which monitors the pH change resulting from the CA-catalyzed hydration of CO₂.
-
Methodology:
-
Reagent Preparation: Prepare a buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red). Prepare stock solutions of the purified recombinant human CA isoform and the test inhibitor in an appropriate solvent (e.g., DMSO).
-
Enzyme/Inhibitor Incubation: In a reaction cuvette, mix the buffer, a known concentration of the CA enzyme, and varying concentrations of the inhibitor. Allow to equilibrate.
-
Initiation of Reaction: Rapidly mix the enzyme/inhibitor solution with a CO₂-saturated water solution using a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the solution acidifies due to proton formation. The initial rate of this reaction is proportional to the enzyme's activity.
-
Data Analysis: Plot the enzyme activity against the inhibitor concentration. Fit the data to the Morrison equation to determine the inhibition constant (Ki). The choice of this model is critical as it accounts for tight-binding inhibitors.
-
Protocol 2: Cellular Proliferation Assay under Hypoxia
-
Principle: This assay determines the functional consequence of CA IX inhibition on cancer cell viability, specifically under the hypoxic conditions that induce its expression.
-
Methodology:
-
Cell Culture: Plate cancer cells known to express CA IX under hypoxia (e.g., MDA-MB-231, HCT116) in 96-well plates. [6] 2. Induction of Hypoxia: Transfer one set of plates to a hypoxic incubator (e.g., 1% O₂), while keeping a parallel set in normoxic conditions (21% O₂). Allow cells to acclimate for 24 hours to induce CA IX expression in the hypoxic group.
-
Inhibitor Treatment: Treat the cells in both hypoxic and normoxic plates with a serial dilution of the test inhibitor (e.g., SLC-0111). Include vehicle-only (DMSO) controls.
-
Incubation: Incubate the cells for an additional 48-72 hours.
-
Viability Assessment: Quantify cell viability using a standard method such as the Sulforhodamine B (SRB) assay, which measures total cellular protein. Read the absorbance on a plate reader.
-
Data Analysis: Normalize the absorbance readings to the vehicle-treated controls. Plot cell viability versus inhibitor concentration and calculate the IC50 (concentration for 50% inhibition) for both normoxic and hypoxic conditions. A significantly lower IC50 under hypoxia indicates a specific effect on a hypoxia-induced target like CA IX.
-
Caption: Experimental workflow for comparing benzenesulfonamide inhibitors.
Conclusion and Future Perspectives
The comparative analysis of benzenesulfonamide inhibitors demonstrates a clear trajectory in drug design: a progressive movement from broad-spectrum activity toward highly specific, target-driven therapeutics.
-
From Broad to Specific: The journey from Acetazolamide to SLC-0111 is a lesson in medicinal chemistry. While Acetazolamide's pan-CA inhibition is effective for certain conditions, its utility is limited by on-target but off-tissue side effects. The development of topical agents like Dorzolamide was a key step in mitigating this by restricting drug delivery. SLC-0111 represents a further refinement, achieving selectivity at the molecular level for a disease-specific isoform (CA IX) over ubiquitously expressed ones (CA I/II). [7]This isoform-selectivity is the causal factor behind its potential as an anticancer agent with a favorable therapeutic window.
-
Future Directions: The field continues to evolve. Current research focuses on designing inhibitors with even greater selectivity for CA IX and XII. [4][5]Another promising avenue is the development of glycoconjugated sulfonamides, which are designed to be membrane-impermeable, thus selectively inhibiting only the extracellular, membrane-bound CA IX and XII isoforms while sparing the intracellular cytosolic CAs. [1]This strategy could further enhance the safety and efficacy profile of benzenesulfonamide-based cancer therapies.
This guide illustrates that while the benzenesulfonamide scaffold is a common starting point, its ultimate therapeutic value is unlocked through rational design, guided by a deep understanding of enzyme structure and disease biology, and validated by rigorous, well-designed experimental protocols.
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The Selectivity Profile of Hydrazinyl-Substituted Benzenesulfonamides Against Human Carbonic Anhydrase Isoforms: A Comparative Guide
In the landscape of drug discovery, the pursuit of isoform-selective enzyme inhibitors is paramount for developing targeted therapeutics with minimized off-target effects. This guide provides an in-depth comparative analysis of the selectivity profile of hydrazinyl-substituted benzenesulfonamide derivatives against key human carbonic anhydrase (CA) isoforms. As a class of compounds, benzenesulfonamides are well-established inhibitors of CAs, with their primary sulfonamide group acting as a critical zinc-binding function within the enzyme's active site.[1][2] The introduction of a hydrazinyl or hydrazono moiety offers a versatile scaffold for chemical modification, allowing for the fine-tuning of inhibitory potency and selectivity.
This guide is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel CA inhibitors. We will delve into the quantitative inhibition data, elucidate the structural basis for selectivity, and provide detailed experimental protocols for assessing inhibitor performance.
The Critical Role of Carbonic Anhydrases and the Imperative of Isoform Selectivity
Carbonic anhydrases (CAs) are a superfamily of zinc-containing metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[3][4] In humans, 15 different CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and physiological roles.[4] These roles are fundamental to a myriad of biological processes, including pH homeostasis, CO2 transport, electrolyte secretion, and biosynthesis.[4]
The ubiquitous nature of some isoforms, such as the cytosolic hCA I and II, contrasts with the more restricted expression of others. Notably, the transmembrane isoforms hCA IX and XII are predominantly found in solid tumors and are induced by hypoxia.[5][6] Their expression is intimately linked to the adaptation of cancer cells to the acidic tumor microenvironment, promoting tumor growth, invasion, and metastasis.[5] This makes hCA IX and XII highly attractive targets for the development of anticancer therapies.[6][7] Consequently, the development of inhibitors that selectively target these tumor-associated isoforms while sparing the off-target cytosolic isoforms is a key objective in modern medicinal chemistry.
Comparative Inhibition Profile of Hydrazonobenzenesulfonamides
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Compound 5 | 45.5 | 6.6 | 34.3 | 3.8 |
| Compound 7 | 18.5 | 1.8 | 59.8 | 4.1 |
| Compound 8 | 334 | 11.2 | 45.6 | 4.5 |
| Compound 9 | 689 | 3.4 | 123 | 4.8 |
| Compound 10 | 1124 | 25.4 | 15.4 | 5.1 |
| Compound 11 | 800 | 15.6 | 18.7 | 5.4 |
| Compound 19 | 546 | 85.6 | 23.4 | 5.9 |
| Compound 24 | 458 | 158.4 | 55.4 | 6.2 |
| Data sourced from "Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors".[5][8] |
Analysis of Selectivity:
The data reveals that hydrazonobenzenesulfonamide derivatives can achieve potent, low nanomolar inhibition against the tumor-associated isoforms hCA IX and XII. Several compounds, notably Compound 10 and Compound 11 , exhibit strong inhibition of hCA IX with Ki values of 15.4 nM and 18.7 nM, respectively, which is more potent than the standard inhibitor Acetazolamide (Ki = 25 nM).[5][8] Furthermore, many compounds in this series demonstrate impressive inhibition of hCA XII, with Ki values in the low single-digit nanomolar range, surpassing the potency of Acetazolamide (Ki = 5.7 nM).[5][8]
Crucially, a number of these compounds display a desirable selectivity profile, with significantly weaker inhibition of the off-target cytosolic isoform hCA I. For instance, Compound 10 is approximately 73-fold more selective for hCA IX over hCA I. This selectivity is a critical attribute for potential therapeutic candidates, as it suggests a reduced likelihood of side effects associated with the inhibition of ubiquitous CA isoforms.
Structural Basis of Inhibition and Selectivity
The inhibitory action of benzenesulfonamides is well-characterized and relies on the coordination of the deprotonated sulfonamide nitrogen to the catalytic zinc ion in the active site of the enzyme.[3][9] This interaction is further stabilized by a network of hydrogen bonds with key active site residues, such as Thr199.[9]
Caption: Binding mode of a sulfonamide inhibitor in the CA active site.
The selectivity of different sulfonamide derivatives for specific CA isoforms is largely dictated by the interactions of the "tail" region of the inhibitor (the part extending from the aromatic ring) with the amino acid residues lining the middle and outer regions of the active site cavity.[2] These residues are more variable between isoforms compared to the highly conserved zinc-coordinating histidines.[2] The hydrazinyl and substituted hydrazono moieties of the compounds discussed here can explore different regions of the active site, and subtle changes in their structure can lead to significant differences in binding affinity and selectivity. For instance, the presence of bulky or hydrophobic groups on the hydrazono tail can lead to favorable interactions with the hydrophobic pocket of certain isoforms, enhancing inhibitory potency.
Experimental Protocols
1. In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration Assay)
This is the gold-standard method for determining the kinetic parameters of CA inhibition.[10][11]
Principle: The assay measures the enzyme-catalyzed rate of CO2 hydration by monitoring the associated pH change using a pH indicator dye. In the presence of an inhibitor, the rate of this reaction decreases.
Materials:
-
Stopped-flow spectrophotometer
-
Recombinant human CA isoforms (hCA I, II, IX, XII)
-
Test inhibitor compounds and a standard inhibitor (e.g., Acetazolamide)
-
Buffer: 20 mM HEPES or Tris, pH 7.4
-
pH indicator: Phenol Red (0.2 mM)
-
CO2-saturated water
-
DMSO for dissolving compounds
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the test inhibitors and Acetazolamide in DMSO (e.g., 10 mM).
-
Prepare working solutions of the inhibitors by serial dilution in the assay buffer.
-
Prepare the enzyme solutions to a final concentration that gives a measurable catalytic rate.
-
Prepare CO2-saturated water by bubbling CO2 gas through chilled, deionized water.
-
-
Assay Execution:
-
The stopped-flow instrument rapidly mixes the enzyme solution (containing the inhibitor at various concentrations) with the CO2-saturated water containing the pH indicator.
-
The change in absorbance of the pH indicator (at 557 nm for Phenol Red) is monitored over time (typically 10-100 seconds).
-
The initial rate of the reaction is calculated from the linear portion of the absorbance vs. time curve.
-
-
Data Analysis:
-
The rates of the catalyzed reaction are measured at different inhibitor concentrations.
-
The inhibition constant (Ki) is determined by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition) using specialized software.
-
Caption: Workflow for Stopped-Flow CA Inhibition Assay.
2. X-ray Crystallography of CA-Inhibitor Complexes
This technique provides atomic-level detail of the inhibitor binding mode, which is invaluable for structure-based drug design.[12][13]
Principle: High-resolution three-dimensional structures of CA-inhibitor complexes are determined by analyzing the diffraction pattern of X-rays passed through a crystal of the complex.
Procedure:
-
Protein Expression and Purification: Recombinant CA isoforms are expressed (e.g., in E. coli) and purified to high homogeneity.
-
Crystallization: The purified CA is crystallized, often using vapor diffusion methods, in the presence of the inhibitor.
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.
-
Structure Determination and Refinement: The diffraction data is processed to determine the electron density map, from which the atomic coordinates of the protein and the bound inhibitor are modeled and refined.
Caption: Workflow for X-ray Crystallography of CA-Inhibitor Complexes.
Conclusion and Future Directions
The hydrazinyl-substituted benzenesulfonamide scaffold represents a promising platform for the development of potent and isoform-selective carbonic anhydrase inhibitors. The available data demonstrates that derivatives of this class can effectively inhibit the tumor-associated isoforms hCA IX and XII with high potency, while exhibiting favorable selectivity over the ubiquitous cytosolic isoform hCA I. This selectivity is a key determinant for the potential translation of these compounds into clinical candidates for cancer therapy.
Future research in this area should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: A more comprehensive exploration of substitutions on both the aromatic ring and the hydrazinyl moiety is warranted to further optimize potency and selectivity.
-
Structural Biology: Obtaining high-resolution crystal structures of these inhibitors in complex with hCA IX and XII will provide crucial insights for rational, structure-based design of next-generation inhibitors.
-
In Vivo Evaluation: Promising candidates with excellent in vitro profiles should be advanced to cellular and animal models of cancer to assess their efficacy and pharmacokinetic properties.
By leveraging the principles of medicinal chemistry and structural biology, the continued exploration of the hydrazinylbenzenesulfonamide scaffold holds significant promise for the discovery of novel and effective targeted therapies.
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Kallnik, V., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. Molecules, 26(22), 7015. [Link]
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McKenna, R., & Supuran, C. T. (2014). Carbonic anhydrase inhibitors: X-ray crystal structure of a benzenesulfonamide strong CA II and CA IX inhibitor bearing a pentafluorophenylaminothioureido tail in complex with isozyme II. Bioorganic & medicinal chemistry letters, 24(17), 4099–4103. [Link]
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A Senior Application Scientist's Guide to In Vivo Efficacy of 2-Hydrazinylbenzenesulfonamide Analogs in Cancer Research
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern oncology, the quest for targeted therapies has led to the exploration of numerous chemical scaffolds. Among these, benzenesulfonamides, particularly those derived from a 2-hydrazinylbenzenesulfonamide precursor, have emerged as a promising class of compounds. These analogs are frequently investigated for their potent inhibitory effects on carbonic anhydrases (CAs), a family of enzymes critically involved in the pathophysiology of cancer. This guide provides a comparative analysis of the in-vivo efficacy of key 2-hydrazinylbenzenesulfonamide analogs, offering insights into their therapeutic potential, the experimental designs used to evaluate them, and the underlying mechanisms of action.
The Rise of Benzenesulfonamide Analogs: Targeting Tumor Hypoxia and pH Regulation
A key therapeutic target for many benzenesulfonamide derivatives is carbonic anhydrase IX (CAIX).[1] CAIX is a transmembrane enzyme that is minimally expressed in normal tissues but is significantly upregulated in a variety of solid tumors, including breast, lung, renal, and brain cancers.[2] Its expression is primarily induced by hypoxia, a common feature of the tumor microenvironment.
CAIX plays a crucial role in maintaining the pH homeostasis of cancer cells.[3] By catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton, CAIX contributes to the acidification of the extracellular space while maintaining a neutral to alkaline intracellular pH. This altered pH gradient promotes tumor cell survival, proliferation, invasion, and resistance to conventional therapies. Consequently, the inhibition of CAIX presents a compelling strategy to disrupt tumor progression.[3]
This guide will delve into the in-vivo performance of three key classes of 2-hydrazinylbenzenesulfonamide analogs:
-
Ureido-substituted Benzenesulfonamides: Exemplified by SLC-0111, a leading clinical candidate.
-
Pyrazole-benzenesulfonamides: Including the well-established anti-inflammatory drug Celecoxib and its analogs, which have shown anticancer properties.
-
Pyrazoline-benzenesulfonamides: An emerging class with promising in-vitro activity.
Comparative In Vivo Efficacy of 2-Hydrazinylbenzenesulfonamide Analogs
The following table summarizes the in-vivo efficacy data for representative analogs from each class. It is important to note that direct head-to-head comparisons are often limited due to variations in experimental models and methodologies.
| Compound Class | Analog Example | Cancer Model | Animal Model | Dosing Regimen | Key In Vivo Efficacy Findings | Reference(s) |
| Ureido-substituted Benzenesulfonamides | SLC-0111 | Triple-Negative Breast Cancer (MDA-MB-231 LM2-4) | Orthotopic xenograft in immunocompromised mice | Not specified in abstract | Significantly reduced overall metastatic burden. When combined with sunitinib, it significantly reduced both primary tumor growth and sunitinib-induced metastasis. | [4][5] |
| Ureido-substituted Benzenesulfonamides | SLC-0111 | Glioblastoma | GBM-bearing mice | Not specified in abstract | Improved the efficacy of temozolomide to extend survival. | [6] |
| Pyrazole-benzenesulfonamides | Celecoxib | Colon Cancer | Not specified | Not specified | Demonstrates chemopreventive effects in in-vivo tumor models. | [5][7] |
| Pyrazole-benzenesulfonamides | T8 (a 1H-pyrazol-1-yl benzenesulfonamide derivative) | Inflammatory Bowel Disease (zebrafish model) | Zebrafish | 150 µM | Reduced ROS, lipid peroxidation, apoptosis, and macrophage accumulation. Modulated the PI3K/Akt/mTOR signaling pathway. | [8] |
| Pyrazoline-benzenesulfonamides | Compound 2f | Leukemia (MOLT-4, SR), Non-small cell lung cancer (EKVX), Colon cancer (COLO 205) | In vitro NCI-60 screen | N/A (in vitro) | Showed promising anti-proliferative activity with GI50 values < 2 µM. | [9] |
Delving into the Mechanism: The CAIX Signaling Axis
The antitumor effects of 2-hydrazinylbenzenesulfonamide analogs that target CAIX are largely attributed to the disruption of pH regulation in the tumor microenvironment. However, the downstream signaling consequences of CAIX inhibition are also critical to their efficacy. One of the key pathways implicated is the PI3K/Akt signaling cascade, which is a central regulator of cell growth, proliferation, and survival.
Caption: CAIX-mediated regulation of the PI3K/Akt pathway.
As depicted, CAIX activity contributes to a reversed pH gradient that can activate the PI3K/Akt pathway, subsequently promoting downstream signaling through mTOR, leading to enhanced cell proliferation and survival.[10][11][12][13][14] By inhibiting CAIX, 2-hydrazinylbenzenesulfonamide analogs can disrupt this signaling cascade, contributing to their antitumor effects.
Experimental Protocols: A Guide to In Vivo Efficacy Assessment
The robust evaluation of in-vivo efficacy is paramount in preclinical drug development. Below are standardized protocols for establishing and evaluating tumor models relevant to the study of 2-hydrazinylbenzenesulfonamide analogs.
Orthotopic Breast Cancer Xenograft Model
This model is particularly relevant for studying breast cancer therapies as it recapitulates the tumor microenvironment more accurately than subcutaneous models.[15][16]
Methodology:
-
Cell Culture: Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media until they reach 80-90% confluency.
-
Cell Preparation: Harvest cells using trypsin, wash with PBS, and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 1x10^7 cells/mL. Keep cells on ice.
-
Animal Preparation: Anesthetize 6-8 week old female immunodeficient mice (e.g., NOD/SCID or NSG) using isoflurane.
-
Implantation: Make a small incision in the skin over the fourth mammary fat pad. Gently expose the fat pad and inject 50 µL of the cell suspension (5x10^5 cells) into the center of the fat pad using a 27-gauge needle.
-
Suturing: Close the incision with surgical sutures or staples.
-
Monitoring: Monitor the animals for tumor growth by palpation and caliper measurements twice weekly.
Caption: Workflow for an orthotopic breast cancer xenograft study.
Tumor Growth Inhibition (TGI) Assessment
TGI is a standard metric for evaluating the efficacy of an anticancer agent in vivo.
Methodology:
-
Tumor Measurement: Measure the length (L) and width (W) of the tumor using digital calipers at regular intervals (e.g., twice weekly).[1][17][18][19][20]
-
Tumor Volume Calculation: Calculate the tumor volume (V) using the formula: V = (L x W²) / 2.
-
Data Analysis:
-
For each group (treatment and control), calculate the mean tumor volume at each time point.
-
The Tumor Growth Inhibition (TGI) can be calculated at the end of the study using the following formula: TGI (%) = [1 - (ΔT / ΔC)] x 100 Where:
-
ΔT = Change in mean tumor volume of the treated group (Final - Initial)
-
ΔC = Change in mean tumor volume of the control group (Final - Initial)
-
-
Conclusion and Future Directions
The in-vivo efficacy studies of 2-hydrazinylbenzenesulfonamide analogs have demonstrated their significant potential as anticancer agents, particularly through the inhibition of carbonic anhydrase IX. The ureido-substituted benzenesulfonamide SLC-0111 has shown promising results in preclinical models and is advancing through clinical trials. The pyrazole-benzenesulfonamide class, including celecoxib and its derivatives, also exhibits notable antitumor activity, suggesting that targeting multiple pathways may be a beneficial strategy.[5][21] While in-vivo data for pyrazoline-benzenesulfonamides is still emerging, their strong in-vitro performance warrants further investigation.[22][23][24][25]
Future research should focus on conducting head-to-head in-vivo comparisons of these different analog classes in well-defined cancer models. Furthermore, exploring combination therapies, as demonstrated with SLC-0111 and sunitinib or temozolomide, is a promising avenue to overcome drug resistance and enhance therapeutic outcomes. The continued development and rigorous preclinical evaluation of these compounds will be crucial in translating their therapeutic potential into effective clinical treatments for cancer patients.
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Grueneberg, S., et al. (2002). 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 58(12), o1323-o1324. [Link]
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Jiang, Y., et al. (2020). Orthotopic Transplantation of Breast Tumors as Preclinical Models for Breast Cancer. Journal of Visualized Experiments, (159). [Link]
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Liu, Y., et al. (2018). Recent advances in the use of PI3K inhibitors for glioblastoma multiforme: Current preclinical and clinical development. ResearchGate. [Link]
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Hasyim, D., et al. (2024). Discovery of Pyrazoline Benzenesulfonamide Derivatives as Anticancer Agents: A Review. Drug Design, Development and Therapy, 18, 11697-11747. [Link]
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Gieling, R. G., et al. (2021). Celecoxib Analogues for Cancer Treatment: An Update on OSU-03012 and 2,5-Dimethyl-Celecoxib. Cancers, 13(14), 3538. [Link]
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Salas, J. A., et al. (2024). Preclinical Tumor Growth Delay Is More Reliable from Imaging-Based Rather than Manual Caliper Volume Measurements. Tomography, 10(1), 1-11. [Link]
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Walker, E. J., et al. (2017). Addition of carbonic anhydrase 9 inhibitor SLC-0111 to temozolomide treatment delays glioblastoma growth in vivo. JCI Insight, 2(24), e92928. [Link]
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Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3- (trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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ResearchGate. Tumor volume measurements performed with a digital caliper every other day in treated (T) (TNP-470.... ResearchGate. [Link]
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Lim, H. K., et al. (2021). Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells. Translational Cancer Research, 10(1), 127-138. [Link]
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Kumar, A., et al. (2024). Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. Chemistry & Biodiversity, 21(3), e202301594. [Link]
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Zhang, J., et al. (2021). The Efficacy and Safety of Celecoxib in Addition to Standard Cancer Therapy: A Systematic Review and Meta-Analysis of Randomized Controlled Trials. Cancers, 13(11), 2747. [Link]
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Lee, E. J., et al. (2023). High-Throughput Dissociation and Orthotopic Implantation of Breast Cancer Patient-Derived Xenografts. Journal of Visualized Experiments, (193). [Link]
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Al-Ostath, S., et al. (2022). Recent advances in the development of celecoxib analogs as anticancer agents: A review. Future Medicinal Chemistry, 14(16), 1209-1234. [Link]
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Welm, A. L., et al. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. In Breast Cancer. Methods in Molecular Biology, vol 1501. Humana Press, New York, NY. [Link]
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Kumar, A., et al. (2024). Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. [Link]
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Rajendran, S., et al. (2019). Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform. Molecular Imaging and Biology, 21(5), 849-857. [Link]
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Balaji, S., et al. (2024). Evaluation of 1H-pyrazol-1-yl benzenesulfonamide derivatives in alleviating inflammatory bowel disease via PI3K/Akt/mTOR signaling pathway in zebrafish models. Journal of Biomolecular Structure and Dynamics, 1-16. [Link]
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ResearchGate. CCW702 in vivo antitumor efficacy in xenograft models in.... ResearchGate. [Link]
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Nowak, J. (2024). Celecoxib / Celebrex & ctDNA in Colon Cancer CALGB Alliance / SWOG 80702 ASCO GI. YouTube. [Link]
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Christodoulou, E., et al. (2020). Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. Pharmaceuticals, 13(10), 284. [Link]
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Li, F., et al. (2019). Orthotopic Injection of Breast Cancer Cells into the Mice Mammary Fat Pad. Journal of Visualized Experiments, (143). [Link]
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Kumar, A., et al. (2022). Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders. ACS Omega, 7(43), 38049-38072. [Link]
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A Comparative Analysis of Synthetic Routes to 2-Hydrazinylbenzenesulfonamide: A Guide for Researchers
Introduction: The Significance of 2-Hydrazinylbenzenesulfonamide
2-Hydrazinylbenzenesulfonamide is a crucial chemical intermediate, playing a pivotal role in the synthesis of a variety of heterocyclic compounds with significant pharmacological activities. Its molecular architecture, featuring a reactive hydrazinyl group ortho to a sulfonamide moiety, makes it a versatile building block for the development of novel therapeutic agents. The strategic synthesis of this molecule is of paramount importance to researchers and professionals in drug discovery and development, directly impacting the efficiency and economic viability of synthesizing target drug candidates. This guide provides an in-depth comparative analysis of the two primary synthetic pathways to 2-Hydrazinylbenzenesulfonamide, offering a comprehensive overview of the methodologies, mechanistic insights, and practical considerations to aid in route selection.
Synthetic Strategies: A Head-to-Head Comparison
Two principal synthetic routes are predominantly considered for the preparation of 2-Hydrazinylbenzenesulfonamide:
-
Route 1: Diazotization and Reduction of 2-Aminobenzenesulfonamide. This classical approach involves the conversion of the readily available 2-aminobenzenesulfonamide (orthanilamide) into a diazonium salt, which is subsequently reduced to the desired hydrazine derivative.
-
Route 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzenesulfonamide. This route entails the direct displacement of a chloro substituent on the benzene ring with hydrazine.
This guide will now delve into the specifics of each route, providing detailed experimental protocols and a comparative analysis of their respective advantages and disadvantages.
Route 1: Diazotization and Reduction of 2-Aminobenzenesulfonamide
This well-established, two-step method is a cornerstone of aromatic amine chemistry. The initial diazotization reaction converts the primary amino group into a highly reactive diazonium salt, which is then reduced to the target hydrazine.
Mechanistic Rationale
The reaction proceeds via the formation of a diazonium salt from 2-aminobenzenesulfonamide upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[1][2] The resulting diazonium salt is a versatile intermediate.[3][4] For the synthesis of the hydrazine, a reducing agent, such as stannous chloride (tin(II) chloride), is employed to reduce the diazonium group.[5]
Experimental Protocol (Adapted for ortho-isomer)
Step 1: Diazotization of 2-Aminobenzenesulfonamide
-
In a flask equipped with a magnetic stirrer and immersed in an ice-salt bath, suspend 2-aminobenzenesulfonamide (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5 °C with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature is strictly maintained between 0 and 5 °C to ensure the stability of the diazonium salt.[6]
-
Continue stirring for 30 minutes after the addition is complete. The formation of a clear solution indicates the completion of the diazotization.
Step 2: Reduction of the Diazonium Salt
-
In a separate flask, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid, and cool it to 0 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the stannous chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, continue to stir the reaction mixture for 2-3 hours at a low temperature.
-
The product, 2-hydrazinylbenzenesulfonamide hydrochloride, will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold water, followed by a cold ethanol wash.
-
Dry the product under vacuum to yield 2-hydrazinylbenzenesulfonamide hydrochloride.
Visualization of the Diazotization and Reduction Pathway
Caption: Synthetic pathway via diazotization and reduction.
Route 2: Nucleophilic Aromatic Substitution of 2-Chlorobenzenesulfonamide
This route offers a more direct approach to 2-hydrazinylbenzenesulfonamide through the reaction of 2-chlorobenzenesulfonamide with hydrazine. The success of this reaction is highly dependent on the reaction conditions.
Mechanistic Rationale
The reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][7] The electron-withdrawing sulfonamide group activates the aromatic ring towards nucleophilic attack by hydrazine. The reaction can be performed under atmospheric pressure, but higher yields are often achieved at elevated temperatures and pressures.
Experimental Protocol (Adapted for ortho-isomer)
Method A: Reflux in Ethanol
-
To a round-bottom flask equipped with a reflux condenser, add 2-chlorobenzenesulfonamide (1 equivalent) and ethanol.
-
Add hydrazine hydrate (excess, ~10 equivalents) to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Treat the residue with water to precipitate the crude product.
-
Filter the solid, wash with water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Method B: High Temperature and Pressure
-
Charge a high-pressure autoclave with 2-chlorobenzenesulfonamide (1 equivalent) and an excess of hydrazine hydrate (e.g., a 1:10 molar ratio).[3]
-
After purging the reactor with an inert gas (e.g., nitrogen), heat the mixture to 120-130 °C under a pressure of 0.8-1.2 MPa.[3]
-
Maintain the reaction at this temperature and pressure with stirring until the starting material is consumed, as monitored by High-Performance Liquid Chromatography (HPLC).
-
After the reaction is complete, cool the mixture to induce crystallization.
-
Filter the crude product and acidify with hydrochloric acid to obtain 2-hydrazinylbenzenesulfonamide hydrochloride.
-
The final product can be further purified by recrystallization.
Visualization of the Nucleophilic Substitution Pathway
Caption: Synthetic pathway via nucleophilic aromatic substitution.
Comparative Analysis
The choice between these two synthetic routes depends on several factors, including the desired scale of the reaction, available equipment, and safety considerations. The following table provides a comparative summary:
| Feature | Route 1: Diazotization & Reduction | Route 2: Nucleophilic Substitution |
| Starting Material | 2-Aminobenzenesulfonamide | 2-Chlorobenzenesulfonamide |
| Typical Yield | Moderate to High (expected 70-80%) | Variable (can be low at atmospheric pressure, but high under high T/P) |
| Purity | Generally high after precipitation | Can require more extensive purification, especially the low-pressure method |
| Scalability | Readily scalable, widely used in industry | High T/P method is scalable but requires specialized equipment |
| Key Advantages | Well-established, high purity of final product, readily available starting material. | More direct route, potentially higher yields under optimized conditions. |
| Key Disadvantages | Involves an unstable diazonium salt intermediate requiring strict temperature control; use of a heavy metal reducing agent (tin). | Can require harsh reaction conditions (high temperature and pressure); excess hydrazine is typically used. |
| Safety Considerations | Diazonium salts can be explosive in a dry state.[8] Strict temperature control is crucial. | Hydrazine is toxic and corrosive. High-pressure reactions require specialized safety protocols. |
Expert Insights and Recommendations
As a Senior Application Scientist, my recommendation for route selection is contingent on the specific needs of the research or production campaign.
-
For laboratory-scale synthesis and high purity requirements, the Diazotization and Reduction route (Route 1) is often preferred. It is a reliable and well-understood method that consistently delivers a high-purity product, which is critical for subsequent sensitive reactions in a drug discovery pipeline. The primary caveat is the need for meticulous temperature control during the diazotization step to mitigate the risks associated with the unstable diazonium intermediate.
-
For larger-scale production where high yield is a primary driver and the necessary equipment is accessible, the high-pressure Nucleophilic Aromatic Substitution route (Route 2, Method B) presents a compelling alternative.[3] While requiring a significant capital investment in high-pressure reactors, the potential for very high yields and a more streamlined process can be economically advantageous in a manufacturing setting. The lower-pressure variant of this route is generally less attractive due to typically lower yields.
Conclusion
The synthesis of 2-Hydrazinylbenzenesulfonamide can be effectively achieved through two primary synthetic strategies. The diazotization and reduction of 2-aminobenzenesulfonamide is a classic and reliable method that provides high-purity material, making it ideal for research and development purposes. The nucleophilic aromatic substitution of 2-chlorobenzenesulfonamide offers a more direct pathway that can achieve excellent yields under optimized high-pressure and high-temperature conditions, positioning it as a viable option for industrial-scale manufacturing. A thorough evaluation of the available resources, safety protocols, and desired product specifications will ultimately guide the prudent chemist to the most suitable synthetic route.
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Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online. (URL: [Link])
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Synthesis and Characterization of Benzenesulfonyl Hydrazones and Benzenesulfonamides. ResearchGate. (URL: [Link])
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2-Hydrazinylbenzenesulfonamide. PubChem. (URL: [Link])
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Synthesis, characterization and biological evaluation of pyrazole-based benzene sulfonamides as inhibitors of human carbonic anhydrase II, IX and XII. Royal Society of Chemistry. (URL: [Link])
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Diazotization of Amines and Dediazoniation of Diazonium Ions. ResearchGate. (URL: [Link])
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Nucleophilic Substitution Reactions of 2,4-Dinitrobenzene Derivatives with Hydrazine: Leaving Group and Solvent Effects. International Journal of Chemistry. (URL: [Link])
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Diazotization. YouTube. (URL: [Link])
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Structure-activity relationship (SAR) studies of 2-Hydrazinylbenzenesulfonamide derivatives
An In-Depth Guide to the Structure-Activity Relationship (SAR) of 2-Hydrazinylbenzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors
Introduction: The Prominence of the Benzenesulfonamide Scaffold
The benzenesulfonamide framework is a cornerstone in medicinal chemistry, recognized for its role in the development of a wide array of therapeutic agents. At the heart of this scaffold's biological prowess is the sulfonamide moiety (-SO₂NH₂), a critical pharmacophore that acts as a potent zinc-binding group. This characteristic has made it particularly effective for targeting zinc-containing metalloenzymes, most notably the carbonic anhydrases (CAs).[1] Carbonic anhydrases are ubiquitous enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, playing crucial roles in physiological and pathological processes, including pH regulation, fluid secretion, and tumorigenesis.[2][3][4][5]
This guide focuses on a specific, highly versatile subclass: 2-hydrazinylbenzenesulfonamide derivatives. The presence of a reactive hydrazinyl (-NHNH₂) group provides a synthetic handle for creating diverse chemical libraries, primarily through the formation of hydrazones.[6][7] By systematically analyzing the biological activity of these derivatives, we can elucidate key structure-activity relationships (SAR) that govern their potency and selectivity, offering a roadmap for the rational design of novel and improved enzyme inhibitors.
The 2-Hydrazinylbenzenesulfonamide Core: A Platform for Diversity
The foundational structure consists of a benzene ring substituted with both a sulfonamide group and a hydrazinyl group. The sulfonamide is the primary anchor, coordinating with the Zn²⁺ ion in the active site of target enzymes like carbonic anhydrase. The hydrazinyl group serves as a versatile linker, allowing for the introduction of a wide variety of "tail" fragments through condensation reactions with aldehydes and ketones. This "tail approach" is a well-established strategy for enhancing binding affinity and modulating isoform selectivity by exploiting interactions with amino acid residues lining the active site cavity, beyond the catalytic zinc ion.[8][9]
Caption: Core 2-hydrazinylbenzenesulfonamide scaffold and key points for chemical modification.
Structure-Activity Relationship Analysis: Inhibition of Human Carbonic Anhydrase Isoforms I & II
To illustrate the SAR of this class of compounds, we will analyze a series of derivatives synthesized by reacting 4-hydrazinylbenzenesulfonamide with various substituted ketones.[6][7] These derivatives were evaluated for their inhibitory activity against two cytosolic human carbonic anhydrase isoforms, hCA I and hCA II. The standard clinical inhibitor, Acetazolamide (AZA), is used as a comparator.
Comparative Biological Activity Data
The inhibitory potencies, expressed as inhibition constants (Kᵢ), are summarized below. Lower Kᵢ values indicate more potent inhibition.
| Compound | Ketone Precursor | Kᵢ against hCA I (nM) | Kᵢ against hCA II (nM) |
| AZA | (Standard) | 5.41 | - |
| S1 | Acetophenone | 2.59 | 11.64 |
| S2 | 4-Methylacetophenone | 2.73 | 10.45 |
| S3 | 4-Chloroacetophenone | 2.41 | 9.87 |
| S4 | 4-Fluoroacetophenone | 2.56 | 9.53 |
| S5 | 4-Bromoacetophenone | 2.39 | 8.76 |
| S6 | 4-Methoxyacetophenone | 2.68 | 10.11 |
| S7 | 4-Nitroacetophenone | 2.21 | 8.12 |
| S8 | 2-Acetylthiophene | 2.11 | 7.98 |
| S9 | 2-Acetylfuran | 2.03 | 7.54 |
| S10 | 1-Indanone | 1.98 | 2.31 |
| S11 | 2-Indanone | 1.79 | 1.72 |
| Data sourced from Bekdemir et al. (2015).[6][7] |
Interpretation of SAR Findings
-
Overall Potency : A striking observation is that all synthesized hydrazone derivatives (S1-S11) exhibit potent, low-nanomolar inhibition against hCA I, with Kᵢ values ranging from 1.79 to 2.73 nM.[6] All compounds in the series are more potent inhibitors of hCA I than the standard drug, Acetazolamide (Kᵢ = 5.41 nM).[6]
-
Influence of Phenyl Ring Substituents (S1-S7) : Modifications at the para-position of the acetophenone-derived phenyl ring have a modest impact on inhibitory activity. Both electron-donating (e.g., -CH₃, -OCH₃) and electron-withdrawing (-Cl, -F, -Br, -NO₂) groups result in similar, high-potency inhibition. This suggests that the electronic properties of this distal ring are less critical than its overall size and hydrophobic character for fitting into the active site. The nitro-substituted compound (S7) was the most potent in this subset against both isoforms.
-
Heterocyclic Moieties (S8-S9) : Replacing the phenyl ring with five-membered heterocyclic rings like thiophene (S8) and furan (S9) leads to a slight improvement in potency compared to the substituted acetophenone series. This indicates that these heterocycles are well-tolerated and may engage in favorable interactions within the enzyme's active site.
-
Impact of Bulky, Fused Rings (S10-S11) : The most significant increase in potency is achieved with the introduction of rigid, fused-ring systems. The derivatives from 1-indanone (S10) and 2-indanone (S11) are the most powerful inhibitors in the series.[6] Notably, S11 (4-{2-(1,3-dihydro-2H-inden-2-ylidene)hydrazino}benzenesulfonamide) emerged as the most active compound against both hCA I (Kᵢ: 1.79 nM) and hCA II (Kᵢ: 1.72 nM).[6] This superior activity highlights the critical role of the "tail" group's shape, rigidity, and hydrophobicity. The indanone moiety likely occupies a hydrophobic pocket within the active site, forming extensive, favorable contacts that stabilize the enzyme-inhibitor complex.
-
Isoform Selectivity : While all compounds potently inhibit both isoforms, a general trend of slightly better inhibition against hCA I is observed, with the exception of the top performer, S11, which inhibits both isoforms with nearly equal, high potency.[6] The average Kᵢ value for hCA I across the series was 2.28 nM, compared to 7.32 nM for hCA II, suggesting a modest intrinsic selectivity for the hCA I isoform within this chemical space.[6]
Caption: Workflow for the synthesis of the 4-hydrazinylbenzenesulfonamide precursor.
Protocol 2: Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamide Derivative (e.g., S11)
This protocol outlines the synthesis of a hydrazone derivative using a microwave-assisted method, which is often faster and more efficient than conventional heating. [6][7] Materials:
-
4-hydrazinylbenzenesulfonamide hydrochloride
-
2-Indanone (or other target ketone)
-
Ethanol
-
Catalytic amount of HCl
Procedure:
-
To a solution of the 2-indanone in ethanol, add an equimolar amount of 4-hydrazinylbenzenesulfonamide hydrochloride.
-
Add a catalytic amount (1-2 drops) of concentrated HCl to the mixture.
-
Heat the reaction mixture in a microwave reactor (a typical condition might be 75°C for 10-30 minutes, but this requires optimization). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture. The product will often precipitate out of the solution.
-
If precipitation is incomplete, pour the mixture into ice-cold water to induce further precipitation.
-
Collect the solid product by filtration, wash thoroughly with water to remove any residual acid, and dry.
-
If necessary, the crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Protocol 3: In Vitro Carbonic Anhydrase Inhibition Assay
This is a robust colorimetric assay to determine the inhibitory activity of compounds against CA based on its esterase activity. [2][3] Principle: The CA enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP). The rate of p-NP formation is monitored by measuring the increase in absorbance at 400-405 nm. An inhibitor will slow this reaction rate. [2][3] Materials & Reagents:
-
Human Carbonic Anhydrase (e.g., hCA I or hCA II)
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Inhibitor: Test compounds and a known CA inhibitor (e.g., Acetazolamide) as a positive control.
-
Buffer: 50 mM Tris-HCl, pH 7.5
-
Organic Solvent: DMSO to dissolve compounds and substrate.
-
96-well clear, flat-bottom microplate and a microplate reader.
Procedure:
-
Reagent Preparation:
-
Prepare a CA working solution by diluting the enzyme stock to the desired concentration in cold Tris-HCl buffer.
-
Prepare a 3 mM stock solution of p-NPA in DMSO or acetonitrile (prepare fresh daily). [2] * Prepare serial dilutions of your test compounds and the positive control in DMSO.
-
-
Plate Setup (in triplicate):
-
Test Wells: 158 µL Assay Buffer + 2 µL of test compound dilution + 20 µL CA Working Solution.
-
Positive Control: 158 µL Assay Buffer + 2 µL of positive control dilution + 20 µL CA Working Solution.
-
Maximum Activity Control: 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution.
-
Blank (No Enzyme): 180 µL Assay Buffer.
-
-
Pre-incubation: Add the buffer, DMSO/inhibitor, and enzyme solution to the wells as described above. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme. [2]4. Reaction Initiation: Add 20 µL of the p-NPA substrate solution to all wells to start the reaction.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 405 nm in kinetic mode, taking readings every 30 seconds for 10-30 minutes. [2]6. Data Analysis: Calculate the rate of reaction (slope of the linear portion of the absorbance vs. time curve). Determine the percent inhibition for each compound concentration relative to the maximum activity control. Plot percent inhibition versus compound concentration and fit the data to a suitable model to calculate the IC₅₀ value. The Kᵢ can then be determined using the Cheng-Prusoff equation if the Kₘ of the substrate is known.
Caption: General workflow for the in vitro carbonic anhydrase inhibition assay.
Conclusion and Future Perspectives
The structure-activity relationship studies of 2-hydrazinylbenzenesulfonamide derivatives clearly demonstrate their potential as a fertile ground for the discovery of potent enzyme inhibitors. The analysis reveals that while the core scaffold provides the essential zinc-binding function, the "tail" portion, introduced via the hydrazone linkage, is the primary determinant of inhibitory potency and selectivity. The superior activity of derivatives bearing rigid and bulky hydrophobic groups, such as the 2-indanone moiety, underscores the importance of optimizing interactions with hydrophobic regions within the enzyme active site. [6] Future research in this area should aim to:
-
Expand Chemical Diversity: Synthesize and screen a broader library of derivatives by employing a wider range of aldehydes and ketones to further probe the steric and electronic requirements of the active site.
-
Target Other Isoforms: Evaluate promising compounds against a wider panel of CA isoforms, particularly the tumor-associated hCA IX and hCA XII, which are validated anticancer drug targets. [10][11][12]* Computational Modeling: Employ molecular docking and molecular dynamics simulations to visualize the binding modes of these inhibitors. [13][14]This can provide a structural basis for the observed SAR and guide the rational design of next-generation inhibitors with enhanced potency and isoform selectivity.
By integrating synthetic chemistry, biological evaluation, and computational analysis, the 2-hydrazinylbenzenesulfonamide scaffold can be further exploited to develop highly effective and selective inhibitors for a range of therapeutic applications.
References
- Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay - Benchchem.
- Application Notes and Protocols for Carbonic Anhydrase I Inhibitor Enzym
- Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 4-hydrazinylbenzenesulfonamide hydrochloride - Benchchem.
- Synthesis of 4-Hydrazinylbenzenesulfonamide Hydrochloride: A Technical Guide for Researchers - Benchchem.
- An In-depth Technical Guide to 4-hydrazinylbenzenesulfonamide hydrochloride (CAS 17852-52-7) - Benchchem.
- Structure-Activity Relationship (SAR) Studies of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors - Benchchem.
- A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases. Applied Sciences.
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships.
- Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiprolifer
- Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed.
- Design and Synthesis of N-substituted-β-d-glucosamine Derivatives that Incorpor
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. AIR Unimi.
- Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors. MDPI.
- Novel benzenesulfonamide derivatives as potential selective carbonic anhydrase IX, XII inhibitors with anti-proliferative activity: Design, synthesis and in silico studies. PubMed.
- 2-Hydrazinylbenzenesulfonamide Chemical Inform
- Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed.
- Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI.
- Design, synthesis, and biological evaluation of 3-benzenesulfonamide-linked 3-hydrazinoisatin derivatives as carbonic anhydrase inhibitors. PubMed.
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- 9. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Investigation on Hydrazonobenzenesulfonamides as Human Carbonic Anhydrase I, II, IX and XII Inhibitors [air.unimi.it]
- 11. mdpi.com [mdpi.com]
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- 14. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Kinetic Analysis of Carbonic Anhydrase Inhibition: A Case Study with 2-Hydrazinylbenzenesulfonamide
This guide provides a comprehensive framework for the kinetic analysis of carbonic anhydrase (CA) inhibition, with a specific focus on characterizing novel sulfonamide-based inhibitors like 2-Hydrazinylbenzenesulfonamide. We will delve into the underlying principles of CA inhibition, present detailed experimental protocols for determining key kinetic parameters, and offer a comparative analysis with established CA inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the inhibitory potential of new chemical entities against this important enzyme family.
Introduction: The Significance of Carbonic Anhydrase and Its Inhibition
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1][2][3] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO2 transport, and various biosynthetic pathways.[1][2] The involvement of specific CA isozymes in the pathophysiology of a range of diseases, including glaucoma, epilepsy, and cancer, has established them as significant therapeutic targets.[1]
Sulfonamides represent a major class of potent CA inhibitors.[2] Their mechanism of action is well-established and primarily involves the coordination of the deprotonated sulfonamide group to the zinc ion (Zn²⁺) located in the active site of the enzyme.[4][5] This interaction effectively blocks the catalytic activity of the enzyme. The general structure of sulfonamide inhibitors allows for extensive chemical modification, enabling the fine-tuning of their inhibitory potency and isozyme selectivity.
2-Hydrazinylbenzenesulfonamide is a sulfonamide-containing compound with potential as a CA inhibitor. Its structural features, particularly the hydrazinyl group, warrant a thorough kinetic investigation to understand its inhibitory mechanism and potency relative to other sulfonamides. This guide will outline the necessary steps to conduct such an analysis.
The Mechanism of Carbonic Anhydrase Inhibition by Sulfonamides
The inhibitory action of sulfonamides against carbonic anhydrases is a classic example of zinc-binding inhibition. The key interaction is the coordination of the negatively charged nitrogen atom of the sulfonamide group to the Zn²⁺ ion in the enzyme's active site.[4][5] This binding event is further stabilized by a network of hydrogen bonds and hydrophobic interactions between the inhibitor molecule and amino acid residues within the active site cavity.[4][6]
The affinity of a sulfonamide inhibitor for a particular CA isozyme is influenced by the chemical nature of the substituents on the aromatic ring and the sulfonamide group. These "tail" moieties can form additional interactions with the enzyme, contributing to both binding affinity and isozyme selectivity.[7] Understanding these structure-activity relationships (SAR) is crucial for the rational design of potent and selective CA inhibitors.[4][6][8]
Experimental Workflow for Kinetic Analysis
A robust kinetic analysis of a novel CA inhibitor involves a multi-step process, from initial screening to detailed mechanistic studies. The following workflow provides a comprehensive approach to characterizing the inhibitory properties of 2-Hydrazinylbenzenesulfonamide.
Figure 1: A generalized workflow for the kinetic analysis of a novel carbonic anhydrase inhibitor.
Materials and Reagents
-
Carbonic Anhydrase: Human or bovine erythrocyte CA (e.g., Sigma-Aldrich, C4396).[1]
-
Substrate: p-Nitrophenyl acetate (p-NPA).[1]
-
Test Inhibitor: 2-Hydrazinylbenzenesulfonamide.
-
Reference Inhibitor: Acetazolamide (a well-characterized, potent CA inhibitor).[9]
-
Buffer: Tris-HCl or Tris-Sulfate buffer (e.g., 50 mM, pH 7.4-8.3).[1]
-
Organic Solvent: DMSO or acetonitrile for dissolving the substrate and test compounds.[1]
-
Equipment: 96-well microplates (clear, flat-bottom), a microplate reader capable of kinetic measurements at 400-405 nm, and standard laboratory pipettes.[1]
Step-by-Step Experimental Protocol: Colorimetric Assay
This protocol is adapted from established methods for determining CA activity and inhibition.[1][10] The assay is based on the esterase activity of CA, which catalyzes the hydrolysis of the colorless substrate p-NPA to the yellow-colored product p-nitrophenol (p-NP). The rate of p-NP formation is monitored spectrophotometrically.
1. Reagent Preparation:
-
Assay Buffer: Prepare a 50 mM Tris-HCl buffer and adjust the pH to 7.5.[1]
-
CA Enzyme Stock Solution: Dissolve the CA enzyme in cold Assay Buffer to a concentration of 1 mg/mL. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1]
-
CA Working Solution: Immediately before use, dilute the CA stock solution to the desired concentration (e.g., 10-60 units/mL) with cold Assay Buffer.[1]
-
Substrate Stock Solution: Prepare a 3 mM solution of p-NPA in acetonitrile or DMSO. This solution should be made fresh daily.[1]
-
Inhibitor Stock Solutions: Prepare stock solutions of 2-Hydrazinylbenzenesulfonamide and the reference inhibitor (e.g., Acetazolamide) in DMSO.
2. Assay Procedure for IC50 Determination:
The IC50 is the concentration of an inhibitor that reduces the enzyme's activity by 50%.
-
Plate Setup:
-
Blank (No Enzyme): 180 µL Assay Buffer + 20 µL Substrate Solution.[1]
-
Maximum Activity (No Inhibitor): 158 µL Assay Buffer + 2 µL DMSO + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
Test Compound: 158 µL Assay Buffer + 2 µL of serially diluted 2-Hydrazinylbenzenesulfonamide + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
Positive Control: 158 µL Assay Buffer + 2 µL of serially diluted reference inhibitor + 20 µL CA Working Solution + 20 µL Substrate Solution.[1]
-
-
Enzyme-Inhibitor Pre-incubation: Add the Assay Buffer and inhibitor solutions to the respective wells. Then, add the CA Working Solution to all wells except the blank. Incubate the plate at room temperature for 10-15 minutes to allow for inhibitor binding.[1]
-
Reaction Initiation and Measurement: Initiate the reaction by adding 20 µL of the Substrate Solution to all wells. Immediately begin measuring the absorbance at 400-405 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for 10-30 minutes.[1]
3. Data Analysis for IC50:
-
Calculate the initial reaction rates (V₀) from the linear portion of the absorbance versus time plots.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Determining the Mechanism of Inhibition and the Inhibition Constant (Ki)
Once the inhibitory potency of 2-Hydrazinylbenzenesulfonamide has been established through IC50 determination, the next crucial step is to elucidate its mechanism of inhibition and calculate the inhibition constant (Ki). The Ki is a more fundamental measure of inhibitor potency than the IC50, as it represents the dissociation constant of the enzyme-inhibitor complex.
Lineweaver-Burk and Dixon Plots
To determine the mechanism of inhibition, enzyme activity is measured at various substrate and inhibitor concentrations. The data is then plotted using graphical methods such as the Lineweaver-Burk or Dixon plots.
-
Lineweaver-Burk Plot: This is a double reciprocal plot of 1/V₀ versus 1/[S] (substrate concentration).[11] The pattern of the lines in the presence of different inhibitor concentrations reveals the type of inhibition (competitive, non-competitive, or uncompetitive).[11]
-
Dixon Plot: This plot graphs 1/V₀ versus the inhibitor concentration [I] at different fixed substrate concentrations.[12][13] The intersection point of the lines can be used to determine the Ki.[12][14]
Sources
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- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
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- 5. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display - PubMed [pubmed.ncbi.nlm.nih.gov]
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Navigating the Selectivity Landscape: A Comparative Guide to the Cross-Reactivity of 2-Hydrazinylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding a compound's selectivity is paramount. This guide offers an in-depth exploration of the enzymatic cross-reactivity of 2-Hydrazinylbenzenesulfonamide, a sulfonamide derivative of significant interest. While direct, comprehensive screening data for this specific ortho-substituted compound remains limited in publicly accessible literature, we can infer its likely activity profile based on extensive research into structurally similar compounds, particularly its para-substituted analog, 4-hydrazinylbenzenesulfonamide, and the broader class of sulfonamides.
This guide will delve into the potent inhibitory action of this compound class against its primary targets, the carbonic anhydrases, and explore the potential for interactions with other key enzyme families, including cyclooxygenases, kinases, and proteases. By providing detailed experimental protocols and contextual data, we aim to equip researchers with the necessary tools and insights to further investigate the selectivity of 2-Hydrazinylbenzenesulfonamide and its derivatives.
The Sulfonamide Scaffold: A Prominent Inhibitor of Carbonic Anhydrases
The benzenesulfonamide moiety is a well-established pharmacophore known to bind with high affinity to the zinc-containing active site of carbonic anhydrases (CAs). These enzymes play a crucial role in a variety of physiological processes, and their inhibition has therapeutic applications in conditions ranging from glaucoma to cancer.[1]
Extensive research on 4-(2-substituted hydrazinyl)benzenesulfonamides, close structural analogs of 2-Hydrazinylbenzenesulfonamide, has demonstrated potent, low-nanomolar inhibition of cytosolic human carbonic anhydrase isoforms hCA I and hCA II.[2][3][4][5] This strongly suggests that 2-Hydrazinylbenzenesulfonamide is also a potent inhibitor of these isoforms.
Comparative Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibitory activity of a series of 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives against hCA I and hCA II, providing a valuable reference for the expected potency of 2-Hydrazinylbenzenesulfonamide. The data for the reference inhibitor, Acetazolamide, is included for comparison.
| Compound | hCA I (Kᵢ in nM) | hCA II (Kᵢ in nM) |
| 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives (range) | 1.79 - 2.73 | 1.72 - 11.64 |
| Acetazolamide (Reference) | 5.41 | 6.82 |
| Data sourced from a study on 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives. It is important to note that this data is for the para-substituted analogs, and the ortho-substitution in 2-Hydrazinylbenzenesulfonamide may influence its inhibitory profile.[2][3] |
Exploring the Cross-Reactivity Profile: Beyond Carbonic Anhydrases
While the primary targets of many sulfonamides are carbonic anhydrases, the potential for off-target interactions is a critical consideration in drug development. The structural features of 2-Hydrazinylbenzenesulfonamide warrant an investigation into its cross-reactivity with other major enzyme families.
Cyclooxygenases (COX)
Kinases
The kinome represents a vast and diverse class of enzymes that are crucial drug targets, particularly in oncology. While some sulfonamide derivatives have been explored as kinase inhibitors, there is no direct evidence from the reviewed literature to suggest that 2-Hydrazinylbenzenesulfonamide is a potent inhibitor of this enzyme class.[8] Broad kinase screening would be necessary to definitively assess its activity profile against this family.
Proteases
Sulfonamides have also been investigated as inhibitors of various proteases, including metalloproteases and serine proteases.[9][10] The hydrazinyl moiety in 2-Hydrazinylbenzenesulfonamide could potentially interact with the active sites of certain proteases. As with kinases, empirical testing is required to determine its inhibitory potential against this diverse enzyme family.
Experimental Methodologies for Assessing Cross-Reactivity
To facilitate further research into the selectivity of 2-Hydrazinylbenzenesulfonamide, this section provides detailed, step-by-step protocols for key in vitro enzyme inhibition assays.
Carbonic Anhydrase Inhibition Assay: Stopped-Flow CO₂ Hydration Method
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.
Principle: This assay measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting pH change is monitored using a pH indicator.
Workflow:
Carbonic Anhydrase Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a buffered solution (e.g., 20 mM Tris-SO₄, pH 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Prepare a stock solution of 2-Hydrazinylbenzenesulfonamide in a suitable solvent (e.g., DMSO).
-
Prepare fresh CO₂-saturated water by bubbling CO₂ gas through chilled, deionized water.
-
-
Enzyme and Inhibitor Incubation:
-
In the stopped-flow instrument's syringe, mix the purified carbonic anhydrase enzyme with varying concentrations of 2-Hydrazinylbenzenesulfonamide. Include a control with no inhibitor.
-
-
Reaction Initiation and Data Acquisition:
-
Rapidly mix the enzyme/inhibitor solution with the CO₂-saturated water.
-
Monitor the change in absorbance of the pH indicator at the appropriate wavelength over a short time course (milliseconds to seconds).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction from the linear phase of the absorbance change.
-
Plot the initial rates against the inhibitor concentrations and fit the data to a suitable equation to determine the IC₅₀ and/or Kᵢ values.
-
Cyclooxygenase (COX) Inhibition Assay: Fluorescent Inhibitor Screening
This assay is a common method for screening potential COX inhibitors.[11][12][13]
Principle: This assay utilizes the peroxidase activity of COX. The reaction between the peroxidase product (PGG₂) and a fluorogenic substrate produces a highly fluorescent compound, which can be measured.
Workflow:
COX Inhibition Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare the assay buffer, Heme, and the fluorescent substrate (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).
-
Prepare working solutions of purified COX-1 and COX-2 enzymes.
-
Prepare serial dilutions of 2-Hydrazinylbenzenesulfonamide.
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer, Heme, COX enzyme (either COX-1 or COX-2), and the test compound or vehicle control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the substrate, arachidonic acid, to all wells.
-
-
Fluorescence Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes).
-
Measure the fluorescence using a plate reader at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition against the compound concentration and determine the IC₅₀ value.
-
Kinase Inhibition Assay: ADP-Glo™ Luminescent Assay
The ADP-Glo™ assay is a versatile method for measuring the activity of a wide range of kinases.[2][3][4][5]
Principle: This assay quantifies the amount of ADP produced during a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase-luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.
Workflow:
Kinase Inhibition Assay Workflow
Detailed Protocol:
-
Kinase Reaction:
-
In a multiwell plate, set up the kinase reaction by combining the kinase, its specific substrate, ATP, and varying concentrations of 2-Hydrazinylbenzenesulfonamide.
-
Incubate the reaction at the optimal temperature for the kinase.
-
-
ATP Depletion:
-
Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete any remaining ATP.
-
Incubate at room temperature.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin components.
-
Incubate at room temperature to allow the luminescent signal to develop and stabilize.
-
-
Luminescence Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Protease Inhibition Assay: FRET-Based Assay
Fluorescence Resonance Energy Transfer (FRET) assays are widely used for monitoring protease activity.[14][15][16]
Principle: A specific peptide substrate is labeled with a FRET donor and acceptor pair. In the intact substrate, the proximity of the pair allows for energy transfer, resulting in a specific fluorescence signal. Upon cleavage by the protease, the donor and acceptor are separated, leading to a change in the FRET signal.
Workflow:
Protease Inhibition Assay Workflow
Detailed Protocol:
-
Reagent Preparation:
-
Prepare an appropriate assay buffer for the specific protease.
-
Reconstitute the FRET-labeled peptide substrate in the assay buffer.
-
Prepare serial dilutions of 2-Hydrazinylbenzenesulfonamide.
-
-
Assay Setup:
-
In a microplate, add the assay buffer, FRET substrate, and the test compound or vehicle control.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the purified protease to each well.
-
-
Fluorescence Measurement:
-
Immediately begin monitoring the change in the FRET signal over time using a fluorescence plate reader. The specific excitation and emission wavelengths will depend on the FRET pair used.
-
-
Data Analysis:
-
Determine the initial reaction velocity from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition and determine the IC₅₀ value.
-
Conclusion and Future Directions
2-Hydrazinylbenzenesulfonamide, like its structural analogs, is very likely a potent inhibitor of carbonic anhydrases. However, its broader cross-reactivity profile against other key enzyme families remains largely uncharacterized in the public domain. The experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate the selectivity of this compound. Such studies are essential to fully understand its therapeutic potential and potential off-target effects, paving the way for the rational design of more selective and effective drug candidates.
References
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- Gul, H. I., Kucukoglu, K., Yamali, C., Bilginer, S., Yuca, H., Ozturk, I., ... & Supuran, C. T. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. Taylor & Francis Online.
- Gul, H. I., Kucukoglu, K., Yamali, C., Bilginer, S., Yuca, H., Ozturk, I., ... & Supuran, C. T. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects. PubMed.
- Gul, H. I., Kucukoglu, K., Yamali, C., Bilginer, S., Yuca, H., Ozturk, I., ... & Supuran, C. T. (2015). Synthesis of 4-(2-substituted hydrazinyl)benzenesulfonamides and their carbonic anhydrase inhibitory effects.
- BenchChem. (2025). 4-Hydrazinylbenzenesulfonamide Hydrochloride. BenchChem.
- Abdel-Aziz, A. A. M., El-Zahabi, H. S. A., El-Sabbagh, O. I., & El-Kerdawy, M. M. (2021). Dependence on linkers' flexibility designed for benzenesulfonamides targeting discovery of novel hCA IX inhibitors as potent anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1856-1873.
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- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. (2024). RSC Publishing.
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- Use Of Protease Fluorescent Detection Kit To Determine Protease Activity l Protocol Preview. (2022, May 24). YouTube.
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- A Technical Guide to the Molecular Characteristics of 4-Hydrazinylbenzenesulfonamide Hydrochloride. (2025). BenchChem.
- Synthesis, In Vitro Anti-Microbial Analysis and Molecular Docking Study of Aliphatic Hydrazide-Based Benzene Sulphonamide Derivatives as Potent Inhibitors of α-Glucosidase and Urease. (2022). Molecules.
- Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling. (2022). MDPI.
- Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (2007). PMC.
- Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (2012).
- 4-Hydrazinylbenzenesulfonamide hydrochloride. (n.d.). CymitQuimica.
- Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry. (2019). PMC.
- Identification of new 4-(6-oxopyridazin-1-yl)benzenesulfonamides as multi-target anti-inflammatory agents targeting carbonic anhydrase, COX-2 and 5-LOX enzymes: synthesis, biological evaluations and modelling insights. (2023). PMC.
- 4-Hydrazinylbenzenesulfonamide hydrochloride research. (n.d.). Sigma-Aldrich.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
